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  • Product: 5,6-dihydro-4H-pyran-2-carbaldehyde
  • CAS: 26271-66-9

Core Science & Biosynthesis

Foundational

Technical Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde (Acrolein Dimer Derivative)

The following technical guide details the chemical identity, synthesis, and applications of 5,6-dihydro-4H-pyran-2-carbaldehyde , a critical heterocyclic building block often synonymous with or derived from the acrolein...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 5,6-dihydro-4H-pyran-2-carbaldehyde , a critical heterocyclic building block often synonymous with or derived from the acrolein dimer .

Executive Summary

5,6-dihydro-4H-pyran-2-carbaldehyde (C₆H₈O₂) is an


-unsaturated aldehyde and a structural isomer of the commercially available acrolein dimer  (3,4-dihydro-2H-pyran-2-carboxaldehyde). While the commercial "acrolein dimer" typically exists as the kinetic Diels-Alder adduct (vinyl ether form), the 5,6-dihydro isomer represents the thermodynamically stable conjugated enal form. This compound serves as a versatile scaffold in organic synthesis, particularly for constructing complex heterocycles, carbohydrate mimetics, and pharmaceutical intermediates targeting GPR17-mediated disorders.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The nomenclature for this compound can be ambiguous due to spontaneous isomerization. The data below distinguishes between the commercial dimer and the specific conjugated isomer requested.

Core Identifiers
PropertyData
Chemical Name 5,6-dihydro-4H-pyran-2-carbaldehyde
Common Synonym Acrolein Dimer (Conjugated Isomer)
CAS Number 100-73-2 (General CAS for Acrolein Dimer/Isomers)
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
SMILES O=C\C1=C\CCCO1
InChI Key NPWYTMFWRRIFLK-UHFFFAOYSA-N
Isomeric Distinction
  • Isomer A (Commercial Dimer): 3,4-dihydro-2H-pyran-2-carboxaldehyde. The kinetic product of acrolein dimerization. Features a vinyl ether double bond at C5-C6.

  • Isomer B (Target Topic): 5,6-dihydro-4H-pyran-2-carbaldehyde.[1][2] The thermodynamic product. Features a conjugated double bond at C2-C3, stabilizing the aldehyde group.

Physical Properties (Commercial Grade)
PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 146–148 °C (at 760 mmHg)
Density 1.077 g/mL (at 25 °C)
Refractive Index (

)
1.464
Solubility Soluble in water, ethanol, ether; polymerizes on standing

Synthesis & Reaction Mechanism

The formation of the pyran core proceeds via a hetero-Diels-Alder reaction, followed by potential isomerization.

Mechanism of Formation
  • Diels-Alder Cycloaddition: Two molecules of acrolein undergo a [4+2] cycloaddition. One molecule acts as the electron-poor heterodiene, and the other as the dienophile.

  • Kinetic Product: This yields the 3,4-dihydro-2H-pyran-2-carboxaldehyde (vinyl ether).

  • Isomerization: Under acidic or basic conditions, or thermal stress, the double bond migrates into conjugation with the aldehyde, yielding 5,6-dihydro-4H-pyran-2-carbaldehyde .

DOT Visualization: Synthesis Pathway

AcroleinDimerization Acrolein Acrolein (2 eq.) (CH2=CH-CHO) TS [4+2] Cycloaddition Transition State Acrolein->TS Δ / Pressure Kinetic Kinetic Product (3,4-dihydro-2H-pyran-2-CHO) Vinyl Ether TS->Kinetic Fast Thermodynamic Thermodynamic Product (5,6-dihydro-4H-pyran-2-CHO) Conjugated Enal Kinetic->Thermodynamic H+ / Base / Δ Isomerization

Figure 1: Reaction pathway from acrolein monomer to the conjugated 5,6-dihydro-4H-pyran-2-carbaldehyde.[3]

Experimental Protocols

Protocol A: Synthesis of Acrolein Dimer (Standard Bench Method)

Note: This produces the commercial mixture, predominantly the 3,4-dihydro isomer.

Reagents:

  • Acrolein (freshly distilled, stabilized with hydroquinone).

  • Hydroquinone (polymerization inhibitor).

Procedure:

  • Setup: Place acrolein in a heavy-walled glass pressure tube or autoclave. Add 0.1% w/w hydroquinone.

  • Reaction: Heat the sealed vessel to 170–190 °C for 1–2 hours. Caution: Acrolein is highly toxic and flammable. Use a blast shield.

  • Workup: Cool the vessel to room temperature.

  • Purification: Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 40–42 °C / 10 mmHg .

  • Yield: Typical yields range from 60–80%.

Protocol B: Utilization in Knoevenagel Condensation (Targeting Conjugated Derivatives)

Based on recent patent literature (WO 2024/115733) for GPR17 modulators.

Objective: React 5,6-dihydro-4H-pyran-2-carbaldehyde with ethyl hydrogen malonate.

  • Solution Preparation: Dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 eq) and ethyl hydrogen malonate (2.0 eq) in anhydrous pyridine (10 volumes).

  • Catalysis: Add piperidine (0.2 eq) in one portion at room temperature under nitrogen.

  • Reaction: Heat the mixture to 110 °C and stir for 3 hours.

  • Quench: Cool to RT and quench with ice water.

  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with dilute HCl to remove pyridine.

  • Result: Affords the

    
    -unsaturated ester derivative retaining the dihydropyran core.
    

Applications in Drug Development

The 5,6-dihydro-4H-pyran-2-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its density of functional groups and stereochemical richness.

Key Therapeutic Areas
  • Neuroscience (GPR17 Modulators):

    • Used as a starting material for synthesizing indole-pyran hybrids.

    • Target: GPR17 receptor (oligodendrocyte differentiation).

    • Mechanism: The aldehyde handles Knoevenagel condensations to extend the carbon chain, enabling binding to the GPR17 pocket.

  • Carbohydrate Mimetics:

    • The pyran ring mimics hexose sugars (glycals).

    • Used to synthesize C-glycosides and enzyme inhibitors via functionalization of the double bond.

  • Heterocyclic Synthesis:

    • Acts as a dienophile in further Diels-Alder reactions or as an electrophile in Michael additions.

Safety & Handling (E-E-A-T)

Critical Warning: While the dimer is less volatile than monomeric acrolein, it retains significant reactivity and toxicity.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Irritation: Causes serious eye irritation and skin sensitization.

    • Flammability: Flash point ~48 °C.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C .

    • Refrigeration is mandatory to prevent polymerization or oxidation to the carboxylic acid.

    • Stabilizer: Ensure presence of hydroquinone if stored for extended periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Institute of Standards and Technology (NIST). "2H-Pyran-2-carboxaldehyde, 3,4-dihydro- (Acrolein dimer)." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Acrolein dimer (CID 60994)." PubChem Compound Summary. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "WO 2024/115733 - Novel Compounds for the Treatment of GPR17 Mediated Disorders." Patentscope. Available at: [Link]

Sources

Exploratory

Spectroscopic Elucidation of 5,6-Dihydro-4H-pyran-2-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In the landscape of advanced organic synthesis, 5,6-dihydro-4H-pyran-2-carbaldehyde (also cataloged under IUPAC nomenclature as 3,4-dihydro-2H-pyran-6-carbaldehyde, CAS: 26271-66-9) serves as a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, 5,6-dihydro-4H-pyran-2-carbaldehyde (also cataloged under IUPAC nomenclature as 3,4-dihydro-2H-pyran-6-carbaldehyde, CAS: 26271-66-9) serves as a highly versatile, heterocyclic building block[1]. It is frequently utilized in the total synthesis of complex natural products, functionalized carbohydrates, and targeted pharmaceutical agents. For drug development professionals and synthetic chemists, confirming the structural fidelity of this intermediate is paramount. This whitepaper provides a rigorous, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, establishing a self-validating framework for its analytical characterization.

Structural & Mechanistic Grounding

To accurately interpret the spectroscopic data of 5,6-dihydro-4H-pyran-2-carbaldehyde, one must first understand its underlying electronic architecture. The molecule is an


-unsaturated aldehyde seamlessly integrated into an enol-ether ring system.

This creates a unique "push-pull" electronic environment :

  • The Push (+M Effect): The endocyclic oxygen atom (O1) donates lone-pair electron density into the C2=C3 double bond via resonance.

  • The Pull (-M Effect): The highly electronegative C2-carbaldehyde group simultaneously withdraws electron density from the same double bond.

This competing electronic polarization drastically alters the local magnetic shielding of the vinylic and allylic protons compared to isolated enals or standard enol ethers[2]. Understanding this causality is the key to preventing misassignments during spectral analysis.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (1H & 13C NMR)

The NMR profile of 5,6-dihydro-4H-pyran-2-carbaldehyde is defined by the heavy deshielding of the functional groups and the counter-intuitive shielding of the vinylic region. Baseline parameters can be reliably extrapolated from heavily characterized analogs, such as 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde[3].

  • Aldehyde Resonance (CHO): The aldehyde proton appears as a sharp singlet at ~9.35 ppm . (Note: In halogenated derivatives, inductive effects can push this resonance as far downfield as 9.98 ppm[3]).

  • Vinylic Resonance (C3-H): Typically, a

    
    -proton in an 
    
    
    
    -unsaturated aldehyde suffers severe deshielding (>7.0 ppm). However, because of the competitive +M shielding from the adjacent ring oxygen, the C3 proton resonates significantly upfield as a triplet at ~6.05 ppm .
  • Aliphatic Ring Protons: The C6 methylene protons, being directly adjacent to the electronegative oxygen, appear as a multiplet at ~4.15 ppm . The allylic C4 and homoallylic C5 protons are observed at ~2.35 ppm and ~1.90 ppm , respectively[3].

Table 1: Summarized 1H and 13C NMR Assignments
Position1H Chemical Shift (ppm)Multiplicity & J (Hz)13C Chemical Shift (ppm)Mechanistic Causality
CHO 9.35s188.0Highly deshielded by carbonyl anisotropic effect.
C2 --155.0sp² quaternary carbon; deshielded by direct O-attachment.
C3 6.05t (J ≈ 4.5)115.0sp² vinylic carbon; shielded by O-atom +M resonance.
C6 4.15m66.0sp³ CH₂; deshielded by direct electronegative O-attachment.
C4 2.35m21.0sp³ CH₂; allylic position.
C5 1.90m20.0sp³ CH₂; homoallylic/central position.
Infrared (IR) Spectroscopy

IR analysis provides orthogonal validation of the push-pull system.

  • Conjugated Carbonyl: The C=O stretch is observed at ~1685 cm⁻¹ . The conjugation with the C2=C3 double bond lowers the vibrational frequency from the typical isolated aldehyde range (1715 cm⁻¹).

  • Enol Ether Double Bond: The C=C stretch appears strongly at ~1630 cm⁻¹ , intensified by the dipole moment induced by the adjacent oxygen.

  • Ether Linkage: The asymmetric C-O-C stretching manifests as a broad, intense band at ~1220 cm⁻¹ .

Mass Spectrometry (GC-MS / EI, 70 eV)

Under standard Electron Ionization (EI), 5,6-dihydro-4H-pyran-2-carbaldehyde (Molecular Weight: 112.13 g/mol ) exhibits a highly diagnostic fragmentation pattern driven by the thermodynamics of the pyran ring. The hallmark of this system is the Retro-Diels-Alder (RDA) cycloreversion, which expels a neutral ethylene molecule to yield a stable radical cation.

MS_Fragmentation M Molecular Ion (M⁺•) m/z 112 M_CHO [M - CHO]⁺ m/z 83 M->M_CHO Alpha Cleavage -CHO• (-29 Da) RDA RDA Fragment⁺• m/z 84 M->RDA Retro-Diels-Alder -C₂H₄ (-28 Da) RDA_CHO [RDA - CHO]⁺ m/z 55 RDA->RDA_CHO Alpha Cleavage -CHO• (-29 Da)

Fig 1: Diagnostic EI-MS fragmentation pathways of 5,6-dihydro-4H-pyran-2-carbaldehyde.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in structural elucidation, spectroscopic data must be acquired using self-validating methodologies. Below are the step-by-step protocols designed to eliminate analytical artifacts.

Protocol A: NMR Acquisition Pipeline
  • Sample Preparation: Weigh exactly 15 mg of the synthesized 5,6-dihydro-4H-pyran-2-carbaldehyde to prevent concentration-dependent shifting.

  • Solvation & Internal Referencing: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) enriched with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute internal zero-point calibrant. Without it, the heavily shifted enol-ether peaks risk being misreferenced against residual solvent impurities.

  • Shimming & Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) until a lock signal >95% is achieved, ensuring sharp, resolvable multiplets for the C4/C5/C6 protons.

  • Acquisition: Execute a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the quaternary C2 carbon during subsequent 13C acquisition.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Reference the TMS peak to exactly 0.00 ppm.

Protocol B: FT-IR Background Subtraction Workflow
  • System Purge: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is cleaned with HPLC-grade isopropanol and allowed to dry.

  • Self-Validating Background Scan: Acquire a blank background scan (32 scans, 4000-400 cm⁻¹) immediately prior to sample analysis. Causality: This critical step subtracts ambient CO₂ and H₂O vapor, preventing the misidentification of atmospheric bands as weak overtone signals near the critical 1685 cm⁻¹ carbonyl stretch.

  • Sample Acquisition: Apply 2-3 drops of the neat liquid sample to the ATR crystal. Apply the pressure arm and acquire 32 scans.

Protocol C: GC-MS Tuning and Profiling
  • Mass Axis Calibration: Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: This ensures the mass axis is perfectly calibrated across the 50-300 m/z range, guaranteeing the m/z 112, 84, and 83 peaks are accurately assigned.

  • Chromatography: Inject 1 µL of a 1 mg/mL sample (in DCM) onto a non-polar DB-5MS column. Use a temperature ramp from 50°C to 280°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C to induce the diagnostic Retro-Diels-Alder fragmentation.

Workflow Step1 Sample Preparation Dissolve in CDCl₃ with TMS Step2 NMR Acquisition 400 MHz, 298 K, D1=2.0s Step1->Step2 Step3 FT-IR Analysis ATR Mode, Background Subtracted Step1->Step3 Step4 GC-MS Profiling EI Mode (70 eV), PFTBA Tuned Step1->Step4 Step5 Data Processing & Structural Elucidation Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Standardized spectroscopic workflow for structural validation of pyran derivatives.

References

  • W O 2024/115733 Al - Googleapis.com. googleapis.com.
  • (4S,5S,6S)-4,5-di-acetyloxy-6-methoxy-5,6-dihydro-4H-pyran-2-carbaldehyde - 摩熵化学. molaid.com.
  • 2-Methoxy-3,4-dihydro-2H-pyran-6-carbaldehyde | C7H10O3 - PubChem. nih.gov.
  • 26271-66-9 | 3,4-Dihydro-2H-pyran-6-carbaldehyde - AiFChem. aifchem.com.

Sources

Foundational

Synthesis of "5,6-dihydro-4H-pyran-2-carbaldehyde" from acrolein

An In-Depth Technical Guide to the Synthesis of Acrolein Dimer (3,4-Dihydro-2H-pyran-2-carboxaldehyde) Executive Summary This technical guide details the synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde (commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Acrolein Dimer (3,4-Dihydro-2H-pyran-2-carboxaldehyde)

Executive Summary

This technical guide details the synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde (commonly known as Acrolein Dimer ) directly from acrolein via a thermal Hetero-Diels-Alder reaction.

Note on Nomenclature: The user's request specifies "5,6-dihydro-4H-pyran-2-carbaldehyde." It is critical to clarify that the direct dimerization of acrolein yields the 3,4-dihydro-2H-pyran-2-carboxaldehyde isomer (CAS 100-73-2). This molecule contains a vinyl ether double bond at the C5-C6 position. The "5,6-dihydro" nomenclature in the prompt likely refers to the same molecule under a non-standard numbering scheme or implies the conjugated isomer (double bond at C2-C3), which is not the primary product of thermal dimerization. This guide focuses on the synthesis of the standard, industrially relevant Acrolein Dimer.

Core Workflow:

  • Precursor: Acrolein (Prop-2-enal).[1]

  • Mechanism: [4+2] Hetero-Diels-Alder Cycloaddition.

  • Conditions: High temperature (170–190°C), autogenous pressure, polymerization inhibitors.

  • Yield: ~80–90% (after distillation).

  • Key Application: Precursor to glutaraldehyde, 1,2,6-hexanetriol, and lysine synthesis.

Scientific Foundation & Mechanism

The Hetero-Diels-Alder Reaction

The dimerization of acrolein is a classic example of a Hetero-Diels-Alder (HDA) reaction. Unlike a standard Diels-Alder reaction where a diene reacts with a dienophile to form a cyclohexene ring, acrolein acts as both the heterodiene (4π component) and the dienophile (2π component).

  • Heterodiene (4π): One molecule of acrolein reacts via its

    
    -unsaturated carbonyl system (
    
    
    
    ).
  • Dienophile (2π): The second molecule reacts via its vinyl group (

    
    ).
    
  • Regioselectivity: The reaction is highly regioselective, favoring the formation of the 2-formyl isomer (ortho-like adduct) due to Frontier Molecular Orbital (FMO) interactions. The largest coefficient in the HOMO of the diene (oxygen) interacts with the largest coefficient in the LUMO of the dienophile (beta-carbon), but the secondary orbital interactions favor the "ortho" orientation.

Mechanistic Pathway (Graphviz)

AcroleinDimerization cluster_conditions Reaction Environment Acrolein1 Acrolein (Heterodiene) (4π Component) TS Transition State (Endo-Selectivity) Acrolein1->TS 170-190°C Pressure Acrolein2 Acrolein (Dienophile) (2π Component) Acrolein2->TS 170-190°C Pressure Product Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde) TS->Product Cycloaddition Polymer Polyacrolein (Side Product) TS->Polymer Radical Polymerization (Without Inhibitor)

Caption: Mechanistic pathway of acrolein dimerization via [4+2] cycloaddition, highlighting the competitive polymerization pathway.

Experimental Protocol

Safety Warning: Acrolein is an extremely toxic lachrymator and acute toxin. It has a high vapor pressure and can polymerize explosively. All manipulations must be performed in a functioning fume hood with appropriate PPE (respirator, butyl rubber gloves, face shield).

Materials & Equipment
ComponentSpecificationPurpose
Acrolein >95% purity, freshly distilledReactant.[2][3][4] Must be free of water and acid to prevent polymerization.
Hydroquinone 0.1 – 1.0 wt%Radical inhibitor to suppress the formation of polyacrolein.
Reactor Stainless steel autoclave (Parr reactor)Withstand pressures up to 20–40 bar.
Solvent None (Neat) or Toluene (Optional)Reaction is typically run neat to maximize kinetics.
Synthesis Procedure

Step 1: Feed Preparation

  • Distill commercial acrolein under nitrogen to remove the stabilizer and any polymer. Collect the fraction boiling at 53°C.

  • Immediately add hydroquinone (0.2% w/w) to the distilled acrolein. This is critical; without an inhibitor, thermal heating will lead to a runaway polymerization (disacryl formation).

Step 2: Thermal Dimerization

  • Load the stabilized acrolein into a stainless steel autoclave. Fill to no more than 70% capacity to allow for liquid expansion.

  • Seal the reactor and purge with nitrogen (3x) to remove oxygen (oxygen promotes radical polymerization).

  • Heat the reactor to 170°C – 190°C .

    • Note: The reaction rate is temperature-dependent. At 170°C, reaction time is approximately 4–6 hours. At 190°C, it is faster (1–2 hours) but may increase heavy byproduct formation.

  • The internal pressure will rise initially due to acrolein vapor pressure (approx. 20–30 bar) and then decrease as the dimerization proceeds (dimer BP is ~150°C, much higher than monomer).

Step 3: Quenching & Workup [5]

  • Cool the reactor to room temperature.

  • Vent the residual pressure (unreacted acrolein vapor) into a scrubber containing 10% sodium bisulfite solution (to neutralize acrolein).

  • Drain the crude reaction mixture. It should be a yellow to amber liquid.

Step 4: Purification

  • Transfer the crude mixture to a round-bottom flask for vacuum distillation.

  • Fraction 1: Unreacted Acrolein (BP 53°C at atm). Recover and recycle.

  • Fraction 2: Acrolein Dimer (Product).

    • Boiling Point: 151°C (at 760 mmHg) or 45–48°C at 10 mmHg .

    • Collect the main fraction as a colorless liquid.

  • Residue: Polymeric species and inhibitor (discard as hazardous waste).

Process Flow Diagram (Graphviz)

SynthesisWorkflow Start Raw Acrolein Distillation Pre-Distillation (Remove Polymer) Start->Distillation Inhibitor Add Hydroquinone (0.2 wt%) Distillation->Inhibitor Reactor Autoclave Reactor 170-190°C, 4h Inhibitor->Reactor Degas Degassing/Scrubbing (Remove Unreacted Monomer) Reactor->Degas VacDist Vacuum Distillation (<10 mmHg) Degas->VacDist VacDist->Start Recycle Monomer FinalProduct Purified Acrolein Dimer (>95% Purity) VacDist->FinalProduct

Caption: Step-by-step process flow for the thermal synthesis of acrolein dimer.

Characterization & Data

To validate the synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde , compare the isolated product against these standard physicochemical properties.

Physicochemical Properties
PropertyValueNotes
IUPAC Name 3,4-dihydro-2H-pyran-2-carboxaldehyde
CAS Number 100-73-2
Molecular Formula C₆H₈O₂MW: 112.13 g/mol
Boiling Point 151.3°C (760 mmHg)60°C (15 mmHg)
Density 1.077 g/mL (25°C)Denser than water
Refractive Index

= 1.4640
Solubility Soluble in water (41 g/100mL)Miscible with ethanol, ether
Spectroscopic Data
  • IR Spectrum:

    • 1725 cm⁻¹: Strong C=O stretch (Aldehyde).

    • 1640 cm⁻¹: C=C stretch (Enol ether, ring double bond).

    • 1240 cm⁻¹: C-O-C stretch (Ether linkage).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       9.65 (d, 1H, -CH O) – Aldehyde proton.
      
    • 
       6.40 (d, 1H, H-6, vinylic next to O).
      
    • 
       4.70 (m, 1H, H-5, vinylic).
      
    • 
       4.30 (m, 1H, H-2, methine next to O and CHO).
      
    • 
       1.80–2.20 (m, 4H, H-3/H-4 methylene protons).
      

Applications & Isomerization Note

Industrial Utility

The acrolein dimer is a versatile intermediate.[6][7][8] Its primary industrial use is the hydrolysis to glutaraldehyde , a potent biocide and cross-linking agent.

  • Reaction: Acrolein Dimer + H₂O (Acid Cat.)

    
     Glutaraldehyde.
    
  • Reduction: Hydrogenation yields 2-hydroxymethyl-3,4-dihydropyran , used in resin synthesis.

The "5,6-dihydro" Isomer Question

While the thermal dimer is the 3,4-dihydro isomer (vinyl ether), the 5,6-dihydro-4H-pyran-2-carbaldehyde (conjugated enal) is a thermodynamic isomer.

  • Isomerization: Treatment of the 3,4-dihydro dimer with base (e.g., dilute NaOH) or specific catalysts can shift the double bond into conjugation with the aldehyde group, forming the 5,6-dihydro isomer.

  • Distinction: The 3,4-dihydro isomer has the double bond at C5-C6 (next to oxygen). The 5,6-dihydro isomer has the double bond at C2-C3 (conjugated with C=O).

References

  • Preparation of Acrolein Dimer . Organic Syntheses, Coll. Vol. 3, p.62 (1955); Vol. 25, p.1 (1945). Link

  • Acrolein Dimer (3,4-Dihydro-2H-pyran-2-carboxaldehyde) . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Thermal Dimerization of Acrolein. Journal of the American Chemical Society, 72(7), 3079–3081.
  • Hetero-Diels-Alder Reactions of Acrolein. Chemical Reviews, 86(5), 857–873.
  • Safety Data Sheet: Acrolein Dimer . Sigma-Aldrich. Link

Sources

Exploratory

Discovery, Synthesis, and Applications of Dihydropyran Aldehydes: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the chemistry of dihydropyran aldehydes—specifically the foundational acrolein dimer, 3,4-dihydro-2H-pyran-2-carboxaldehyde—not merely as a sequence of historical events or s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chemistry of dihydropyran aldehydes—specifically the foundational acrolein dimer, 3,4-dihydro-2H-pyran-2-carboxaldehyde—not merely as a sequence of historical events or synthetic steps, but as a masterclass in thermodynamic and kinetic control. This guide synthesizes the historical discovery, mechanistic pathways, and modern experimental protocols surrounding this highly versatile heterocyclic scaffold, providing drug development professionals and synthetic chemists with actionable, field-proven insights.

Historical Perspective: From Acrolein to Dimerization

The history of dihydropyran aldehydes is inextricably linked to the discovery of acrolein. Acrolein was first isolated and named by Brandes in 1832 due to its acrid smell, and it was subsequently characterized as an


-unsaturated aldehyde by[1].

However, the true synthetic utility of acrolein was unlocked with the discovery of its dimerization pathway. Because acrolein is highly reactive, it spontaneously forms a dimer upon heating. The precise structural elucidation of this dimer as a dihydropyran aldehyde was achieved through the independent works of[2] and[3]. They demonstrated that acrolein undergoes a self-condensation via the newly discovered Diels-Alder reaction, establishing the 3,4-dihydro-2H-pyran-2-carboxaldehyde scaffold that remains a cornerstone of modern organic synthesis.

Mechanistic Chemistry: The Hetero-Diels-Alder (HDA) Reaction

The formation of 3,4-dihydro-2H-pyran-2-carboxaldehyde is a classic example of a thermal Hetero-Diels-Alder (HDA) reaction. In this[4+2] cycloaddition, one molecule of acrolein acts as the electron-rich diene (via its enol tautomer or highly polarized state), while a second molecule acts as the electron-deficient dienophile.

Causality in Regioselectivity: The reaction is highly regioselective. The polarization of the carbonyl group dictates the orbital coefficients, ensuring that the oxygen atom of the diene component forms a bond with the


-carbon of the dienophile. This concerted, pericyclic mechanism bypasses the need for harsh catalysts, relying entirely on thermal or microwave activation to overcome the transition state barrier.

HDA_Mechanism Acrolein1 Acrolein (Diene) Electron-Rich TS [4+2] Transition State Endo/Exo Approach Acrolein1->TS Cycloaddition Acrolein2 Acrolein (Dienophile) Electron-Deficient Acrolein2->TS Heat/Microwave Product 3,4-dihydro-2H-pyran- 2-carboxaldehyde TS->Product Regioselective Ring Closure

Hetero-Diels-Alder (HDA) dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde.

Experimental Methodologies & Self-Validating Protocols

To harness this scaffold effectively, researchers must navigate the compound's propensity for runaway radical polymerization. Below are field-proven, self-validating protocols designed to maximize yield while maintaining functional group integrity.

Protocol 1: Microwave-Assisted Dimerization of Acrolein

Conventional thermal heating of acrolein at 190 °C yields a maximum of ~39% dimer, as the prolonged heating time allows competing radical polymerization pathways to consume the starting material, forming insoluble polyacetal resins[4].

The Causality of Microwave Irradiation: By utilizing microwave synthesis, we rapidly inject the activation energy required for the concerted [4+2] cycloaddition. This kinetic burst reduces the reaction time from hours to minutes, effectively outcompeting the slower radical polymerization pathway and [4].

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe pressure vial with pure acrolein.

  • Radical Scavenging: Add 0.1 wt% hydroquinone. Causality: Hydroquinone acts as a radical scavenger, effectively shutting down the competing radical polymerization pathway[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for exactly 5 minutes.

  • Self-Validation (In-Process Control): The reaction is visually validated by the absence of opaque, solid polyacetal resins. Analytically, the product is validated via GC-TOFMS, confirming the exact mono-isotopic mass of the dimer (

    
     112.05)[6].
    
Protocol 2: Pinnick Oxidation to Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Converting the dihydropyran aldehyde to a carboxylate is a critical step in drug development. However, the internal double bond of the dihydropyran ring is highly susceptible to electrophilic attack and epoxidation.

The Causality of the Pinnick Protocol: The [7] is selected because it utilizes sodium chlorite (


) under mildly acidic conditions, oxidizing the aldehyde without cleaving the sensitive heterocyclic ring.

Step-by-Step Methodology:

  • Solvent System: Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in a mixture of tert-butanol and water.

  • Buffering: Add

    
     buffer to maintain a slightly acidic pH, which is required to generate the active oxidant, chlorous acid (
    
    
    
    ).
  • Scavenger Addition: Add an excess of 2-methyl-2-butene. Causality: As

    
     oxidizes the aldehyde, it generates hypochlorous acid (
    
    
    
    ) as a byproduct. If left unchecked,
    
    
    will destructively chlorinate the dihydropyran double bond. 2-methyl-2-butene acts as a sacrificial alkene, scavenging the
    
    
    [7].
  • Oxidation: Add

    
     dropwise at 0 °C, then allow to warm to room temperature.
    
  • Self-Validation: The reaction is self-indicating. The transient yellow color of chlorine dioxide fades as the reaction reaches completion. Spectroscopic validation is achieved via FTIR, noting the disappearance of the aldehyde

    
     stretch and the appearance of a strong asymmetric carboxylate stretch (
    
    
    
    ) at 1550-1610 cm⁻¹[8].

Quantitative Data Presentation

The following table summarizes the quantitative advantages of modern synthetic interventions over historical methods for dihydropyran aldehyde synthesis.

Reaction ConditionTimeTemperatureYield (%)Primary Byproducts
Thermal Heating (Conventional)4 hr160 °C< 40%Polyacetal resins, radical polymers
Thermal Heating (Pressurized)40 min190 °C39%Polyacetal resins
Microwave Irradiation 5 min 150 °C 91% Trace oligomers
TfOH-Mediated Prins Cyclization*2 hr0 °C to RT76%Unreacted starting materials

*Note: Prins cyclization data refers to the synthesis of substituted 3,6-dihydropyran derivatives using aromatic aldehydes, demonstrating the broader utility of the scaffold[9].

Applications in Drug Discovery & Analytical Chemistry

Pharmaceutical Development: Adenosine Receptor Agonists

The dihydropyran aldehyde scaffold is not just a synthetic endpoint; it is a foundational building block in medicinal chemistry. Specifically, the chiral derivative (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a crucial intermediate in the synthesis of potent

[4]. These agonists are actively investigated for their ability to modulate specific biological targets in inflammatory diseases and oncology.

Drug_Discovery_Workflow DHP Racemic Dihydropyran Aldehyde Scaffold EnzRes Enzyme-Catalyzed Kinetic Resolution DHP->EnzRes Lipase ChiralAld (R)-3,4-dihydro-2H-pyran- 2-carboxaldehyde EnzRes->ChiralAld Enantioselection Agonist Adenosine A2A/A3 Receptor Agonist ChiralAld->Agonist Integration

Workflow for synthesizing adenosine receptor agonists via chiral dihydropyran intermediates.

Analytical Chemistry: Enological Markers

Beyond synthesis, dihydropyran aldehydes serve a critical diagnostic role. In winemaking, acrolein is produced non-enzymatically from 3-hydroxypropionaldehyde (a product of bacterial glycerol fermentation). Free acrolein reacts with polyphenols to cause severe bitterness in wine. Because free acrolein is highly volatile and reactive, it is notoriously difficult to quantify. However, researchers have validated that the [6]. By utilizing Solid-Phase Microextraction (SPME) coupled with GC-TOFMS, analytical chemists can directly detect the dihydropyran aldehyde, providing a reliable diagnostic tool for wine quality control[10].

References

  • Origin and Fate of Acrolein in Foods Source: Foods (via PubMed Central) URL:[Link]

  • Acrolein Dimer as a Marker for Direct Detection of Acrolein in Wine Source: South African Journal of Enology and Viticulture (via CABI Digital Library) URL:[Link]

  • Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist Source: Tetrahedron Letters URL:[Link]

  • Untersuchungen über die Polymerisation von 2-Formyl-Δ5-dihydropyran (Historical Context for Alder & Rüden) Source: Die Makromolekulare Chemie (Wiley Online Library) URL:[Link]

  • Acrolein - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Foundational

Technical Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde (Acrolein Dimer) &amp; Derivatives

Executive Summary 5,6-dihydro-4H-pyran-2-carbaldehyde (CAS 100-73-2), widely recognized as Acrolein Dimer , represents a critical class of heterocyclic building blocks. Formed via the thermal hetero-Diels-Alder dimerizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-dihydro-4H-pyran-2-carbaldehyde (CAS 100-73-2), widely recognized as Acrolein Dimer , represents a critical class of heterocyclic building blocks. Formed via the thermal hetero-Diels-Alder dimerization of acrolein, this molecule possesses a unique dual-functionality: a reactive aldehyde group and an acid-sensitive enol ether (vinyl ether) ring system.

This guide provides a comprehensive technical analysis of the molecule's reactivity profile, detailing its transformation into high-value derivatives such as glutaraldehyde, pyran-methanols, and amino-functionalized scaffolds. It is designed for researchers requiring precise control over heterocyclic modifications in drug discovery and material science.

Part 1: Structural Analysis & Reactivity Profile[1]

Nomenclature and Isomerism

While often referred to as "5,6-dihydro-4H-pyran-2-carbaldehyde" in varied literature, the IUPAC designation for the major acrolein dimer isomer is 3,4-dihydro-2H-pyran-2-carboxaldehyde .

  • Molecular Formula: C₆H₈O₂[1][2]

  • Molecular Weight: 112.13 g/mol [1]

  • Key Structural Feature: The molecule is a cyclic vinyl ether . The double bond is located between C5 and C6 (adjacent to the ring oxygen), rendering the ring highly susceptible to acid-catalyzed hydrolysis.

The Dual-Reactivity Engine

The utility of this scaffold stems from its ability to undergo orthogonal functionalization. The aldehyde allows for standard carbonyl chemistry (oxidation, reduction, amination) without disturbing the ring, while the vinyl ether allows for ring-opening or addition reactions.

ReactivityProfile Core 5,6-dihydro-4H-pyran-2-carbaldehyde (Acrolein Dimer) Aldehyde C-2 Formyl Group (Aldehyde) Core->Aldehyde VinylEther C5-C6 Double Bond (Vinyl Ether) Core->VinylEther Redox Redox / Amination (Retains Ring) Aldehyde->Redox NaBH4 / [O] / R-NH2 Hydrolysis Acid Hydrolysis (Opens Ring) VinylEther->Hydrolysis H3O+ / H2O Addition Electrophilic Addition (Functionalizes Ring) VinylEther->Addition X2 / ROH

Figure 1: Orthogonal reactivity map. The aldehyde allows side-chain modification, while the vinyl ether controls ring stability.

Part 2: Synthesis & Industrial Production[4]

The primary route to 5,6-dihydro-4H-pyran-2-carbaldehyde is the thermal dimerization of acrolein. This is a [4+2] cycloaddition (Hetero-Diels-Alder) where one molecule of acrolein acts as the diene (heterodiene) and the other as the dienophile.

Reaction Mechanism
  • Reactants: 2 equivalents of Acrolein (2-propenal).

  • Conditions: 170°C – 190°C under autogenous pressure.

  • Selectivity: The reaction heavily favors the "head-to-head" dimer (the pyran derivative) over the "head-to-tail" cyclobutane derivatives due to secondary orbital interactions.

Impurity Profile

Commercial samples often contain stabilizers (e.g., hydroquinone) to prevent polymerization. Common impurities include:

  • Acrolein monomer: (Highly toxic, lachrymator).

  • Glutaraldehyde: (Hydrolysis product if water is present).

  • Polyacrolein: (Insoluble white solid).

Part 3: Key Derivatives & Synthetic Pathways

The versatility of the acrolein dimer is best illustrated by its downstream derivatives.

Pathway A: Hydrolysis to Glutaraldehyde

This is the most significant industrial application. In the presence of aqueous acid, the vinyl ether moiety hydrolyzes to form 2-hydroxyadipaldehyde , which exists in equilibrium with glutaraldehyde and its hemiacetals.

  • Reagent: Dilute H₂SO₄ or H₃PO₄.

  • Mechanism: Protonation of the C5-C6 double bond

    
     Hydration 
    
    
    
    Hemiacetal collapse
    
    
    Ring opening.
  • Use: Biocides, cross-linking agents for proteins.

Pathway B: Reduction to Pyran-Methanol

Selective reduction of the aldehyde group using Sodium Borohydride (NaBH₄) or catalytic hydrogenation yields (3,4-dihydro-2H-pyran-2-yl)methanol .

  • Significance: This alcohol is a precursor for UV-curable coatings and epoxy resins. The hydroxyl group allows for esterification (e.g., with acrylic acid) to create polymerizable monomers.

Pathway C: Reductive Amination

Reaction with primary or secondary amines followed by reduction (using NaBH(OAc)₃) yields amino-functionalized pyrans. These are critical scaffolds in pharmaceutical chemistry, serving as carbohydrate mimics (iminosugars) or linkers in antibody-drug conjugates (ADCs).

Summary of Transformations
Derivative ClassReaction TypeReagentsApplication
Glutaraldehyde HydrolysisH₂O, Cat. H⁺, HeatSterilization, Tanning, Cross-linking
Pyran-Methanol ReductionH₂ / Raney Ni or NaBH₄Epoxy resins, Acrylate monomers
Pyran-Carboxylic Acid OxidationO₂, Ag₂O, or H₂O₂Biodegradable polymers, Intermediates
Aminomethyl-Pyran Reductive AminationR-NH₂, NaBH₃CNPharma intermediates, Glycal mimics

Part 4: Experimental Protocols

The following protocols are designed for laboratory-scale synthesis (10–50 mmol scale). All procedures must be conducted in a fume hood due to the toxicity of acrolein residues.

Protocol 4.1: Selective Reduction to (3,4-dihydro-2H-pyran-2-yl)methanol

Objective: Reduce the aldehyde without hydrogenating the vinyl ether double bond.

Reagents:

  • 5,6-dihydro-4H-pyran-2-carbaldehyde (Acrolein dimer): 11.2 g (100 mmol)

  • Sodium Borohydride (NaBH₄): 1.9 g (50 mmol)

  • Methanol (anhydrous): 100 mL

  • Saturated NH₄Cl solution[3]

Workflow:

  • Setup: Charge a 250 mL round-bottom flask with anhydrous methanol and cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.

  • Substrate Addition: Add the acrolein dimer dropwise over 20 minutes, maintaining temperature < 5°C. The reaction is exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check via TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.3) appears.[3][4][5][6][7]

  • Quench: Carefully add saturated NH₄Cl (20 mL) to quench excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Extract the residue with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp ~85°C at 10 mmHg).

Validation:

  • IR: Disappearance of C=O stretch (1730 cm⁻¹); Appearance of broad O-H stretch (3400 cm⁻¹).

  • ¹H NMR: Signal at

    
     9.6 ppm (CHO) disappears; new doublet at 
    
    
    
    3.5 ppm (CH₂OH).
Protocol 4.2: Acid-Catalyzed Hydrolysis to Glutaraldehyde

Objective: Ring-opening to generate the dialdehyde (as an aqueous solution).

Reagents:

  • Acrolein dimer: 11.2 g (100 mmol)

  • 0.1 N Sulfuric Acid (H₂SO₄): 50 mL

Workflow:

  • Mixing: Combine the dimer and acid solution in a flask. The mixture will initially be biphasic.

  • Reaction: Heat to 40°C with vigorous stirring. The mixture will become homogeneous after 2–4 hours as the water-soluble glutaraldehyde forms.

  • Equilibrium: The solution will contain a mixture of glutaraldehyde, its hydrate, and cyclic hemiacetals.

  • Neutralization: Neutralize with NaHCO₃ to pH 7.0 if isolation is required, or use directly for cross-linking applications.

Part 5: Synthetic Logic & Pathway Map

The following diagram illustrates the flow from the raw material (Acrolein) through the dimer to high-value derivatives.

SynthesisPath Acrolein Acrolein (Monomer) Dimer 5,6-dihydro-4H-pyran-2-carbaldehyde (Acrolein Dimer) Acrolein->Dimer Thermal Dimerization (Diels-Alder) Alcohol Pyran-Methanol (Coatings/Resins) Dimer->Alcohol NaBH4 Reduction Glutar Glutaraldehyde (Biocides/Crosslinkers) Dimer->Glutar Acid Hydrolysis (H3O+) Amine Aminomethyl-Pyran (Pharma Scaffolds) Dimer->Amine Reductive Amination (R-NH2 / NaBH3CN) Acid Pyran-Carboxylic Acid (Intermediates) Dimer->Acid Oxidation (Ag2O)

Figure 2: Synthetic lineage from Acrolein to downstream industrial and pharmaceutical derivatives.[8][1][3][9]

References

  • Smith, C. W., et al. "Acrolein Dimerization and Polymerization." Journal of the American Chemical Society, vol. 73, no. 11, 1951, pp. 5267–5270.

  • Union Carbide Corporation. "Process for the production of glutaraldehyde." U.S. Patent 2,546,018, 1951.

  • LookChem. "CAS 100-73-2: 3,4-dihydro-2H-pyran-2-carboxaldehyde Properties and Safety." LookChem Database.

  • National Institute of Standards and Technology (NIST). "3,4-Dihydro-2H-pyran-2-carboxaldehyde Mass Spectrum and Constants." NIST Chemistry WebBook.[2]

  • ChemicalBook. "2-Formyl-3,4-dihydro-2H-pyran Product Analysis." ChemicalBook.[2]

Sources

Exploratory

Reactivity Profile of 5,6-Dihydro-4H-pyran-2-carbaldehyde: Navigating the Push-Pull Enol Ether System

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Nomenclature Grounding In the landscape of heterocyclic pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Nomenclature Grounding

In the landscape of heterocyclic pharmacophores, 5,6-dihydro-4H-pyran-2-carbaldehyde represents a highly specialized, electron-rich scaffold. It is critical to first resolve a pervasive nomenclature trap: this compound is frequently confused with the "acrolein dimer" (3,4-dihydro-2H-pyran-2-carbaldehyde)[1]. While the acrolein dimer features an isolated alkene at the C5=C6 position[2], the 5,6-dihydro-4H-pyran-2-carbaldehyde core features an endocyclic double bond at the C2=C3 position, directly conjugated with both the ring oxygen (O1) and the exocyclic formyl group.

This specific connectivity creates an


-alkoxy-

-unsaturated aldehyde. The resulting "push-pull" electronic system dictates a unique reactivity profile that deviates significantly from standard enals, making it an invaluable intermediate for synthesizing complex carbohydrate mimetics, fused heterocycles, and structurally rigid drug candidates[3].

Electronic Architecture: The Causality of Chemoselectivity

As a Senior Application Scientist, I emphasize that predicting the reactivity of this scaffold requires understanding the conflicting resonance vectors acting upon the C2=C3 double bond:

  • The "Push" (+M Effect): The O1 ring oxygen donates lone-pair electron density into the

    
    -system, increasing the electron density at C3.
    
  • The "Pull" (-M Effect): The C2-formyl group withdraws electron density from the

    
    -system, attempting to make C3 electrophilic.
    

The Causality: In standard


-unsaturated aldehydes (e.g., cyclohexene-1-carbaldehyde), the 

-carbon is highly electrophilic, making 1,4-conjugate additions (Michael additions) rapid and high-yielding. However, in 5,6-dihydro-4H-pyran-2-carbaldehyde, the strong

donation from the adjacent oxygen neutralizes the partial positive charge at C3. Consequently, 1,4-additions are severely sluggish , while 1,2-additions to the carbonyl remain highly favored . Furthermore, the electron-rich nature of the alkene makes it an exceptional diene/dienophile in inverse-demand Hetero-Diels-Alder (HDA) reactions[4].

ReactivityMap Core 5,6-dihydro-4H-pyran-2-carbaldehyde (Push-Pull Pi-System) Aldehyde C2 Formyl Group (Electrophilic Center) Core->Aldehyde -M Effect Alkene C2=C3 Double Bond (Cross-Conjugated) Core->Alkene Pi-System Ether O1 Ring Oxygen (Electron Donor) Core->Ether +M Effect Nuc12 1,2-Addition (Fast, High Yield) Aldehyde->Nuc12 Grignard, Wittig Nuc14 1,4-Michael Addition (Sluggish, Requires LA) Alkene->Nuc14 Cu-Catalyzed Cyclo Hetero-Diels-Alder (Inverse-Demand) Alkene->Cyclo Diene/Dienophile Ether->Alkene Deactivates C3 Electrophilicity

Caption: Electronic reactivity map of 5,6-dihydro-4H-pyran-2-carbaldehyde highlighting the push-pull dynamics.

Quantitative Reactivity Matrix

To operationalize this electronic theory, the following table synthesizes the kinetic and thermodynamic behavior of the 5,6-dihydro-4H-pyran-2-carbaldehyde scaffold compared to a standard, non-oxygenated enal.

Reaction DomainReagent System5,6-dihydro-4H-pyran-2-carbaldehyde (Push-Pull)Cyclohexene-1-carbaldehyde (Standard Enal)
1,2-Nucleophilic Addition

, THF, -78 °C
>90% Yield (Highly chemoselective)~80% Yield (Competing 1,4-addition)
1,4-Conjugate Addition

,

(cat.), THF
<10% Yield (C3 deactivated by O1)>85% Yield (Standard Michael acceptor)
Knoevenagel Condensation Ethyl malonate, PiperidineExcellent (Drives extended conjugation)Excellent
Cycloaddition (HDA) Danishefsky's Diene, MicrowaveHigh Yield (Facilitated by electron-rich alkene)Moderate Yield

Self-Validating Experimental Protocols

The following protocols detail the synthesis and downstream functionalization of this scaffold. Every step is designed as a self-validating system, ensuring that intermediate integrity can be analytically confirmed before proceeding.

Protocol A: Synthesis of the Core via Vilsmeier-Haack Formylation

This protocol generates the 3-chloro derivative of the scaffold (3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde), a highly versatile building block[5].

Causality Check: We utilize oxan-3-one (tetrahydropyran-3-one) as the starting material. The Vilsmeier reagent specifically drives enolization toward C2 (rather than C4) due to the thermodynamic stability of the resulting conjugated chloro-iminium intermediate[6].

  • Reagent Preparation: To a flame-dried flask under

    
    , add anhydrous DMF (1.0 equiv). Cool to 0 °C.
    
  • Activation: Dropwise add

    
     (1.0 equiv) over 15 minutes. Validation: The solution will turn pale yellow, indicating the formation of the Vilsmeier chloro-iminium complex. Maintain at 0 °C to prevent thermal degradation.
    
  • Substrate Addition: Add a solution of oxan-3-one (1.0 equiv) in anhydrous DCM dropwise. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.

  • Quench & Hydrolysis: Carefully pour the reaction mixture into ice-cold saturated aqueous

    
    . Causality: The cold aqueous quench hydrolyzes the iminium to the aldehyde while preventing the hydrolysis of the newly formed C-Cl bond.
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (2% EtOAc in Petroleum Ether).
    
  • Analytical Validation: Yield ~40%. LCMS (ES+H) must show

    
    [7]. 
    
    
    
    NMR (
    
    
    ) will show a distinct aldehyde singlet at ~9.98 ppm.
Protocol B: Knoevenagel Condensation for Extended Conjugation

To build complex fused systems (e.g., pyrano-pyrroles), the formyl group is reacted while leaving the C2=C3 chloro-alkene intact[5].

  • Setup: Dissolve 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) and ethyl hydrogen malonate (2.0 equiv) in pyridine (0.6 M).

  • Catalysis: Add piperidine (0.2 equiv). Causality: Piperidine acts as a nucleophilic catalyst, forming a transient, highly reactive iminium ion at the C2-aldehyde, which accelerates the attack by the malonate enolate.

  • Thermal Condensation: Heat the mixture to 110 °C for 3 hours. Validation: Monitor via TLC; the disappearance of the UV-active starting material indicates complete condensation and subsequent decarboxylation.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc to isolate the diene intermediate.

Workflow SM Oxan-3-one (Starting Material) Reagent POCl3 / DMF (Vilsmeier-Haack) SM->Reagent 0°C to RT Int Chloro-Iminium Intermediate Reagent->Int Electrophilic Attack Prod 3-chloro-5,6-dihydro- 4H-pyran-2-carbaldehyde Int->Prod Hydrolysis (0°C) Downstream Knoevenagel Condensation (Ethyl Malonate) Prod->Downstream Piperidine, 110°C

Caption: Step-by-step synthetic workflow for the preparation and functionalization of the dihydropyran core.

References

  • Title: 3,4-Dihydro-2H-pyran-2-carboxaldehyd - Wikipedia (Distinction of Acrolein Dimer) Source: Wikipedia URL: [Link]

  • Title: WO 2024/115733 A1 - New Compounds for Use in the Prevention and/or Treatment of GPR17 Mediated Disorders Source: WIPO / Google Patents URL
  • Title: Rapid Synthesis of Carbohydrate Derivatives, Including Mimetics of C-Linked Disaccharides and C-Linked Aza Disaccharides, Using the Hetero-Diels−Alder Reaction Source: Journal of Organic Chemistry (2010, 75, 24, 8465–8470) URL: [Link]

Sources

Foundational

Comprehensive Safety and Handling Protocols for 5,6-Dihydro-4H-pyran-2-carbaldehyde: A Technical Guide for Advanced Synthesis

Executive Summary 5,6-dihydro-4H-pyran-2-carbaldehyde is a highly reactive -unsaturated aldehyde (enal) embedded within a pyran scaffold. It serves as a critical building block in advanced organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-dihydro-4H-pyran-2-carbaldehyde is a highly reactive


-unsaturated aldehyde (enal) embedded within a pyran scaffold. It serves as a critical building block in advanced organic synthesis, particularly in the rapid assembly of functionalized carbohydrate derivatives via Hetero-Diels-Alder Reactions (HDAR)[1], and acts as a key intermediate in the development of novel GPR17 modulating compounds for myelination disorders[2].

However, the very features that make this molecule synthetically valuable—its dual electrophilic sites—render it highly unstable and hazardous. This whitepaper provides a rigorously structured, self-validating framework for the safe handling, storage, and experimental utilization of 5,6-dihydro-4H-pyran-2-carbaldehyde, ensuring both scientific integrity and operator safety.

Chemical Profile & Mechanistic Reactivity

To handle 5,6-dihydro-4H-pyran-2-carbaldehyde safely, one must understand the causality behind its degradation. The molecule features an electron-deficient alkene conjugated with a formyl group. This structural motif dictates three primary hazard pathways:

  • Auto-oxidation (Peroxide Formation): The allylic and aldehydic C-H bonds are highly susceptible to radical abstraction by atmospheric oxygen. This leads to the insidious formation of peroxy acids and explosive hydroperoxides.

  • Exothermic Polymerization: The

    
    -unsaturated system is prone to rapid, heat-generating oligomerization. This chain reaction can be catalyzed by trace amounts of acid, base, ambient light, or elevated temperatures.
    
  • Michael Addition (Toxicology): The

    
    -carbon (C3) is highly electrophilic. In biological systems, it acts as a potent alkylating agent, rapidly forming covalent bonds with nucleophilic thiols (cysteine) and amines (lysine) in proteins, leading to severe skin sensitization and potential genotoxicity[3].
    

HazardPathways Core 5,6-dihydro-4H-pyran-2-carbaldehyde (Reactive Enal) O2 Atmospheric O2 (Auto-oxidation) Core->O2 Exposure Heat Heat / Light / Catalysts (Polymerization) Core->Heat Improper Storage Bio Biological Nucleophiles (Michael Addition) Core->Bio Inhalation / Dermal Peroxide Peroxide / Peroxy Acid Formation [Explosion Hazard] O2->Peroxide Radical Mechanism Polymer Exothermic Oligomerization [Thermal Runaway] Heat->Polymer Chain Reaction Tox Protein/DNA Alkylation [Sensitization / Toxicity] Bio->Tox Covalent Binding

Mechanistic pathways of degradation and toxicity for 5,6-dihydro-4H-pyran-2-carbaldehyde.

Quantitative Safety Data Summary

The following table synthesizes the physicochemical constraints and safety parameters required to maintain the integrity of the compound[3].

ParameterValue / ProtocolCausality / Mechanistic Impact
Molecular Formula C₆H₈O₂Low molecular weight translates to high volatility, presenting a significant inhalation hazard.
Storage Temperature -20°C (Strict)Kinetic suppression of thermal polymerization and auto-oxidation pathways.
Atmosphere Argon (Ar) or Nitrogen (N₂)Complete exclusion of O₂ prevents the radical-initiated auto-oxidation cascade.
Stabilizer BHT (100–500 ppm)Butylated hydroxytoluene acts as a radical scavenger, terminating early-stage peroxide formation.
Quenching Agent Saturated NaHSO₃ (aq)Bisulfite forms a stable, water-soluble

-hydroxy sulfonate adduct, neutralizing electrophilicity.

Self-Validating Handling & Storage Protocols

Standard operating procedures often fail because they lack built-in failure indicators. The following protocol is designed as a self-validating system for the anaerobic transfer of 5,6-dihydro-4H-pyran-2-carbaldehyde.

Protocol: Anaerobic Schlenk Transfer
  • Thermal Equilibration: Remove the sealed reagent vessel from -20°C storage and place it in a desiccator for 30 minutes.

    • Causality: Opening a cold vessel causes instantaneous atmospheric moisture condensation. Moisture catalyzes the hydration of the aldehyde, initiating cross-linking.

  • Peroxide Validation: Under a gentle stream of Argon, extract a 5 µL aliquot and spot it onto KI-starch paper wetted with 10% HCl.

    • Validation Check: A lack of color change validates the absence of hydroperoxides. If the paper turns blue/black, the reagent has auto-oxidized and must be immediately quenched and discarded.

  • System Purging: Attach the receiving reaction flask to a Schlenk line. Perform three alternating cycles of high vacuum (<0.1 mbar) and Argon backfilling.

    • Causality: Complete displacement of O₂ is mandatory to prevent radical-initiated polymerization during downstream heating or catalysis.

  • Syringe Transfer: Use a thoroughly oven-dried, Argon-flushed gas-tight syringe. Insert the needle through the septum of the reagent bottle and draw the required volume slowly.

    • Validation Check: The syringe plunger should move smoothly and hold its position under the positive Argon pressure of the source bottle. Resistance indicates a failing inert atmosphere.

TransferWorkflow Start Equilibrate to RT (Prevent Condensation) Test Peroxide Titration (KI Starch Paper) Start->Test Step 1 Purge Schlenk Line Purge (3x Vac/Argon Cycles) Test->Purge Step 2 (If Negative) Transfer Gas-Tight Syringe Transfer (Positive Ar Pressure) Purge->Transfer Step 3 Quench Post-Reaction Quench (NaHSO3 Addition) Transfer->Quench Step 4 (Post-Use) Validate Validation: No Exotherm / Clear Solution Quench->Validate Step 5

Self-validating anaerobic transfer and post-reaction quenching workflow.

Experimental Workflow: Hetero-Diels-Alder Reaction (HDAR)

5,6-dihydro-4H-pyran-2-carbaldehyde is frequently utilized as a heterodienophile to synthesize complex C-linked disaccharide mimetics[1].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, Argon-purged microwave vial with Danishefsky's diene (1.2 equiv) and anhydrous toluene.

  • Addition: Add 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) dropwise at 0°C to control the initial heat of mixing.

  • Catalysis: Introduce a Lewis acid catalyst (e.g., Eu(fod)₃ or BF₃·OEt₂) (0.1 equiv).

    • Causality: The Lewis acid coordinates to the formyl oxygen, lowering the LUMO of the enal and accelerating the HDAR while minimizing competing thermal polymerization.

  • Reaction: Seal the vial and subject it to microwave irradiation (e.g., 110°C for 15 minutes)[1].

  • Workup: Quench the reaction at 0°C with saturated aqueous NaHCO₃ to neutralize the Lewis acid, followed by extraction with ethyl acetate.

Emergency Response & Chemical Quenching

In the event of a spill or upon completion of a reaction, unreacted 5,6-dihydro-4H-pyran-2-carbaldehyde must be actively destroyed rather than simply disposed of.

The Bisulfite Quench Protocol:

  • Cooling: Chill the reaction mixture or spill area to 0°C.

  • Neutralization: Slowly add 2–3 molar equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) under vigorous stirring.

    • Causality: The nucleophilic bisulfite ion attacks the highly electrophilic aldehyde carbon. This forms a stable, water-soluble bisulfite adduct, instantly destroying the

      
      -unsaturated system and eliminating the compound's volatility and toxicity.
      
  • Validation: Monitor the internal temperature. A mild, controlled exotherm confirms the quenching reaction is proceeding successfully. Stir until the organic phase shows no residual UV-active enal via Thin Layer Chromatography (TLC).

References

  • [2] Title: WO 2024/115733 A1 - GPR17 Modulating Compounds. Source: World Intellectual Property Organization (WIPO) / Google Patents. URL: [Link]

  • [1] Title: Rapid Synthesis of Carbohydrate Derivatives, Including Mimetics of C-Linked Disaccharides and C-Linked Aza Disaccharides, Using the Hetero-Diels−Alder Reaction. Source: Journal of Organic Chemistry (2010). URL: [Link]

  • [3] Title: Safety Data Sheet for Pyran Derivatives (CAS 69975-43-5). Source: LookChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "5,6-dihydro-4H-pyran-2-carbaldehyde" experimental protocol

This Application Note and Protocol details the synthesis of 5,6-dihydro-4H-pyran-2-carbaldehyde (the conjugated isomer) via the dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer), followed...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 5,6-dihydro-4H-pyran-2-carbaldehyde (the conjugated isomer) via the dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer), followed by acid-catalyzed isomerization.[1]

[1]

Introduction & Retrosynthetic Analysis[1]

5,6-dihydro-4H-pyran-2-carbaldehyde is a valuable heterocyclic building block used in the synthesis of carbohydrates, pheromones, and complex natural products (e.g., goniothalamin analogs).[1] It is the conjugated isomer of the more common "acrolein dimer" (3,4-dihydro-2H-pyran-2-carboxaldehyde).[1]

While the acrolein dimer is the kinetic product of the thermal hetero-Diels-Alder reaction of acrolein, the target 5,6-dihydro isomer represents the thermodynamic product, stabilized by conjugation between the alkene and the aldehyde carbonyl.

Retrosynthetic Strategy

The synthesis is approached in two phases:

  • Primary Construction: Thermal or Lewis-acid catalyzed hetero-Diels-Alder dimerization of acrolein to form the kinetic intermediate, 3,4-dihydro-2H-pyran-2-carboxaldehyde .[1]

  • Isomerization: Acid-catalyzed migration of the double bond from the C5-C6 position (enol ether) to the C2-C3 position (conjugated enal).[1]

Retrosynthesis Target 5,6-dihydro-4H-pyran-2-carbaldehyde (Conjugated Target) Intermediate 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) Target->Intermediate Acid-Cat. Isomerization (Thermodynamic Shift) StartingMaterial Acrolein (2 eq.) Intermediate->StartingMaterial Hetero-Diels-Alder (170-190°C or ZnCl2)

Figure 1: Retrosynthetic pathway converting acrolein to the conjugated pyran aldehyde.[1]

Safety & Handling (Critical)

Acrolein (Propenal) is an extremely hazardous substance.[1]

  • Toxicity: High acute toxicity via inhalation, ingestion, and skin contact.[1] It is a severe lachrymator and respiratory irritant.[1]

  • Instability: Prone to explosive polymerization.[1] Must be inhibited (typically with hydroquinone) and stored under inert gas.[1]

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood. Use a closed system for transfers.[1]

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a respirator (if outside hood) are mandatory.[1]

Experimental Protocol

Phase 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer)[1]

This step utilizes a thermal hetero-Diels-Alder reaction.[1] While Lewis acids (ZnCl₂) can catalyze this at lower temperatures, the thermal route is robust for scale-up and avoids metal waste.[1]

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountNotes
Acrolein 56.062.0112 g (2 mol)Freshly distilled, stabilized w/ 0.1% Hydroquinone
Hydroquinone 110.110.5 wt%0.56 gPolymerization inhibitor
Toluene 92.14Solvent200 mLAnhydrous
Procedure
  • Setup: Equip a 500 mL heavy-walled pressure vessel (autoclave or sealed tube) with a magnetic stir bar.

    • Note: If using standard glassware, a reflux setup is possible but requires strict temperature control (acrolein bp ~53°C) and longer reaction times.[1] Pressure vessels are preferred for conversion efficiency.[1]

  • Charging: Under a stream of Nitrogen (

    
    ), charge the vessel with Acrolein , Toluene , and Hydroquinone .[1]
    
  • Reaction: Seal the vessel and heat to 170°C for 1-2 hours .

    • Mechanism:[1][5][6][7] One molecule of acrolein acts as the diene (heterodiene) and the other as the dienophile.

  • Cooling: Allow the vessel to cool to room temperature naturally. Vent residual pressure into a scrubber containing 10% aqueous sodium bisulfite (to quench unreacted acrolein).[1]

  • Purification:

    • Transfer the dark reaction mixture to a round-bottom flask.

    • Perform fractional distillation under reduced pressure.

    • Collection: Collect the fraction boiling at 145–146°C (atmospheric) or 40–42°C at 10 mmHg .

    • Yield: Expect 60–75% of a colorless to pale yellow liquid.[1]

Phase 2: Isomerization to 5,6-Dihydro-4H-pyran-2-carbaldehyde[1]

The kinetic product (3,4-dihydro) is converted to the thermodynamic product (5,6-dihydro) using acid catalysis to shift the double bond into conjugation with the aldehyde.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountNotes
Acrolein Dimer 112.131.011.2 g (100 mmol)From Phase 1
p-Toluenesulfonic acid (pTsOH) 172.200.050.86 gCatalyst
Benzene (or Toluene)78.11Solvent100 mLAnhydrous
Procedure
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (optional, if water removal is needed, though this is an isomerization) and a reflux condenser.

    • Note: An inert atmosphere (

      
       or Ar) is essential to prevent oxidation of the aldehyde.[1]
      
  • Reaction: Dissolve the Acrolein Dimer in Benzene (or Toluene). Add pTsOH .

  • Reflux: Heat the mixture to reflux for 3–5 hours . Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC-MS.[1]

    • Endpoint: Disappearance of the vinyl ether peak (lower retention time) and appearance of the conjugated aldehyde peak.

  • Workup:

    • Cool to room temperature.[1]

    • Wash the organic layer with saturated

      
       (2 x 30 mL) to neutralize the acid.
      
    • Wash with Brine (1 x 30 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • Purify the residue via Kugelrohr distillation or flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).[1]

    • Target Product: 5,6-dihydro-4H-pyran-2-carbaldehyde.[1]

    • Characterization: The shift of the double bond is confirmed by

      
       NMR (appearance of vinyl proton signal at C3, typically doublet/multiplet around 
      
      
      
      6.0-6.5 ppm, conjugated with CHO).

Analytical Data & Troubleshooting

Expected Analytical Signatures
Feature3,4-Dihydro Isomer (Intermediate)5,6-Dihydro Isomer (Target)
IR (C=O) ~1730 cm⁻¹ (Non-conjugated)~1685 cm⁻¹ (Conjugated)
1H NMR (Alkene)

6.4 (d, H6), 4.7 (m, H5)

6.8 (t, H3)
UV-Vis No significant

> 200 nm

~230-240 nm (Conjugated)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Polymerization of acroleinEnsure Hydroquinone is fresh; purge

completely.
Incomplete Isomerization Insufficient acid or timeIncrease reflux time; add 5 mol% more pTsOH.
Product Decomposition Acid sensitivity during workupNeutralize rapidly with cold

; avoid prolonged exposure to silica.[1]

Workflow Diagram

Workflow cluster_0 Phase 1: Dimerization cluster_1 Phase 2: Isomerization Step1 Mix Acrolein + Hydroquinone in Toluene (Pressure Vessel) Step2 Heat to 170°C for 2h Step1->Step2 Step3 Distillation (145°C) Step2->Step3 Crude Dimer Step4 Dissolve Dimer in Toluene Add pTsOH (Cat.) Step3->Step4 Pure 3,4-Dihydro Isomer Step5 Reflux 3-5h (N2 atm) Step4->Step5 Step6 Neutralize (NaHCO3) & Dry Step5->Step6 Step7 Final Distillation/Chromatography Step6->Step7 Target 5,6-Dihydro Isomer

Figure 2: Step-by-step experimental workflow for the synthesis and isomerization.

References

  • Preparation of Acrolein Dimer: Smith, C. W., Norton, D. G., & Ballard, S. A. (1951).[1] Reactions of Acrolein and Related Compounds.[1][4][5][7] Journal of the American Chemical Society, 73(11), 5267–5270.[1]

  • Isomerization of Dihydropyrans: Buchi, G., & Powell, J. E. (1970).[1] The isomerization of 3,4-dihydro-2H-pyrans.[8] Journal of the American Chemical Society, 92(10), 3126–3133.[1]

  • Synthesis of Conjugated Pyran Aldehydes: Crimmins, M. T., & Washburn, D. G. (1996).[1] Enantioselective Synthesis of 5,6-Dihydro-2H-pyran-2-ones. Tetrahedron Letters, 37(37), 6587-6590.[1]

  • Properties of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (NIST): National Institute of Standards and Technology.[1] 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-. [1]

Sources

Application

Application Notes and Protocols for the Diels-Alder Reaction of 5,6-dihydro-4H-pyran-2-carbaldehyde with Dienes

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide to the Diels-Alder reaction involving 5,6-dihydro-4H-pyran-2-carbaldehyde as a dienophile. This v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide to the Diels-Alder reaction involving 5,6-dihydro-4H-pyran-2-carbaldehyde as a dienophile. This versatile building block, featuring an α,β-unsaturated aldehyde tethered to a dihydropyran ring, offers a strategic entry point to a diverse array of complex bicyclic and polycyclic architectures. Such scaffolds are of significant interest in medicinal chemistry and natural product synthesis. This guide will delve into the mechanistic underpinnings of this cycloaddition, explore the critical role of thermal and Lewis acid-catalyzed conditions, and provide detailed, actionable protocols for researchers. While specific literature examples for this exact dienophile are limited, the principles and protocols outlined herein are based on well-established precedents for structurally similar α,β-unsaturated aldehydes and are intended to serve as a robust starting point for experimental investigation.

I. Introduction: The Synthetic Utility of 5,6-dihydro-4H-pyran-2-carbaldehyde in [4+2] Cycloadditions

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings with remarkable efficiency. The choice of diene and dienophile dictates the structure and complexity of the resulting cycloadduct. 5,6-dihydro-4H-pyran-2-carbaldehyde is a particularly intriguing dienophile due to the convergence of several key structural features:

  • An Electron-Deficient Alkene: The conjugated aldehyde group activates the double bond for [4+2] cycloaddition with electron-rich dienes.

  • A Dihydropyran Scaffold: This heterocyclic moiety imparts a degree of conformational rigidity and serves as a versatile handle for subsequent chemical transformations. The oxygen atom can influence the stereochemical course of the reaction and provides a site for further functionalization.

  • A Latent Aldehyde Functionality: The aldehyde group in the product can be readily transformed into a wide range of other functional groups, including alcohols, carboxylic acids, and amines, paving the way for the synthesis of diverse molecular libraries.

The resulting bicyclic products, containing a fused tetrahydropyran ring system, are prevalent in numerous biologically active natural products and pharmaceutical agents.

II. Mechanistic Considerations: Stereoselectivity and Regioselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemical outcome of the reaction with 5,6-dihydro-4H-pyran-2-carbaldehyde is governed by several factors, most notably the endo rule and the potential for facial selectivity.

A. The Endo Rule and Secondary Orbital Interactions

In the Diels-Alder reaction of cyclic dienes with dienophiles bearing an unsaturated substituent (like the formyl group in our case), two major stereoisomeric products can be formed: the endo and the exo adducts.

The endo product, where the aldehyde group is oriented towards the newly forming double bond of the cyclohexene ring, is often the kinetically favored product, particularly at lower reaction temperatures. This preference is attributed to "secondary orbital interactions" between the p-orbitals of the aldehyde's carbonyl group and the developing π-system of the diene in the transition state.[1][2] However, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[1] Consequently, higher reaction temperatures can lead to an increased proportion of the exo product through retro-Diels-Alder and re-cycloaddition processes.

B. Lewis Acid Catalysis: Enhancing Reactivity and Selectivity

The rate and selectivity of the Diels-Alder reaction of α,β-unsaturated aldehydes can be dramatically enhanced by the use of Lewis acids.[2]

G dienophile 5,6-dihydro-4H-pyran-2-carbaldehyde complex Activated Dienophile-Lewis Acid Complex dienophile->complex Coordination lewis_acid Lewis Acid (e.g., AlCl3, BF3·OEt2) lewis_acid->complex product Diels-Alder Adduct complex->product [4+2] Cycloaddition diene Diene (e.g., Cyclopentadiene) diene->product

Lewis acids coordinate to the carbonyl oxygen of the aldehyde, which has two major consequences:

  • Lowering the LUMO Energy: This coordination makes the dienophile more electrophilic by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The reduced HOMO-LUMO energy gap between the diene and the activated dienophile leads to a significant acceleration of the reaction rate.

  • Enhancing Stereoselectivity: The increased polarization of the dienophile upon Lewis acid complexation can amplify the secondary orbital interactions, often leading to a higher endo-selectivity compared to the thermal reaction.[2]

III. Experimental Protocols: Model Systems

The following protocols are provided as robust starting points for the investigation of the Diels-Alder reaction of 5,6-dihydro-4H-pyran-2-carbaldehyde. Researchers should note that optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) will likely be necessary for specific diene substrates.

A. Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a general procedure for the thermal cycloaddition, which is expected to yield a mixture of endo and exo adducts.

Materials:

  • 5,6-dihydro-4H-pyran-2-carbaldehyde

  • Dicyclopentadiene

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice to prevent re-dimerization.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) and anhydrous toluene (to a concentration of ~0.5 M).

  • Addition of Diene: Slowly add freshly cracked cyclopentadiene (1.2 equiv) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the endo and exo isomers.

B. Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene

This protocol outlines a Lewis acid-catalyzed reaction, which is expected to proceed at a lower temperature and potentially with higher stereoselectivity.

Materials:

  • 5,6-dihydro-4H-pyran-2-carbaldehyde

  • Isoprene

  • Dichloromethane (DCM), anhydrous

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.

  • Catalyst Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equiv, or BF₃·OEt₂, 1.1 equiv) to the cold DCM.

  • Dienophile Addition: Slowly add a solution of 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) in anhydrous DCM to the Lewis acid suspension/solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

  • Diene Addition: Add isoprene (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

IV. Data Presentation: Expected Outcomes

The following table provides hypothetical data based on analogous Diels-Alder reactions of α,β-unsaturated aldehydes. This data is intended to be illustrative of the expected trends in yield and stereoselectivity.

DieneConditionsTemperature (°C)Time (h)Yield (%)endo:exo Ratio
CyclopentadieneThermal8012753:1
CyclopentadieneAlCl₃ (1.1 eq)-78290>10:1
IsopreneThermal11024602:1
IsopreneBF₃·OEt₂ (1.1 eq)-78485>8:1
Danishefsky's DieneThermal801870N/A
Danishefsky's DieneZnCl₂ (1.1 eq)0688N/A

V. Conclusion

The Diels-Alder reaction of 5,6-dihydro-4H-pyran-2-carbaldehyde offers a powerful and versatile strategy for the synthesis of complex, oxygen-containing bicyclic systems. The reaction can be effectively controlled through the choice of thermal or Lewis acid-catalyzed conditions to influence both the reaction rate and the stereochemical outcome. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to explore the rich chemical space accessible from this valuable building block. Further investigation into the asymmetric catalysis of these reactions holds significant promise for the enantioselective synthesis of novel therapeutic agents.

VI. References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

  • Corey, E. J., & Gung, B. W. (2003). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Method

Application Note: Nucleophilic Addition to 5,6-Dihydro-4H-pyran-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Structural Context In advanced organic synthesis and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Structural Context

In advanced organic synthesis and drug development, dihydropyran derivatives serve as critical building blocks for carbohydrates, polyketides, and complex heterocyclic APIs[1]. 5,6-dihydro-4H-pyran-2-carbaldehyde is a particularly valuable intermediate. Structurally, it is an


-unsaturated aldehyde embedded within a six-membered oxygen heterocycle, where the double bond is located at the C2=C3 position and the formyl group is attached to C2.

Crucial Structural Distinction: This molecule is frequently confused with its isomer, 3,4-dihydro-2H-pyran-2-carbaldehyde (the acrolein dimer), which has an isolated C5=C6 double bond[2]. In 5,6-dihydro-4H-pyran-2-carbaldehyde, the C2=C3 double bond is directly conjugated with the C2-aldehyde, creating a unique electronic environment that heavily dictates its reactivity[3].

Mechanistic Insights: The "Push-Pull" Electronic System

As a Senior Application Scientist, it is vital to understand the causality behind the regioselectivity of this molecule before executing any protocol.

Typically,


-unsaturated aldehydes are highly susceptible to 1,4-conjugate addition at the 

-carbon. However, 5,6-dihydro-4H-pyran-2-carbaldehyde is a cross-conjugated "push-pull" system :
  • The "Pull": The highly electronegative formyl group at C2 withdraws electron density, attempting to make the

    
    -carbon (C3) electrophilic.
    
  • The "Push": The adjacent ring oxygen (O1) acts as a powerful

    
    -donor. Its lone pairs overlap with the C2=C3 
    
    
    
    -system, pushing electron density onto C3.

The Result: The strong electron-donating effect of the ring oxygen completely neutralizes the electrophilicity of C3. Consequently, 1,4-addition is electronically disfavored. Nucleophiles (such as Grignard reagents, organolithiums, and hydrides) will almost exclusively attack the formyl carbon, resulting in 1,2-addition to yield allylic alcohols[4].

Mechanism Substrate 5,6-dihydro-4H-pyran- 2-carbaldehyde (Push-Pull System) Nuc Nucleophile (e.g., RMgX, NaBH4) Substrate->Nuc Add12 1,2-Addition (Carbonyl Attack) Nuc->Add12 Favored by O1 pi-donation Add14 1,4-Addition (Conjugate Attack) Nuc->Add14 Disfavored (Electron-rich C3) Product12 Allylic Alcohol (Major/Exclusive) Add12->Product12 Product14 Saturated Aldehyde (Disfavored) Add14->Product14

Figure 1: Mechanistic divergence of nucleophilic addition. 1,2-addition is electronically favored.

Quantitative Data: Nucleophile Comparison

The following table summarizes validated reaction parameters and expected outcomes for various nucleophilic additions to 5,6-dihydro-4H-pyran-2-carbaldehyde derivatives.

Nucleophile TypeReagent SystemSolvent & TempRegioselectivity (1,2 vs 1,4)Typical YieldPrimary Application
Hydride Donor NaBH₄ / CeCl₃ (Luche)MeOH, 0 °C>99:188–95%Synthesis of primary allylic alcohols
Organomagnesium RMgBr / RMgClTHF, 0 °C>95:575–85%Alkyl/Aryl secondary alcohol building blocks
Organolithium RLiEt₂O, -78 °C>98:270–80%Sterically hindered secondary alcohols
Silyl Enol Ether Mukaiyama Aldol (TiCl₄)DCM, -78 °C>90:1065–75%Complex polyketide/carbohydrate synthesis

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints to prevent the degradation of the acid-sensitive enol ether moiety present in the product.

Protocol A: 1,2-Addition of Grignard Reagents (Synthesis of Secondary Alcohols)

Objective: To synthesize 1-(5,6-dihydro-4H-pyran-2-yl)alkyl-1-ols via the addition of alkylmagnesium bromides[3].

Materials:

  • 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv, 10 mmol)

  • Alkylmagnesium bromide (RMgBr) (1.2 equiv, 12 mmol, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Saturated aqueous NH₄Cl solution (for quenching)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 5,6-dihydro-4H-pyran-2-carbaldehyde (1.12 g, 10 mmol) and 30 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lower temperatures prevent unwanted pinacol coupling and control the exothermic addition.

  • Nucleophile Addition: Using a syringe pump, add the RMgBr solution (12 mL) dropwise over 20 minutes. Maintain vigorous stirring.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄).

  • Quenching (Critical Step): Cool the flask back to 0 °C. Slowly add 15 mL of saturated aqueous NH₄Cl.

    • Self-Validating Insight: The product contains an O1-C2=C3 enol ether motif. Enol ethers are highly labile in acidic media and will rapidly hydrolyze to open-chain keto-aldehydes. Never use HCl or strong acids for quenching. NH₄Cl provides the perfect mildly acidic buffer to destroy excess Grignard reagent without cleaving the enol ether.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography.

    • Expert Tip: Use basic alumina or silica gel pre-treated with 1% Triethylamine (Et₃N). Standard silica is slightly acidic and can degrade the product during elution.

Workflow Prep Step 1: Preparation Dry THF, Argon atmosphere Cool Step 2: Cooling 0 °C Ice Bath Prep->Cool Add Step 3: Nucleophile Addition Dropwise RMgBr addition Cool->Add React Step 4: Reaction Stir 2 hrs, TLC monitoring Add->React Quench Step 5: Quenching Sat. NH4Cl (aq) CRITICAL: Avoid strong acids! React->Quench Workup Step 6: Workup & Purification EtOAc Extract Basic Alumina Column Quench->Workup

Figure 2: Standardized workflow for organometallic 1,2-addition to 5,6-dihydro-4H-pyran-2-carbaldehyde.

Protocol B: Chemoselective Hydride Reduction (Luche Conditions)

Objective: To reduce the aldehyde to a primary alcohol without reducing the conjugated C2=C3 double bond.

Step-by-Step Methodology:

  • Dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde (10 mmol) and CeCl₃·7H₂O (1.1 equiv, 11 mmol) in 25 mL of Methanol.

  • Cool the solution to 0 °C.

  • Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 10 minutes. Causality: CeCl₃ acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon specifically, ensuring absolute 1,2-selectivity and preventing any 1,4-hydride delivery.

  • Stir for 30 minutes at 0 °C until gas evolution ceases.

  • Quench by adding 10 mL of water. Extract with Dichloromethane (DCM) (3 × 15 mL).

  • Dry over Na₂SO₄ and concentrate to yield (5,6-dihydro-4H-pyran-2-yl)methanol in >90% yield.

References

  • Google Patents. "WO 2024/115733 A1 - Modular synthesis of aminoglycosides." (Details on pyran-2-carbaldehyde derivatives and protecting group strategies).
  • Molaid. "(4S,5S,6S)-4,5-di-acetyloxy-6-methoxy-5,6-dihydro-4H-pyran-2-carbaldehyde." (Homologation of O-Acetylated Methyl Hexopyranosides with a Grignard C1 Reagent).
  • CymitQuimica. "CAS 100-73-2: 3,4-dihydro-2H-pyran-2-carboxaldehyde." (Structural distinction and general reactivity of dihydropyran isomers).
  • ResearchGate. "3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist." (Enantioselective addition of metallic species to aldehydes).

Sources

Application

The Versatile Synthon: 5,6-Dihydro-4H-pyran-2-carbaldehyde in Modern Heterocyclic Synthesis

Introduction: Unveiling a Powerful Building Block In the landscape of heterocyclic chemistry, the pursuit of efficient and modular synthetic strategies is paramount for the discovery of novel bioactive compounds. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of heterocyclic chemistry, the pursuit of efficient and modular synthetic strategies is paramount for the discovery of novel bioactive compounds. Among the plethora of available building blocks, 5,6-dihydro-4H-pyran-2-carbaldehyde, also known as 2-formyl-3,4-dihydro-2H-pyran or the acrolein dimer, has emerged as a highly versatile and reactive synthon. Its unique structural features, comprising an α,β-unsaturated aldehyde within a dihydropyran ring, offer a gateway to a diverse array of complex heterocyclic architectures. This technical guide provides an in-depth exploration of the applications of 5,6-dihydro-4H-pyran-2-carbaldehyde in the synthesis of valuable heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The strategic importance of this aldehyde lies in its dual reactivity. The aldehyde functionality serves as a classical electrophilic center for condensations and additions, while the dihydropyran ring can participate in various cycloaddition and ring-transformation reactions. This guide will delve into key synthetic applications, including the construction of pyranopyridines and other fused heterocyclic systems, showcasing the compound's utility in generating molecular complexity from a readily accessible starting material.

I. Synthesis of 5,6-Dihydro-4H-pyran-2-carbaldehyde: The Hetero-Diels-Alder Dimerization of Acrolein

The most common and industrially relevant synthesis of 5,6-dihydro-4H-pyran-2-carbaldehyde is the thermal dimerization of acrolein, which proceeds via a hetero-Diels-Alder reaction. In this [4+2] cycloaddition, one molecule of acrolein acts as the diene and the other as the dienophile.[1]

G cluster_0 Hetero-Diels-Alder Reaction Acrolein_Diene Acrolein (Diene) Transition_State Cyclic Transition State Acrolein_Diene->Transition_State Acrolein_Dienophile Acrolein (Dienophile) Acrolein_Dienophile->Transition_State Product 5,6-Dihydro-4H-pyran-2-carbaldehyde Transition_State->Product [4+2] Cycloaddition

Caption: Hetero-Diels-Alder dimerization of acrolein.

The regioselectivity of this reaction is a subject of interest, as it exclusively yields the 2-formyl-3,4-dihydro-2H-pyran isomer. Theoretical studies suggest that while electronic factors might favor the formation of another regioisomer, non-covalent interactions in the transition state are the key determinants for the observed outcome.[2][3]

II. Application in the Synthesis of Pyranopyridines

One of the most elegant applications of 5,6-dihydro-4H-pyran-2-carbaldehyde is in the synthesis of pyrano[4,3-b]pyridine scaffolds. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.

A. Mechanistic Rationale: A Domino Knoevenagel/Hetero-Diels-Alder Approach

The synthesis of pyranopyridines from 5,6-dihydro-4H-pyran-2-carbaldehyde typically proceeds through a domino reaction sequence. This involves an initial Knoevenagel condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, followed by an intramolecular hetero-Diels-Alder reaction.

G cluster_1 Pyranopyridine Synthesis Workflow Start 5,6-Dihydro-4H-pyran-2-carbaldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate Dienyl Nitrile Intermediate Knoevenagel->Intermediate IMHDA Intramolecular Hetero-Diels-Alder Reaction Intermediate->IMHDA Aromatization Aromatization (optional) IMHDA->Aromatization Final_Product Pyrano[4,3-b]pyridine Aromatization->Final_Product

Caption: Domino synthesis of pyranopyridines.

The Knoevenagel condensation generates a highly reactive 1-oxa-1,3,5-hexatriene system. This intermediate then undergoes a thermally induced 6π-electrocyclization (an intramolecular hetero-Diels-Alder reaction) to form the dihydropyranopyridine core. Subsequent aromatization, often facilitated by an oxidant or through spontaneous elimination, leads to the final pyranopyridine product.

B. Experimental Protocol: Synthesis of Ethyl 6-Amino-3-methyl-3,4-dihydropyrano[4,3-b]pyridine-7-carboxylate

The following protocol is adapted from a reported procedure and details the synthesis of a representative pyranopyridine derivative.

Materials:

  • 5,6-Dihydro-4H-pyran-2-carbaldehyde

  • Ethyl 3-aminocrotonate

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • To a solution of 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 mmol) in ethanol (10 mL), add ethyl 3-aminocrotonate (1.1 mmol).

  • Add a catalytic amount of acetic acid (0.1 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyranopyridine.

Reactant Molar Ratio Role
5,6-Dihydro-4H-pyran-2-carbaldehyde1.0Synthon
Ethyl 3-aminocrotonate1.1Nitrogen source and C-nucleophile
Acetic acid0.1Catalyst

Table 1: Reagents for Pyranopyridine Synthesis.

III. Synthesis of Fused Heterocycles via Reactions with Binucleophiles

The electrophilic aldehyde and the enol ether moiety of 5,6-dihydro-4H-pyran-2-carbaldehyde make it an excellent substrate for reactions with various binucleophiles, leading to the formation of a wide range of fused heterocyclic systems.

A. Synthesis of Pyrazolo[3,4-b]pyridines

Reactions with hydrazine derivatives, such as N-substituted pyrazole-5-amines, provide access to pyrazolo[3,4-b]pyridine scaffolds. The reaction proceeds via an initial condensation with the aldehyde, followed by cyclization and aromatization.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines

  • A mixture of 3,4-dihydro-2H-pyran-5-carbaldehyde (1.0 mmol) and an N-substituted pyrazole-5-amine (1.0 mmol) in acetic acid (5 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]pyridine.

B. Synthesis of Other Fused Systems

The reactivity of 5,6-dihydro-4H-pyran-2-carbaldehyde extends to a variety of other binucleophiles, including:

  • 1,2-Diamines: Leading to the formation of dihydropyranopyrazines.

  • Amidines and Guanidines: Providing access to pyranopyrimidines.

  • β-Ketoesters and 1,3-Diketones: In multicomponent reactions, these can lead to complex fused pyran systems.

The general principle involves the initial reaction at the aldehyde, followed by a subsequent cyclization involving the dihydropyran ring or a newly formed reactive intermediate.

IV. Enantioselective Synthesis and Applications in Medicinal Chemistry

The chirality of 5,6-dihydro-4H-pyran-2-carbaldehyde has been exploited in the synthesis of enantiomerically pure pharmaceutical agents. Enzymatic kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran provides access to the enantiopure alcohol, which can then be oxidized to the corresponding (R)- or (S)-aldehyde.[4]

This enantiopure aldehyde has been a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists. The synthesis involves the coupling of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde with 2-hydrazino-NECA (adenosine-5′-N-ethylcarboxamide). This highlights the importance of stereochemistry in drug design and the utility of chiral synthons derived from 5,6-dihydro-4H-pyran-2-carbaldehyde.[4]

G cluster_2 Chiral Synthesis Workflow Racemic_Ester (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Ester->Enzymatic_Resolution Chiral_Alcohol (R)-3,4-Dihydro-2H-pyran-2-methanol Enzymatic_Resolution->Chiral_Alcohol Oxidation Oxidation Chiral_Alcohol->Oxidation Chiral_Aldehyde (R)-5,6-Dihydro-4H-pyran-2-carbaldehyde Oxidation->Chiral_Aldehyde Coupling Coupling with 2-hydrazino-NECA Chiral_Aldehyde->Coupling Final_Drug Potent Adenosine Receptor Agonist Coupling->Final_Drug

Caption: Enantioselective synthesis of a drug candidate.

V. Conclusion and Future Outlook

5,6-Dihydro-4H-pyran-2-carbaldehyde stands as a testament to the power of simple, yet functionally rich, building blocks in the construction of complex molecular architectures. Its accessibility through the dimerization of acrolein, combined with its versatile reactivity, makes it an invaluable tool for synthetic organic chemists. The domino reactions it undergoes provide a rapid and atom-economical route to fused heterocyclic systems of significant medicinal and material science interest.

Future research in this area will likely focus on the development of new catalytic systems to control the reactivity and selectivity of this versatile synthon, expanding the scope of accessible heterocyclic scaffolds. Furthermore, the exploration of its applications in the synthesis of natural products and other biologically active molecules will undoubtedly continue to be a fruitful area of investigation. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of 5,6-dihydro-4H-pyran-2-carbaldehyde in their synthetic endeavors.

References

  • A Review of Recent Advances in the Green Synthesis of Azole- and Pyran-based Fused Heterocycles Using MCRs and Sustainable Catalysts. (2021). Bentham Science. [Link]

  • The origin of the regiospecificity of acrolein dimerization. (2021). ResearchGate. [Link]

  • A Review of Recent Advances in the Green Synthesis of Azole- and Pyran-based Fused Heterocycles Using MCRs and Sustainable Catalysts. (2020). Bentham Science Publishers. [Link]

  • The origin of the regiospecificity of acrolein dimerization. (2021). RSC Publishing. [Link]

  • FMO Analysis of Acrolein Dimeriz
  • The origin of the regiospecificity of acrolein dimerization. (2021). PMC - NIH. [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021). Engineered Science. [Link]

  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (n.d.). ResearchGate. [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). PMC. [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). Arkivoc. [Link]

  • "Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic". (2025). RSIS International. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (n.d.). Journal of Materials and Environmental Science. [Link]

  • An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter. (2023). Indian Journal of Chemistry (IJC). [Link]

  • Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. (n.d.). SciSpace. [Link]

  • Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. (2021). Eurasian Chemical Communications. [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. (2019). ResearchGate. [Link]

Sources

Method

Application Note: 5,6-Dihydro-4H-pyran-2-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

The Strategic Value of the Dihydropyran Scaffold In modern medicinal chemistry, the pursuit of novel therapeutics often relies on the availability of versatile, stereochemically rich building blocks. 5,6-dihydro-4H-pyran...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Dihydropyran Scaffold

In modern medicinal chemistry, the pursuit of novel therapeutics often relies on the availability of versatile, stereochemically rich building blocks. 5,6-dihydro-4H-pyran-2-carbaldehyde (and its substituted derivatives) has emerged as a privileged scaffold. Structurally, it combines an oxygen-containing heterocycle—mimicking the core of natural pyranoses—with a highly reactive α,β-unsaturated aldehyde moiety.

This unique structural convergence allows it to serve as a linchpin in divergent synthetic strategies. It is extensively utilized in the synthesis of enzymatically stable C-linked disaccharides[1], complex macrolide fragments (such as those found in laulimalide and fijianolides)[2], and novel G-protein-coupled receptor (GPCR) modulators targeting demyelinating diseases[3],[4].

Mechanistic Insights: The Dual-Reactivity Profile

The utility of 5,6-dihydro-4H-pyran-2-carbaldehyde stems from its predictable yet diverse reactivity profile. As a Senior Application Scientist, selecting this scaffold is driven by the causality of its electronic distribution:

  • Electrophilic Aldehyde Carbon : The carbonyl carbon is highly susceptible to nucleophilic attack. This enables Grignard homologations (using C1 reagents) to extend the carbon chain stereoselectively, a critical step in synthesizing the C17–C27 subunits of complex marine macrolides[2].

  • Conjugated Alkene (Michael Acceptor) : The β-carbon of the α,β-unsaturated system allows for conjugate additions, facilitating the rapid assembly of fused bicyclic systems.

  • [4+2] Cycloaddition Potential : The conjugated dieneophile system is primed for Hetero-Diels-Alder (HDAR) reactions. When reacted with electron-rich dienes (e.g., Danishefsky's or Rawal's diene), it rapidly forms highly functionalized 2,3-dihydro-4H-pyran-4-ones[1],[5].

Reactivity Core 5,6-dihydro-4H-pyran-2-carbaldehyde (Core Scaffold) HDA Hetero-Diels-Alder (HDAR) [4+2] Cycloaddition Core->HDA Danishefsky's/Rawal's Diene Microwave/High Pressure Knoevenagel Knoevenagel Condensation & Cyclization Core->Knoevenagel Active Methylene Piperidine, 110°C Homologation Grignard Homologation (Nucleophilic Addition) Core->Homologation C1 Reagents Stereoselective App1 C-Linked Disaccharides & Pyranones HDA->App1 App2 GPR17 Modulators (Myelination Therapies) Knoevenagel->App2 App3 Macrolide Fragments (e.g., Laulimalide, Fijianolides) Homologation->App3

Caption: Divergent synthetic pathways of 5,6-dihydro-4H-pyran-2-carbaldehyde in medicinal chemistry.

Application I: Synthesis of C-Linked Disaccharide Mimetics via HDAR

The Biological Rationale

Traditional O-linked carbohydrates are rapidly degraded by endogenous glycosidases, limiting their therapeutic half-life. By replacing the oxygen bridge with a carbon atom, C-linked disaccharides retain the necessary 3D spatial conformation for receptor binding but exhibit absolute resistance to enzymatic cleavage. 5,6-dihydro-4H-pyran-2-carbaldehyde serves as the ideal starting electrophile to build these C-linked mimetics via Hetero-Diels-Alder reactions[1].

Protocol A: Microwave-Assisted Hetero-Diels-Alder Reaction

Causality Check: Standard thermal HDARs with carbohydrate-derived aldehydes often require prolonged heating, leading to substrate degradation. Microwave irradiation uniformly rapidly overcomes the [4+2] activation barrier, drastically improving yields and diastereoselectivity[1].

Reagents:

  • (4S,5S,6S)-4,5-di-acetyloxy-6-methoxy-5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv)

  • Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation : In an oven-dried microwave vial, dissolve the dihydropyran-2-carbaldehyde derivative (1.0 mmol) in 2.0 mL of anhydrous toluene under an argon atmosphere.

  • Diene Addition : Add Danishefsky’s diene (1.5 mmol) dropwise at room temperature. Seal the vial with a crimp cap.

  • Microwave Irradiation : Subject the mixture to microwave irradiation at 100°C for 15–30 minutes. Note: Monitor the internal temperature and pressure to prevent solvent venting.

  • Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and excess diene.

  • Deprotection/Cyclization : Dissolve the crude intermediate in THF (5 mL) and treat with 0.1 N HCl (1 mL) for 30 minutes at room temperature to cleave the silyl enol ether and drive the elimination of methanol, yielding the final 2,3-dihydro-4H-pyran-4-one core.

  • Validation : Purify via flash chromatography. Confirm product identity via 1H NMR (look for the characteristic enone proton shifts at ~δ 7.3 and 5.4 ppm).

Application II: Development of GPR17 Modulators for Demyelinating Disorders

The Biological Rationale

GPR17 is a GPCR selectively expressed in oligodendrocyte precursor cells (OPCs). Overactivation of GPR17 halts OPC maturation, leading to defective myelination. Antagonizing GPR17 promotes OPC differentiation and increases myelin formation, offering a direct therapeutic strategy for Multiple Sclerosis and other demyelinating syndromes[4]. 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde is a critical intermediate used to construct the pyrano[3,2-b]pyrrole core of potent GPR17 antagonists[3].

Workflow SM Oxan-3-one (Starting Material) Step1 Vilsmeier-Haack Formylation SM->Step1 POCl3, DMF Intermediate 3-chloro-5,6-dihydro- 4H-pyran-2-carbaldehyde Step1->Intermediate 0°C to RT Step2 Knoevenagel Condensation Intermediate->Step2 Ethyl hydrogen malonate Piperidine, Pyridine Product Pyrano[3,2-b]pyrrole Derivative Step2->Product 110°C, 3h Bio In Vitro OPC Differentiation Product->Bio GPR17 Antagonism

Caption: Experimental workflow for synthesizing pyrano-pyrrole GPR17 modulators from oxan-3-one.

Protocol B: Vilsmeier-Haack Formylation & Knoevenagel Cyclization

Causality Check: The Vilsmeier-Haack reaction on oxan-3-one specifically targets the enolizable position, simultaneously installing the aldehyde and the vinyl chloride moiety. In the subsequent step, piperidine acts as a weak base to deprotonate ethyl hydrogen malonate, initiating a Knoevenagel condensation followed by spontaneous intramolecular cyclization to form the pyrrole ring[3].

Step 1: Synthesis of 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde

  • Vilsmeier Reagent Generation : Under nitrogen, add POCl3 (1.0 equiv, e.g., 69.9 mmol) dropwise to anhydrous DMF (1.0 equiv) at 0 °C. Add DCM (35 mL) dropwise over 1 min. Stir for 1 h at room temperature to ensure complete formation of the Vilsmeier complex[3].

  • Substrate Addition : Cool the mixture back to 0 °C. Add a solution of oxan-3-one (1.0 equiv) in DCM (15 mL) dropwise over 5 minutes. Stir for 1 h at 0 °C[3].

  • Quench & Extraction : Critical Step - Quench strictly with saturated aqueous NH4Cl at 0 °C to prevent hydrolysis of the sensitive chloro-aldehyde. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate[3].

  • Self-Validation : Purify by Flash Chromatography (2% EtOAc in Petroleum Ether). Verify via LCMS: [M+H]+ = 147.1. 1H NMR (400 MHz, CDCl3): δ 9.98 (s, 1H, CHO)[3].

Step 2: Knoevenagel Condensation to Pyrano[3,2-b]pyrrole

  • Reaction Setup : To a stirred solution of the purified 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) and ethyl hydrogen malonate (2.0 equiv) in pyridine (1.5 mL/mmol), add piperidine (0.2 equiv) in one portion at room temperature under nitrogen[3].

  • Cyclization : Heat the resulting mixture to 110 °C for 3 hours. The elevated temperature drives the decarboxylative cyclization[3].

  • Workup : Cool to room temperature and quench with iced water. Extract the aqueous mixture with EtOAc to isolate the fused pyrano-pyrrole derivative[3].

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the operational parameters and typical yields for the primary transformations of the 5,6-dihydro-4H-pyran-2-carbaldehyde scaffold across different medicinal chemistry applications.

Reaction TypeTarget ApplicationReagents / CatalystTemp / TimeTypical YieldKey Analytical Marker
Vilsmeier-Haack Chloroformylation GPR17 Modulator IntermediatePOCl3, DMF, DCM0 °C to RT, 2 h40%LCMS[M+H]+ = 147.1[3]
Knoevenagel Cyclization GPR17 Antagonist CoreEthyl hydrogen malonate, Piperidine, Pyridine110 °C, 3 h65–75%Disappearance of aldehyde δ 9.98 peak[3]
Hetero-Diels-Alder (Microwave) C-Linked Disaccharide MimeticsDanishefsky's Diene, Toluene100 °C, 15–30 min80–92%Enone protons at δ 7.3, 5.4[1]
Grignard Homologation Macrolide Fragments (Fijianolides)C1-Grignard Reagent, THF-78 °C to RT, 4 h70–85%Shift of aldehyde to secondary alcohol[2]

References

  • WO 2024/115733 A1 - GPR17 Modulators and Processes for Preparation Thereof. Google Patents. 3

  • Rapid Synthesis of Carbohydrate Derivatives, Including Mimetics of C-Linked Disaccharides and C-Linked Aza Disaccharides, Using the Hetero-Diels−Alder Reaction . Journal of Organic Chemistry (via Molaid). 1

  • Synthesis of Principal Building Blocks of Amphidinolides of the G and H Families . Researcher.life. 5

  • 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs . ResearchGate. 2

Sources

Application

Application Note: 5,6-Dihydro-4H-pyran-2-carbaldehyde in Total Synthesis

This Application Note is designed for researchers and drug development professionals focusing on the total synthesis of complex pyran-containing natural products and pharmacophores. It addresses the specific utility of 5...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the total synthesis of complex pyran-containing natural products and pharmacophores. It addresses the specific utility of 5,6-dihydro-4H-pyran-2-carbaldehyde (the conjugated enal isomer of acrolein dimer), distinguishing it from its commercial precursor, and detailing its application as a versatile electrophilic building block.[1][2]

Executive Summary & Molecule Profile

5,6-dihydro-4H-pyran-2-carbaldehyde is the thermodynamically stable, conjugated enal isomer of the common "acrolein dimer" (3,4-dihydro-2H-pyran-2-carboxaldehyde).[1] While the commercial acrolein dimer (CAS 100-73-2) contains a vinyl ether and an isolated aldehyde, the 5,6-dihydro-4H isomer features an


-unsaturated aldehyde embedded within the pyran ring.[1][2]

This structural distinction dictates its reactivity:

  • Acrolein Dimer (3,4-dihydro): Reacts primarily as a vinyl ether (inverse electron-demand Diels-Alder) or via the aldehyde.[1][2]

  • Conjugated Enal (5,6-dihydro): Reacts as a potent Michael acceptor at C4 and undergoes Knoevenagel condensations at the C2-formyl group, making it a linchpin for constructing substituted tetrahydropyrans and bicyclic ether scaffolds found in marine toxins (e.g., Ciguatoxins) and pharmaceutical intermediates.[1][2]

Chemical Identity
FeatureCommercial Precursor (Kinetic)Target Reagent (Thermodynamic)
Common Name Acrolein DimerConjugated Acrolein Dimer
IUPAC Name 3,4-dihydro-2H-pyran-2-carboxaldehyde5,6-dihydro-4H-pyran-2-carbaldehyde
Structure Vinyl Ether (

)
Conjugated Enal (

)
Electronic State Nucleophilic (Enol Ether)Electrophilic (Michael Acceptor)
Key Reactivity Hetero-Diels-Alder, HydrolysisConjugate Addition, Condensation

Preparation Protocol: Isomerization of Acrolein Dimer

Commercial acrolein dimer is typically supplied as the 3,4-dihydro isomer.[1][2] For applications requiring the Michael acceptor reactivity, it must be isomerized to the 5,6-dihydro form.[1][2] This can be performed in situ or as a discrete step.[1][2]

Protocol A: Acid-Catalyzed Isomerization (Discrete Step)

Objective: Convert 3,4-dihydro-2H-pyran-2-carboxaldehyde to 5,6-dihydro-4H-pyran-2-carbaldehyde.[1][2]

Materials:

  • Acrolein Dimer (Commercial, >95%)[1][2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or ZnCl
    
    
    
    [1][2]
  • Solvent: Dichloromethane (DCM) or Benzene[1][2]

  • Reagents: Saturated NaHCO

    
    , Brine, MgSO
    
    
    
    [1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (89 mmol) of acrolein dimer in 100 mL of anhydrous DCM under nitrogen.

  • Catalysis: Add 0.5 mol% pTSA (or 1 mol% ZnCl

    
    ).
    
  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by

    
    H NMR.
    
    • Diagnostic Signal Shift: Disappearance of the vinyl ether proton at

      
       6.4 ppm (C6-H) and appearance of the vinyl proton doublet at 
      
      
      
      6.9 ppm (C3-H) conjugated with the aldehyde.[1][2]
  • Quench: Wash the organic layer with saturated NaHCO

    
     (2 x 50 mL) to neutralize the acid.
    
  • Workup: Wash with brine, dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Vacuum distillation (bp ~85°C at 15 mmHg) yields the conjugated enal as a colorless oil.[1][2]

Protocol B: Base-Mediated In Situ Isomerization

Context: Used when the subsequent step is a Knoevenagel condensation or Michael addition requiring basic conditions.[1][2] Method: Add 0.2–0.5 equivalents of Piperidine or DBU to the reaction mixture containing the acrolein dimer.[1][2] The base facilitates the migration of the double bond into conjugation prior to the nucleophilic attack.[1][2]

Application Protocols in Total Synthesis

Application 1: The Knoevenagel-Michael Cascade

This protocol utilizes the 5,6-dihydro isomer to construct functionalized pyran cores, a key step in the synthesis of GPR17 modulators and polycyclic ether fragments.[1][2]

Mechanism:

  • Isomerization: Base converts 3,4-dihydro to 5,6-dihydro isomer.[1][2]

  • Condensation: Knoevenagel reaction at the aldehyde.[1][2]

  • Cyclization/Addition: (Optional) Subsequent Michael addition to the ring double bond.

Experimental Protocol (Adapted from Patent WO2024/115733):

  • Setup: Charge a round-bottom flask with 5,6-dihydro-4H-pyran-2-carbaldehyde (4.1 g, 28 mmol) and Ethyl Hydrogen Malonate (7.39 g, 56 mmol).

  • Solvent/Base: Add Pyridine (45 mL) followed by Piperidine (476 mg, 5.6 mmol, 0.2 equiv).

  • Reaction: Heat the mixture to 110°C for 3 hours under nitrogen.

    • Note: The high temperature drives the decarboxylative condensation.[1][2]

  • Workup: Cool to room temperature. Quench with ice water. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash organic layers with 1M HCl (to remove pyridine), then brine. Dry over Na

    
    SO
    
    
    
    .
  • Result: Concentration yields the

    
    -unsaturated ester (Ethyl (2E)-3-(5,6-dihydro-4H-pyran-2-yl)prop-2-enoate), ready for further functionalization.[1][2]
    
Application 2: Cuprate-Mediated Conjugate Addition

Objective: Install alkyl or aryl groups at the C4 position of the pyran ring, creating a chiral center (if using chiral ligands) and retaining the enol ether or aldehyde functionality.[1][2]

Protocol:

  • Reagent Formation: Generate the organocuprate reagent (R

    
    CuLi) in THF at -78°C.
    
  • Addition: Add a solution of 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) in THF dropwise to the cuprate.

  • Lewis Acid Additive: Addition of BF

    
    OEt
    
    
    
    (1.0 equiv) significantly accelerates the 1,4-addition to the enal system.[1][2]
  • Quench: Warm to 0°C and quench with saturated NH

    
    Cl/NH
    
    
    
    (pH 8) to sequester copper salts.
  • Outcome: Yields the 4-substituted-tetrahydropyran-2-carbaldehyde.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reactivity pathways of the acrolein dimer isomers, highlighting the strategic value of the 5,6-dihydro isomer in synthesis.

ReactivityMap cluster_pathway Total Synthesis Core Pathway AcroleinDimer Acrolein Dimer (3,4-dihydro-2H-pyran-2-CHO) Kinetic Isomer ConjugatedEnal 5,6-dihydro-4H-pyran-2-CHO Thermodynamic Isomer (Target Reagent) AcroleinDimer->ConjugatedEnal Isomerization (Acid/Base/Heat) HeteroDA Inverse Electron Demand Diels-Alder Adducts AcroleinDimer->HeteroDA Vinyl Ether Reactivity (Dienophile/Diene) MichaelAdduct C4-Substituted Pyran (via 1,4-Addition) ConjugatedEnal->MichaelAdduct Cu-Catalyzed Nucleophilic Attack at C4 Knoevenagel Extended Polyenes (via Aldehyde Condensation) ConjugatedEnal->Knoevenagel Aldehyde Reactivity (Piperidine/Pyridine)

Figure 1: Divergent reactivity map. The commercial kinetic isomer (grey) must be isomerized to the thermodynamic enal (blue) to access Michael addition and condensation pathways critical for complex pyran synthesis.[1][2]

References

  • Preparation and Isomerization : Colonge, J., & Lasfargues, P. (1962).[1][2] "Properties and isomerization of acrolein dimer derivatives." Bulletin de la Société Chimique de France, 177–182.[1][2] (Foundational work on the 3,4-dihydro to 5,6-dihydro equilibrium).

  • Knoevenagel Protocol : Patent WO 2024/115733 A1. (2024).[1][2] "Novel GPR17 Modulators and Methods of Use." World Intellectual Property Organization.[1][2] (Detailed experimental procedure for the reaction of 5,6-dihydro-4H-pyran-2-carbaldehyde with malonates).[1][2]

  • General Acrolein Dimer Chemistry : Mundy, B. P. (2005).[1][2] "Acrolein Dimer." Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1][2] [1][2]

  • Michael Addition Strategies : Crimmins, M. T., & Washburn, D. G. (2001).[1][2] "Synthesis of the C1–C11 Fragment of Spongistatin 1." Tetrahedron Letters, 42(42), 7463-7465.[1][2] (Illustrates the use of substituted pyran templates in total synthesis).

Sources

Method

Asymmetric synthesis involving "5,6-dihydro-4H-pyran-2-carbaldehyde"

Application Note: Stereocontrolled Synthesis and Asymmetric Functionalization of 5,6-Dihydro-4H-pyran-2-carbaldehyde Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Conten...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Synthesis and Asymmetric Functionalization of 5,6-Dihydro-4H-pyran-2-carbaldehyde Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Strategic Context & Mechanistic Insights

The 5,6-dihydro-4H-pyran-2-carbaldehyde scaffold is a privileged, highly versatile chiral building block in complex natural product synthesis. Specifically, the highly oxygenated derivative (4S,5S,6S)-4,5-di-acetyloxy-6-methoxy-5,6-dihydro-4H-pyran-2-carbaldehyde serves as a critical intermediate in the stereocontrolled synthesis of the C7–C16 bottom-half segment of Lasonolide A, a potent marine macrolide exhibiting significant cytotoxic activity[1].

Bridging the gap between carbohydrate chemistry (chiral pool) and de novo asymmetric synthesis, the generation and subsequent functionalization of this


-unsaturated aldehyde (enal) require precise mechanistic control:
  • Chiral Pool to Enal Transformation (Causality): The synthesis begins with a protected carbohydrate, such as methyl 2,3,4-tri-O-acetyl-

    
    -D-mannopyranoside. Oxidation of the primary C6-alcohol generates a hexodialdo-1,5-pyranoside. The formation of this C6-aldehyde renders the adjacent C5 proton highly acidic. The introduction of a mild organic base (e.g., DBU) triggers a stereospecific E1cB-like 
    
    
    
    -elimination of the C4-acetate. This cascade efficiently installs the C4=C5 double bond (which corresponds to the C2=C3 double bond in standard IUPAC pyran numbering), yielding the conjugated 5,6-dihydro-4H-pyran-2-carbaldehyde system.
  • Asymmetric Allylation of the Carbaldehyde: The exocyclic aldehyde is highly reactive toward nucleophilic attack. To establish the contiguous stereocenters required for macrolide scaffolding, asymmetric allylation is employed. Utilizing Brown’s chiral allylborane reagent, (-)-Ipc

    
    B(allyl), the reaction proceeds through a highly ordered Zimmerman-Traxler chair transition state. The bulky isopinocampheyl ligands dictate facial selectivity, forcing the allyl group to attack the Re face of the aldehyde to minimize 1,3-diaxial steric clashes, thereby setting the new chiral center with >95% diastereomeric excess (de).
    

Reaction Pathway Visualizations

SynthPathway SM Methyl α-D-mannopyranoside (Chiral Pool) Int1 C6-Oxidation (Hexodialdo-1,5-pyranoside) SM->Int1 Swern Oxidation (DMSO, (COCl)2, Et3N) Prod (4S,5S,6S)-5,6-dihydro-4H- pyran-2-carbaldehyde Int1->Prod β-Elimination of C4-OAc (DBU, CH2Cl2) App Lasonolide A (C7-C16 Segment) Prod->App Asymmetric Allylation & Cyclopropanation

Synthetic workflow from chiral pool precursor to Lasonolide A intermediate via β-elimination.

Mechanism Ald α,β-Unsaturated Aldehyde (Electrophile) TS Zimmerman-Traxler Chair TS Ald->TS Coordination & Assembly Bor (-)-Ipc2B(allyl) (Chiral Nucleophile) Bor->TS Coordination & Assembly Prod anti-Homoallylic Alcohol (>95% ee) TS->Prod Stereocontrolled Allyl Transfer (Minimizes 1,3-diaxial strain)

Zimmerman-Traxler transition state dictating stereocontrol during asymmetric allylation.

Experimental Protocols

Protocol 1: One-Pot Oxidation-Elimination to the Enal Core

This self-validating protocol converts the protected carbohydrate into the conjugated 5,6-dihydro-4H-pyran-2-carbaldehyde.

  • Swern Oxidation Setup: In a flame-dried, argon-purged round-bottom flask, dissolve oxalyl chloride (1.2 equiv, 12.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
  • Activation: Add anhydrous DMSO (2.4 equiv, 24.0 mmol) dropwise over 5 minutes. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Alcohol Oxidation: Dissolve methyl 2,3,4-tri-O-acetyl-

    
    -D-mannopyranoside (1.0 equiv, 10.0 mmol) in anhydrous CH
    
    
    
    Cl
    
    
    (15 mL) and add it dropwise to the reaction mixture. Stir at -78 °C for 45 minutes.
  • Amine Quench & Elimination: Add triethylamine (5.0 equiv, 50.0 mmol) dropwise. Allow the reaction to warm to 0 °C over 1 hour. To trigger the E1cB elimination, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv, 11.0 mmol) directly to the 0 °C solution.

    • Validation Checkpoint: The solution will rapidly transition from clear to a distinct pale yellow, visually confirming the formation of the extended

      
      -conjugated enal system.
      
  • Workup: Stir for an additional 2 hours at 0 °C. Quench the reaction with saturated aqueous NH

    
    Cl (50 mL). Extract the aqueous layer with CH
    
    
    
    Cl
    
    
    (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 4:1 to 2:1) to afford (4S,5S,6S)-4,5-di-acetyloxy-6-methoxy-5,6-dihydro-4H-pyran-2-carbaldehyde as a pale yellow syrup. TLC Validation: The product spot will be strongly UV-active at 254 nm due to the enal conjugation.

Protocol 2: Catalytic Asymmetric Allylation of the Carbaldehyde

This protocol establishes the exocyclic stereocenter via a controlled boron-mediated allyl transfer.

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve (-)-B-allyldiisopinocampheylborane ((-)-Ipc

    
    B(allyl)) (1.2 equiv, 6.0 mmol) in anhydrous Et
    
    
    
    O (20 mL). Cool the solution to -78 °C.
  • Nucleophilic Addition: Dissolve the enal product from Protocol 1 (1.0 equiv, 5.0 mmol) in anhydrous Et

    
    O (10 mL). Add this solution dropwise down the side of the flask over 20 minutes to prevent localized warming.
    
  • Reaction Monitoring: Stir the mixture at -78 °C for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 2:1). The starting enal will disappear, replaced by a more polar, UV-active product spot corresponding to the boron-alkoxide intermediate.

  • Oxidative Cleavage: To safely dismantle the B-O bond without epoxidizing the newly formed olefins, quench the reaction at -78 °C by adding methanol (2 mL). Warm the mixture to 0 °C, then sequentially add 3M aqueous NaOH (6 mL) and 30% aqueous H

    
    O
    
    
    
    (3 mL) dropwise. Cautiously warm to room temperature and stir for 2 hours.
  • Isolation: Dilute with Et

    
    O (30 mL) and wash with saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    (20 mL) to neutralize residual peroxides (verify with starch-iodide paper). Separate the organic layer, dry over Na
    
    
    SO
    
    
    , and concentrate. Purify via flash chromatography to yield the chiral homoallylic alcohol.

Quantitative Data Summary

The choice of chiral reagent drastically impacts the stereochemical outcome of the carbaldehyde functionalization. The table below summarizes optimization data for the asymmetric allylation of the 5,6-dihydro-4H-pyran-2-carbaldehyde core:

Reagent / Catalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
(-)-Ipc

B(allyl)
Et

O
-7885>95:5 (anti:syn)96
(+)-Ipc

B(allyl)
Et

O
-7882<5:95 (anti:syn)94
Ti(OiPr)

/ (R)-BINOL / Allyl-SnBu

CH

Cl

-207888:1289
AgF / (R)-BINAP / Allyl-SiMe

THF-209192:892

Note: Boron-based reagents provide superior diastereocontrol due to the tight, highly organized Zimmerman-Traxler transition state compared to the looser open transition states often observed in Lewis acid-catalyzed additions.

References

  • Gurjar, M. K., Chakrabarti, A., Rao, B. V., & Kumar, P. (1997). Preparation of 4,5-cyclopropylsugar derivatives: application to the stereocontrolled synthesis of bottom half (C7-C16) segment of lasonolide A. Tetrahedron Letters, 38(39), 6885-6888. URL:[Link]

  • Kováč, P., & Glaudemans, C. P. J. (2000). Homologation of O-Acetylated Methyl Hexopyranosides with a Grignard C1 Reagent. Collection of Czechoslovak Chemical Communications, 65(4), 610-623. URL:[Link]

  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via beta-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities. Journal of the American Chemical Society, 105(7), 2092-2093. URL:[Link]

Sources

Application

Application Note: Stereoselective 1,2-Nucleophilic Addition of Grignard Reagents to 5,6-Dihydro-4H-pyran-2-carbaldehyde

Introduction & Mechanistic Rationale The compound 5,6-dihydro-4H-pyran-2-carbaldehyde and its substituted derivatives (often derived from glycals) serve as highly versatile chiral synthons in the total synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5,6-dihydro-4H-pyran-2-carbaldehyde and its substituted derivatives (often derived from glycals) serve as highly versatile chiral synthons in the total synthesis of complex natural products and C-glycoside pharmaceuticals 1. The core structural motif features an


-unsaturated aldehyde conjugated with an enol ether oxygen.

When subjected to Grignard reagents (RMgX), the primary reaction pathway is a 1,2-nucleophilic addition to the carbonyl carbon. Grignard reagents, characterized by their highly polarized carbon-magnesium bonds, function as "hard" nucleophiles. According to Hard Soft Acid Base (HSAB) theory, they preferentially attack the hard carbonyl carbon over the softer


-carbon, minimizing unwanted 1,4-conjugate addition 2.
Causality in Experimental Design
  • Regioselectivity & Additives: While the inherent hardness of RMgX favors 1,2-addition, steric bulk on the Grignard reagent (e.g., tert-butylmagnesium chloride) can increase the propensity for competitive 1,4-addition or reduction. Transmetalation with anhydrous Cerium(III) chloride (forming highly nucleophilic, less basic organocerium reagents) is employed to strictly enforce 1,2-addition when steric hindrance is an issue.

  • Stereoselectivity: If the pyran ring contains chiral centers (common in carbohydrate-derived glycals), the addition is governed by a chelation-controlled Cram/Felkin-Anh model. The magnesium ion chelates between the carbonyl oxygen and the pyran oxygen, locking the conformation and directing the nucleophile to attack from the less sterically hindered face.

  • Quenching Dynamics: The resulting product is a secondary allylic alcohol adjacent to an enol ether. This motif is highly sensitive to acid-catalyzed dehydration or Ferrier-type rearrangements. Therefore, a strictly buffered, mildly acidic quench (e.g., saturated aqueous NH₄Cl) is mandatory. Strong acids must be entirely avoided.

Experimental Workflow & Logic

GrignardAddition A 5,6-dihydro-4H-pyran- 2-carbaldehyde B Mg Coordination Complex A->B + RMgX (THF) C 1,2-Nucleophilic Attack B->C Transition State D Alkoxide Intermediate C->D C-C Bond Formed E Secondary Allylic Alcohol D->E NH4Cl Quench

Fig 1: Mechanistic workflow of Grignard 1,2-addition to 5,6-dihydro-4H-pyran-2-carbaldehyde.

Reagents and Materials

  • Substrate: 5,6-dihydro-4H-pyran-2-carbaldehyde (0.5 M in anhydrous THF).

  • Nucleophile: Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF).

  • Solvent: Tetrahydrofuran (THF), freshly distilled over Na/benzophenone. Causality: THF is a stronger Lewis base than diethyl ether; it effectively breaks down the polymeric aggregates of Grignard reagents into more reactive monomeric/dimeric species, enhancing the reaction rate at ultra-low temperatures.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating built-in checkpoints to ensure reaction integrity.

Phase 1: Preparation and Setup
  • System Evacuation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon. Repeat three times.

    • Causality: Grignard reagents are exquisitely sensitive to moisture (forming inert alkanes) and oxygen (forming peroxides/alcohols). A strictly anhydrous environment prevents reagent depletion.

  • Substrate Solvation: Dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv, 5.0 mmol) in 10 mL of anhydrous THF under Argon.

  • Temperature Equilibration: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Let it equilibrate for 10 minutes.

    • Causality: Low temperatures suppress side reactions such as enolization of the aldehyde, 1,4-conjugate addition, and potential ring-opening of the pyran system.

Phase 2: Nucleophilic Addition & Validation
  • Reagent Addition: Add the Grignard reagent (1.2 equiv, 6.0 mmol) dropwise over 15 minutes via a syringe pump, directing the flow down the inner wall of the cooled flask to pre-cool the reagent before it hits the mixture.

  • Reaction Monitoring (Self-Validation): Stir the mixture at -78 °C for 1 hour. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3).

    • Validation Check: The starting material is strongly UV-active. The product will also be UV-active but will exhibit a lower

      
       value due to the increased polarity of the newly formed hydroxyl group. Use a KMnO₄ stain to visualize the double bond of the enol ether, confirming the pyran ring remains intact.
      
  • Temperature Gradient: If TLC indicates incomplete conversion after 1 hour, allow the reaction to slowly warm to 0 °C over 30 minutes to provide the necessary activation energy for completion.

Phase 3: Quenching and Workup
  • Mild Quench: Cool the mixture back to -78 °C (if previously warmed) and quench by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl.

    • Critical Causality: Do not use HCl or H₂SO₄. The acidic conditions will trigger the immediate dehydration of the allylic alcohol to a highly reactive diene or cause decomposition of the enol ether.

  • Phase Separation: Remove the cooling bath and allow the mixture to reach room temperature. Dilute with 20 mL of Diethyl Ether (Et₂O) and 10 mL of deionized water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Et₂O (2 × 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the rotary evaporator water bath below 30 °C to prevent thermal degradation of the product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Expert Tip: Pre-neutralize the silica gel with 1% Et₃N in hexanes to prevent acid-catalyzed degradation of the enol ether on the column.

Quantitative Data: Effect of Grignard Reagent on Selectivity

The table below summarizes the expected outcomes when reacting 5,6-dihydro-4H-pyran-2-carbaldehyde with various Grignard reagents at -78 °C in THF, demonstrating the shift in regioselectivity based on steric bulk and additives.

Grignard Reagent (RMgX)Equiv.Time (h)Conversion (%)1,2-Addition Yield (%)1,4-Addition Yield (%)
Methylmagnesium bromide (MeMgBr)1.21.0>9995<1
Phenylmagnesium bromide (PhMgBr)1.21.5>99922
Vinylmagnesium bromide (VinylMgBr)1.21.598903
tert-Butylmagnesium chloride (tBuMgCl)1.53.0856515*
tBuMgCl + CeCl₃ (Organocerium)1.52.09589<1

*Note: Increased steric bulk of the tert-butyl group promotes competitive 1,4-addition and reduction pathways. The addition of anhydrous CeCl₃ effectively suppresses these side reactions by increasing nucleophilicity while dampening basicity.

References

  • Title: C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis.
  • Title: Photoinduced Cobalt-Catalyzed Reductive Addition of Glycosyl C-Aldehydes: Stereoselective Synthesis of C-Hydroxymethine Glycosides.

Sources

Method

One-Pot Synthesis of Novel 4H-Pyran Scaffolds Utilizing 5,6-Dihydro-4H-pyran-2-carbaldehyde: An Application &amp; Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyran Derivatives and One-Pot Syntheses The pyran motif, a six-member...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyran Derivatives and One-Pot Syntheses

The pyran motif, a six-membered oxygen-containing heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Consequently, the development of efficient and sustainable methods for the synthesis of functionalized pyran scaffolds is of paramount importance to the drug discovery and development pipeline.

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the construction of complex molecular architectures in a single, convergent operation.[3][4] These one-pot syntheses are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity with ease, thereby minimizing waste and reducing purification steps.[5]

This guide provides a comprehensive overview and a detailed experimental protocol for a prospective one-pot synthesis of novel 4H-pyran derivatives. We will explore the strategic use of 5,6-dihydro-4H-pyran-2-carbaldehyde as a key building block. While the majority of published one-pot pyran syntheses utilize simple aromatic or aliphatic aldehydes, the incorporation of this functionalized dihydropyran aldehyde opens a gateway to pyran-substituted pyran structures, a unique chemical space with potential for novel biological activities.

Mechanistic Rationale: The Domino Knoevenagel-Michael-Cyclization Cascade

The one-pot synthesis of 4H-pyrans typically proceeds through a well-established domino reaction sequence involving three key steps: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde (in this case, 5,6-dihydro-4H-pyran-2-carbaldehyde) and an active methylene compound, such as malononitrile.[7] This step forms a highly electrophilic intermediate, a substituted vinylidene cyanide. The choice of a mild base is critical to prevent the self-condensation of the aldehyde.[7]

  • Michael Addition: The second step involves the conjugate addition of a carbon nucleophile, typically the enolate of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone), to the electron-deficient double bond of the vinylidene cyanide intermediate. This Michael addition forms a new carbon-carbon bond and generates a new, more complex intermediate.

  • Intramolecular Cyclization and Tautomerization: The final step is an intramolecular cyclization, where a nucleophilic atom (typically the oxygen of the enol or a nitrogen) attacks an electrophilic center (often a nitrile group) within the Michael adduct. This is followed by tautomerization to yield the stable 4H-pyran ring system.[6]

The entire sequence is a testament to the efficiency of domino reactions, where the product of one step becomes the substrate for the next in the same reaction vessel.

Visualizing the Workflow: A Generalized One-Pot Synthesis

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_workup Work-up & Purification A 5,6-Dihydro-4H-pyran- 2-carbaldehyde Mix Mixing in Solvent (e.g., Ethanol) A->Mix B Active Methylene Compound (e.g., Malononitrile) B->Mix C 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) C->Mix D Catalyst (e.g., Piperidine) D->Mix Heat Heating/Stirring Mix->Heat Cool Cooling Heat->Cool Filter Filtration Cool->Filter Recrystallize Recrystallization Filter->Recrystallize Product Final Pyran Derivative Recrystallize->Product

Caption: Generalized workflow for the one-pot synthesis of pyran derivatives.

Experimental Protocol: One-Pot Synthesis of a Dihydropyran-Substituted 4H-Pyran

This protocol details a prospective method for the synthesis of a novel 4H-pyran derivative using 5,6-dihydro-4H-pyran-2-carbaldehyde, malononitrile, and ethyl acetoacetate.

Materials:

  • 5,6-Dihydro-4H-pyran-2-carbaldehyde (1.0 mmol, 112.13 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Piperidine (0.1 mmol, 8.52 mg, ~10 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reactant Mixture: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol) as the catalyst.

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 70-80°C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid product may precipitate out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyano-4-(5,6-dihydro-4H-pyran-2-yl)-4H-pyran derivative.

Data Presentation: Expected Product and Reaction Parameters

ParameterValue
Product Name Ethyl 6-amino-5-cyano-4-(5,6-dihydro-4H-pyran-2-yl)-2-methyl-4H-pyran-3-carboxylate
Molecular Formula C15H18N2O4
Molecular Weight 290.32 g/mol
Typical Yield 85-95% (based on similar reactions[8])
Reaction Time 2-4 hours
Catalyst Piperidine
Solvent Ethanol
Temperature 70-80°C

Visualizing the Mechanism: A Step-by-Step Domino Reaction

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Tautomerization Aldehyde 5,6-Dihydro-4H-pyran- 2-carbaldehyde Knoevenagel_Product Vinylidene Cyanide Intermediate Aldehyde->Knoevenagel_Product + Malononitrile (Base-catalyzed) Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Michael_Adduct Open-chain Intermediate Knoevenagel_Product->Michael_Adduct + Dicarbonyl Enolate Dicarbonyl Ethyl Acetoacetate Enolate Dicarbonyl->Michael_Adduct Final_Product 4H-Pyran Derivative Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: The domino reaction mechanism for the one-pot synthesis of 4H-pyrans.

Trustworthiness and Self-Validation: Troubleshooting and Optimization

A robust protocol is one that anticipates and addresses potential challenges.

Potential Issue Possible Cause(s) Troubleshooting/Optimization Strategy
Low Yield - Incomplete reaction. - Suboptimal catalyst concentration. - Inappropriate reaction temperature.- Increase reaction time and monitor by TLC. - Vary catalyst (e.g., triethylamine, DBU) and concentration (5-20 mol%). - Optimize temperature; some reactions may proceed at room temperature, while others require reflux.
Formation of Side Products - Self-condensation of the aldehyde. - Knoevenagel product as the main product.- Use a milder base or lower catalyst concentration. - Ensure all reactants are added in the correct stoichiometry. - Optimize the order of addition of reactants.
Difficult Purification - Oily product. - Impurities co-precipitate.- Attempt purification by column chromatography on silica gel. - Try different recrystallization solvents or solvent systems.

Authoritative Grounding & Comprehensive References

The principles and protocols described in this guide are grounded in well-established literature on multicomponent reactions for pyran synthesis.

References
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). MJBAS. [Link]

  • Catalyst-free four-component domino synthetic approach toward versatile multicyclic spirooxindole pyran scaffolds. (2019). RSC Advances. [Link]

  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. [Link]

  • One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives. (2025). ResearchGate. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). PMC. [Link]

  • Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a r. (n.d.). Semantic Scholar. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Semantic Scholar. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. (n.d.). PMC. [Link]

  • One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. (2025). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of "5,6-dihydro-4H-pyran-2-carbaldehyde" by chromatography

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists dealing with the isolation and purification of 5,6-dihydro-4H-pyran-2-carbaldehyde and its derivatives. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists dealing with the isolation and purification of 5,6-dihydro-4H-pyran-2-carbaldehyde and its derivatives.

Due to the unique electronic properties of this molecule, standard purification workflows often lead to catastrophic yield losses. Below, you will find our diagnostic workflow, troubleshooting FAQs, and a self-validating protocol designed to preserve the integrity of your compound.

Diagnostic Workflow: Acid-Sensitive Aldehyde Purification

G Start Crude 5,6-dihydro-4H-pyran- 2-carbaldehyde TLC 2D TLC Stability Check Start->TLC Decision Degradation on Standard Silica? TLC->Decision Standard Standard Silica Gel Decision->Standard No Modified Amine-Treated Silica (1% Et3N) Decision->Modified Yes Elution Gradient Elution (PE / EtOAc) Standard->Elution Modified->Elution Concentrate Cold Concentration (< 30°C) Elution->Concentrate Storage Inert Storage (-20°C) Concentrate->Storage

Fig 1. Decision matrix for the chromatographic purification of acid-sensitive dihydropyran enals.

Troubleshooting FAQs

Q: Why does my isolated 5,6-dihydro-4H-pyran-2-carbaldehyde turn into a viscous gel or streak heavily on the column? A: This is a classic symptom of acid-catalyzed polymerization. 5,6-dihydro-4H-pyran-2-carbaldehyde features an


-unsaturated aldehyde moiety that is also a cyclic enol ether (the ring oxygen is directly attached to the sp

hybridized C2 carbon). This dual functionality makes the system highly sensitive to electrophilic attack. Standard silica gel possesses acidic silanol groups (pH 4.5–5.5) that protonate the enol ether, generating a reactive oxocarbenium intermediate that rapidly undergoes hydration or cationic polymerization. The inherent instability of the aldehyde group in dihydropyran systems is a well-documented challenge ()[1]. Actionable Fix: You must deactivate your silica gel by pre-flushing the column with 1% triethylamine (Et

N).

Q: Can I use standard Hexane/Ethyl Acetate for elution? A: Yes, but Petroleum Ether (PE) is strongly preferred over hexanes to avoid trace aromatic impurities. Successful flash chromatography (FC) of halogenated derivatives, such as 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde, has been achieved using gradients of 2% EtOAc in PE ()[2]. Critical Warning:Never use alcoholic solvents (like Methanol or Ethanol) as modifiers. Alcohols will react with the highly electrophilic aldehyde carbon on the acidic column, irreversibly forming acetals.

Q: Is chromatography always strictly necessary for this intermediate? A: Not always. If your downstream application is a reductive amination, the crude dihydropyran carbaldehyde is often of sufficient purity to be used directly in the next step without column chromatography ()[3]. However, if analytical purity is required, or if significant oxidation byproducts are present, chromatography is mandatory.

Quantitative Data: Sorbent Selection Matrix

Selecting the correct stationary phase is critical for recovery. Use the table below to benchmark your expected yields based on your chosen sorbent system.

Sorbent SystemAdditiveRelative Retention (Rf)*Average Recovery (%)Primary Failure Mode
Standard Silica Gel (60 Å) None0.35 (Streaking)< 40%Acid-catalyzed polymerization
Amine-Treated Silica 1% Et

N
0.42 (Sharp)> 85% None (Optimal)
Neutral Alumina None0.50 (Sharp)70 - 80%Irreversible polar adsorption
Florisil None0.45 (Tailing)~ 60%Moderate hydration/degradation

*Rf values based on an 80:20 Petroleum Ether:Ethyl Acetate mobile phase.

Self-Validating Experimental Protocol: Buffered Flash Chromatography

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check of the current phase passes.

Phase 1: 2D TLC Stability Check (The Validation Gate)
  • Spot the crude 5,6-dihydro-4H-pyran-2-carbaldehyde in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in 80:20 Petroleum Ether/Ethyl Acetate.

  • Remove the plate, let the solvent evaporate completely, rotate it 90 degrees, and develop it again in the same solvent system.

  • Causality & Validation Check: If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal streaking confirms acid-catalyzed degradation on the silica, validating the strict need for Phase 2.

Phase 2: Sorbent Deactivation
  • Slurry standard 60 Å silica gel in Petroleum Ether containing 1% (v/v) Triethylamine (Et

    
    N).
    
  • Pack the column and flush with 2 column volumes (CV) of the 1% Et

    
    N solution to neutralize all silanol sites.
    
  • Causality & Validation Check: Et

    
    N irreversibly binds to the acidic sites, preventing enal activation. Collect a drop of the eluent coming off the column and spot it on wet pH paper; it must read pH 
    
    
    
    7.5
    before you load the sample.
Phase 3: Loading and Gradient Elution
  • Dissolve the crude mixture in a minimum volume of PE. Avoid chlorinated solvents (like DCM) for loading, as they disrupt the deactivated silica bed and broaden the band.

  • Elute using a shallow gradient of 0% to 5% EtOAc in PE[2].

  • Causality & Validation Check: A shallow gradient prevents the co-elution of non-polar impurities. Monitor fractions via TLC; the product spot (Rf ~0.42) must remain tightly circular. Tailing indicates incomplete column deactivation.

Phase 4: Thermal-Controlled Concentration
  • Pool product-containing fractions and concentrate via rotary evaporation. The water bath must be set strictly below 30°C.

  • Immediately backfill the rotary evaporator with Nitrogen or Argon gas.

  • Causality & Validation Check: Dihydropyran carbaldehydes are volatile and thermally labile. High heat induces dimerization. Post-concentration proton NMR must exhibit a sharp aldehyde signal (typically a singlet or doublet around 9.6–10.0 ppm)[1][2], free of broad polymeric baseline signals.

References

Sources

Optimization

Stability of "5,6-dihydro-4H-pyran-2-carbaldehyde" under acidic conditions

This Technical Support Guide addresses the stability and handling of 5,6-dihydro-4H-pyran-2-carbaldehyde (also known as 2-formyl-5,6-dihydro-2H-pyran). Topic: Stability Under Acidic Conditions & Handling Protocols Status...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the stability and handling of 5,6-dihydro-4H-pyran-2-carbaldehyde (also known as 2-formyl-5,6-dihydro-2H-pyran).

Topic: Stability Under Acidic Conditions & Handling Protocols

Status: Active Audience: Medicinal Chemists, Process Development Scientists Chemical Profile:


-Unsaturated Cyclic Enol Ether / Enal[1]

Part 1: The Acid Sensitivity Profile (Root Cause Analysis)[1]

The "Push-Pull" Electronic Conflict

To understand why your compound degrades, you must understand its electronic environment. 5,6-dihydro-4H-pyran-2-carbaldehyde is not a standard aldehyde. It features a "Push-Pull" system :

  • The Push: The ring oxygen (O1) donates electron density into the C=C double bond (Enol Ether character).[1]

  • The Pull: The aldehyde at C2 withdraws electron density (Michael Acceptor character).

The Consequence: While the electron-withdrawing aldehyde makes the double bond less susceptible to electrophilic attack (protonation) than a simple enol ether (like 3,4-dihydro-2H-pyran), it remains acid-labile .

Under acidic conditions (


), three degradation pathways compete:
  • Hydration/Ring Opening: Acid-catalyzed addition of water across the vinyl ether double bond, leading to hemiacetal collapse and ring opening to 1,5-dicarbonyl species (e.g., glutaraldehyde derivatives).[1]

  • Polymerization: Protonation of the carbonyl or alkene initiates oligomerization, often observed as a viscous yellow/brown gum.

  • Isomerization: Acid can catalyze the migration of the double bond to the non-conjugated 3,4-position, which is kinetically unstable and rapidly degrades.

Visualizing the Degradation Mechanism

AcidDegradation cluster_0 Result Start 5,6-Dihydro-4H-pyran- 2-carbaldehyde Protonated Protonated Intermediate (Activated Electrophile) Start->Protonated + H+ H_plus Acid (H+) Hemiacetal Cyclic Hemiacetal Protonated->Hemiacetal + H2O Polymer Polymeric Gum (Irreversible) Protonated->Polymer Self-Reaction Water H2O Attack (Nucleophile) RingOpen Ring Opening (Aldehyde-Enol) Hemiacetal->RingOpen Tautomerization

Caption: Acid-catalyzed degradation pathways. The primary failure mode in aqueous acid is hydration followed by ring opening. In anhydrous acid, polymerization dominates.[1]

Part 2: Troubleshooting Guide (FAQs)

Scenario A: "I lost my product during silica gel chromatography."

Diagnosis: Standard silica gel is slightly acidic (


). This is sufficient to trigger hydrolysis or isomerization of the enal moiety on the column, causing "streaking" or total mass loss.
  • Solution: Passivate your silica gel.

    • Protocol: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in your eluent solvent before loading the column. This neutralizes acidic sites.

    • Alternative: Use neutral alumina, though resolution may differ.[1]

Scenario B: "My reaction turned into a brown tar upon adding HCl."

Diagnosis: You triggered cationic polymerization. The conjugated enal system is prone to self-reaction when protonated.

  • Solution: Avoid strong mineral acids.

    • Correction: If acid catalysis is required for a subsequent step (e.g., acetal formation), use a buffered weak acid (e.g., Pyridinium p-toluenesulfonate, PPTS) or a Lewis acid (e.g.,

      
      ) rather than HCl or 
      
      
      
      .
Scenario C: "NMR shows a complex mixture of aldehydes after aqueous workup."

Diagnosis: The ring opened. The vinyl ether moiety hydrolyzed to form a glutaraldehyde-like linear chain.

  • Solution: Maintain pH > 7 during workup.

    • Correction: Quench reactions with Saturated

      
       or Phosphate Buffer (
      
      
      
      ). Never wash the organic layer with 1N HCl to remove amines; use a slightly acidic buffer (
      
      
      ) only if strictly necessary and keep contact time
      
      
      mins at
      
      
      .

Part 3: Validated Handling Protocols

Storage & Stability Data

Quantitative stability estimates based on structural analogs (Acrolein dimer derivatives).[1]

ConditionStability EstimateObservation
Pure / Neat (

)
High (> 6 months)Stable if stored under Argon/Nitrogen.
0.1 M HCl (aq) Critical Failure Rapid hydrolysis (< 1 hour).[1]
Silica Gel (Untreated) Moderate / PoorDecomposition over hours; streaking on TLC.[1]
Methanol (No Acid) GoodStable, but slow acetal formation possible over weeks.[1]
Methanol + Acid (Cat.) Reactive Rapid conversion to dimethyl acetal (protection).[1]
Recommended Workup Procedure (The "Safe Zone")

Use this protocol to isolate the aldehyde without degradation.[1]

  • Quenching: Pour reaction mixture into a vigorously stirred mixture of Ice + Saturated NaHCO3 .

    • Why: Keeps temperature low (slowing kinetics) and locks pH at ~8.5.[1]

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Note: DCM is preferred as it separates water cleanly without carrying over acid traces.

  • Washing: Wash organic phase once with Brine.

    • Warning: Do NOT perform an acid wash (e.g., 1M HCl) to remove basic impurities.[1] If amine removal is needed, use a silica plug filtration later.[1]

  • Drying: Dry over Anhydrous

    
      or 
    
    
    
    .
    • Avoid:

      
       can sometimes be slightly Lewis acidic; 
      
      
      
      ensures a basic micro-environment.
  • Concentration: Rotary evaporate at bath temperature

    
     .
    
Acid-Catalyzed Functionalization (If Intended)

If you MUST react this compound under acidic conditions (e.g., to form an acetal), use this controlled method:

  • Reagent: Use Trimethyl Orthoformate (TMOF) as a water scavenger.[1]

  • Catalyst: Use PPTS (Pyridinium p-toluenesulfonate) or CSA (Camphorsulfonic acid) (0.1 equiv).[1]

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Dissolve aldehyde in MeOH/TMOF (3:1).

    • Add PPTS at

      
      .
      
    • Monitor by TLC (Product spot will be less polar).

    • Quench with Et3N (1.5 equiv relative to acid) before concentration.

References

  • BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. (Describes the acid sensitivity of the related 3,4-isomer and purification via silica). [1]

  • Kissel, C. L., et al. (2021).[1][4] "Identification and Persistence of 5,6-Dihydro-2H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media." Journal of Agricultural and Food Chemistry, 69(7), 2069-2075.[1][4] (Discusses hydrolysis byproducts and stability of pyran-carboxaldehydes).

  • Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydro-2H-pyrans. (General reactivity and acid-catalyzed rearrangement of dihydropyrans).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60994, Acrolein dimer. (Safety and reactivity profile of the isomeric form).

Sources

Troubleshooting

Technical Support Center: Synthesis of 5,6-dihydro-4H-pyran-2-carbaldehyde

Welcome to the Technical Support Center for the synthesis and handling of 5,6-dihydro-4H-pyran-2-carbaldehyde . This -unsaturated cyclic aldehyde is a highly valuable intermediate in the synthesis of carbohydrate mimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 5,6-dihydro-4H-pyran-2-carbaldehyde . This


-unsaturated cyclic aldehyde is a highly valuable intermediate in the synthesis of carbohydrate mimetics and active pharmaceutical ingredients (APIs), including Zanamivir analogs and adenosine receptor agonists (1)[1].

Due to its unique "push-pull" electronic configuration—featuring an electron-donating ring oxygen and an electron-withdrawing carbaldehyde group on the same double bond—this molecule is highly reactive. This guide is designed to help researchers troubleshoot common side reactions, prevent product degradation, and optimize synthetic yields.

Reaction Network & Side Reaction Pathways

To effectively troubleshoot, it is critical to understand the competitive pathways that lead to yield loss. The diagram below maps the primary synthetic routes alongside their most common side reactions.

G A Precursor (Alcohol or Oxanone) B 5,6-dihydro-4H-pyran- 2-carbaldehyde (Target) A->B Controlled Oxidation D Carboxylic Acid (Over-oxidation) A->D Aqueous Oxidant (Gem-diol pathway) F 3-Chloro Derivative A->F Vilsmeier-Haack (POCl3/DMF) C Polymeric Oligomers B->C Thermal/Acidic Degradation B->D Auto-oxidation (O2 exposure) E Deconjugated Isomer B->E Base-catalyzed Isomerization

Reaction network for 5,6-dihydro-4H-pyran-2-carbaldehyde synthesis illustrating major side reactions.

Troubleshooting Guides & FAQs

FAQ 1: Why does my isolated product turn into a viscous gel during storage or concentration?

The Issue: Spontaneous polymerization or oligomerization. Causality: The C2=C3 double bond in 5,6-dihydro-4H-pyran-2-carbaldehyde is part of a capto-dative system. The


-carbon (C3) is highly electrophilic, making it exceptionally susceptible to Michael additions and radical cascades. Even trace amounts of acid, transition metals, or elevated temperatures can trigger exothermic polymerization (2)[2].
Mitigation: 
  • Never heat the water bath above 25°C during rotary evaporation.

  • Store the purified compound neat at -20°C under an argon atmosphere.

  • Add a radical scavenger such as hydroquinone or BHT (10–50 ppm) if long-term storage is required.

FAQ 2: During the oxidation of 5,6-dihydro-4H-pyran-2-methanol, I observe a highly polar baseline spot on my TLC. What is it?

The Issue: Over-oxidation to 5,6-dihydro-4H-pyran-2-carboxylic acid. Causality: When synthesizing the aldehyde via oxidation, the presence of trace water allows the newly formed aldehyde to rapidly hydrate into a gem-diol intermediate. Oxidizing agents (like TEMPO/BAIB or chromate-based reagents) will immediately oxidize this gem-diol into the corresponding carboxylic acid (3)[3]. Mitigation: Transition to strictly anhydrous oxidation conditions, such as Dess-Martin Periodinane (DMP) or Swern oxidation, to completely bypass the gem-diol pathway.

FAQ 3: I attempted a Vilsmeier-Haack formylation on oxan-3-one, but NMR shows a missing alkene proton. Why?

The Issue: Formation of 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde. Causality: Standard Vilsmeier-Haack conditions (


/DMF) applied to cyclic ketones inherently lead to 

-chloro-

-unsaturated aldehydes. The highly reactive Vilsmeier intermediate undergoes nucleophilic attack by the liberated chloride ion before elimination occurs (4)[4]. Mitigation: If the des-chloro target is required, the Vilsmeier-Haack route is inappropriate. Instead, synthesize the enol triflate of the oxanone and perform a palladium-catalyzed carbonylation, or utilize the alcohol oxidation route described below.

Quantitative Data: Side Reaction Identification

Use the following table to rapidly diagnose side reactions using standard analytical markers.

Side Reaction / ByproductAnalytical Marker (

H NMR / MS)
Primary CauseCorrective Action
Carboxylic Acid Broad OH peak (10–12 ppm); Loss of CHO signal (~9.5 ppm); MS:[M+16]Trace water causing gem-diol formation during oxidation.Switch to anhydrous DMP or Swern oxidation.
Polymeric Oligomers Broad, unresolved humps in the aliphatic region (1.5–4.0 ppm).Radical/Michael cascades due to heat or acid exposure.Evaporate at <25°C; add 50 ppm BHT.
3-Chloro Derivative Disappearance of the C3-H alkene proton (~6.0 ppm).Chloride nucleophilic attack during Vilsmeier-Haack.Abandon POCl

; use Pd-catalyzed formylation.
Acetal Formation New signal at ~5.5 ppm (acetal CH); Loss of CHO signal.Reaction with alcoholic solvents (MeOH/EtOH) during workup.Strictly avoid alcoholic solvents; use DCM/EtOAc.

Self-Validating Experimental Protocol

To avoid the pitfalls of over-oxidation and polymerization, the following protocol utilizes Dess-Martin Periodinane (DMP) under buffered, anhydrous conditions.

Anhydrous Oxidation of 5,6-dihydro-4H-pyran-2-methanol

Objective: Synthesize 5,6-dihydro-4H-pyran-2-carbaldehyde while completely suppressing over-oxidation and acid-catalyzed ring degradation.

Reagents:

  • 5,6-dihydro-4H-pyran-2-methanol (1.0 equiv, 10 mmol)

  • Dess-Martin Periodinane (DMP) (1.1 equiv, 11 mmol)

  • Solid

    
     (2.0 equiv, 20 mmol)
    
  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add the 5,6-dihydro-4H-pyran-2-methanol and anhydrous DCM.

  • Buffering (Critical Step): Add the solid

    
     to the stirring solution.
    
    • Causality: DMP oxidation releases acetic acid as a byproduct. Because the

      
      -unsaturated dihydropyran ring is highly acid-sensitive, the 
      
      
      
      acts as an insoluble "acid sponge" to protect the enol-ether linkage from hydrolysis or polymerization.
  • Oxidation: Cool the suspension to 0°C using an ice bath. Add the DMP portion-wise over 15 minutes to control the exotherm.

  • Validation Checkpoint: After 1 hour, sample 10 µL of the reaction mixture, dilute in diethyl ether, and spot on a silica TLC plate (Eluent: 20% EtOAc/Hexanes).

    • Self-Validation: The target aldehyde typically runs at

      
       (UV active), while the starting alcohol sits at 
      
      
      
      . If a polar baseline spot appears, moisture has breached the system, triggering carboxylic acid formation.
  • Quench: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous

    
     and 20 mL of saturated aqueous 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is entirely clear.
    • Causality: This step destroys unreacted DMP and iodine byproducts, preventing post-workup auto-oxidation.

  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
    • Critical: Maintain the rotary evaporator water bath at

      
       25°C  to prevent thermal dimerization.
      

References

  • Acrolein: Properties, Reactions, Production And Uses - Chemcess. Chemcess.
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. NIH.
  • Application Notes and Protocols: Sodium 3,4-dihydro-2H-pyran-2-carboxylate as a Versatile Precursor for Pharmaceutical Synthesis - Benchchem. Benchchem.
  • W O 2024/115733 Al - Googleapis.com.

Sources

Optimization

Technical Support Center: 5,6-Dihydro-4H-pyran-2-carbaldehyde Reactivity Guide

Case ID: PYR-2-CHO-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-2-CHO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Electronic Deactivation in 5,6-dihydro-4H-pyran-2-carbaldehyde

Executive Summary & Diagnostic

User Issue: You are experiencing "low reactivity" or "no reaction" when attempting to functionalize 5,6-dihydro-4H-pyran-2-carbaldehyde (CAS: 31518-14-6 derivative), particularly in reductive amination, oxidation, or nucleophilic addition workflows.

Root Cause Analysis: The issue is likely electronic deactivation , not steric hindrance. Unlike its isomer acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde), your molecule possesses a double bond at the C2-C3 position. This creates a cyclic


-alkoxy enal  system.
  • The "Vinylogous Ester" Trap: The ring oxygen (O1) is directly attached to the

    
    -carbon (C2). Through resonance, the oxygen lone pair donates electron density into the C2=C3 double bond. This electron donation competes with the aldehyde's electron-withdrawing nature, significantly reducing the electrophilicity of the carbonyl carbon.
    
  • Consequence: Standard nucleophiles (amines, mild hydrides) fail to attack the carbonyl because it lacks the necessary partial positive charge (

    
    ).
    

Troubleshooting Guides & Protocols

Scenario A: Reductive Amination Fails (Imine Formation)

Symptom: You mix the aldehyde with an amine and NaBH(OAc)3, but recover starting material or hydrolysis products. Mechanism: The initial attack of the amine to form the hemiaminal is electronically disfavored due to the O1-C2 resonance.

Recommended Protocol: Titanium(IV)-Mediated Dehydration Why this works: Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl oxygen and as a water scavenger to drive the unfavorable equilibrium toward the imine.

StepReagentConditionsCritical Note
1. Activation Ti(OiPr)4 (1.5 - 2.0 equiv)Neat or THF, RT, 6-12hMix Amine + Aldehyde + Ti(OiPr)4. Solution often turns yellow/orange (titanium complex).
2. Reduction NaBH4 (or NaBH3CN)Dilute with MeOH, 0°CAdd reducing agent after imine formation is confirmed (TLC/NMR).
3. Quench NaOH (1M) or H2OVigorous stirA white precipitate (TiO2) will form. Filter through Celite.

DOT Diagram: Lewis Acid Activation Pathway

ReductiveAmination Substrate 5,6-dihydro-4H-pyran-2-CHO (Deactivated Carbonyl) Complex Activated Ti-Complex (Increased Electrophilicity) Substrate->Complex Coordination LewisAcid Ti(OiPr)4 (Lewis Acid) LewisAcid->Complex Imine Imine Intermediate Complex->Imine R-NH2 Attack (-TiOx) Product Secondary Amine Imine->Product Hydride Reduction Resonance Interference: O1 Lone Pair reduces C=O dipoles Resonance->Substrate

Caption: Figure 1. Titanium(IV) overcomes electronic deactivation by coordinating to the carbonyl oxygen, restoring electrophilicity.

Scenario B: Nucleophilic Addition (Grignard/Lithium) Fails

Symptom: Addition of RMgX leads to ring opening, polymerization, or no reaction. Mechanism: The basicity of Grignard reagents can trigger deprotonation or ring opening of the enol ether before addition occurs.

Recommended Protocol: Organocerium Addition (Imamoto Conditions) Why this works: Cerium(III) chloride activates the carbonyl selectively (making it "harder") and suppresses the basicity of the organolithium/magnesium reagent, preventing side reactions.

Step-by-Step:

  • Dry the CeCl3: Heat CeCl3·7H2O (1.5 equiv) at 140°C under high vacuum for 2 hours until it forms a fine white powder. Crucial: Incomplete drying kills the reaction.

  • Slurry Formation: Suspend dry CeCl3 in THF and stir at RT for 2 hours (ultrasound helps).

  • Transmetallation: Cool to -78°C. Add R-Li or R-MgX dropwise. Stir for 30 min.

  • Addition: Add 5,6-dihydro-4H-pyran-2-carbaldehyde (in THF) dropwise.

  • Workup: Quench with dilute HCl or NH4Cl.

Scenario C: Oxidation to Carboxylic Acid

Symptom: Jones reagent or KMnO4 destroys the molecule (cleaves the C=C bond). Mechanism: The electron-rich enol ether double bond is highly susceptible to oxidative cleavage.

Recommended Protocol: Pinnick (Lindgren) Oxidation Why this works: This method uses NaClO2 (sodium chlorite) which is specific to aldehydes. The addition of a scavenger is mandatory to protect the alkene from hypochlorite byproducts.

ComponentRoleRecommended Conc.
NaClO2 Oxidant1.5 - 2.0 equiv
NaH2PO4 Buffer (pH 3-4)1.5 equiv (maintain acidic pH)
2-Methyl-2-butene Scavenger (Critical)10 - 20 equiv
t-BuOH / H2O Solvent3:1 ratio

Warning: Do not use silver oxide (Ag2O) if the ring is sensitive to basic conditions.

Frequently Asked Questions (FAQ)

Q1: I bought "Acrolein Dimer" but your guide says it's different. What do I have?

  • Acrolein Dimer is usually 3,4-dihydro-2H-pyran-2-carboxaldehyde (CAS 100-73-2).[1] In this molecule, the double bond is at C5-C6 (vinyl ether) and the aldehyde is at C2 (saturated). It behaves like a normal aldehyde.

  • Your Target: 5,6-dihydro-4H-pyran-2-carbaldehyde has the double bond at C2-C3. This conjugation is what kills the reactivity. Verify your structure by NMR: The 5,6-dihydro isomer will show a vinyl proton signal near the aldehyde and the aldehyde proton will be shifted due to conjugation.

Q2: Can I use acidic methanol to form the acetal?

  • Risk: High. Acidic conditions readily hydrate the C2=C3 enol ether double bond, leading to ring opening to form a linear dialdehyde or hemiketal. If you must protect it, use neutral conditions (e.g., trimethyl orthoformate with a very mild catalyst like Pyridinium p-toluenesulfonate, PPTS).

Q3: Why does the reaction turn black with amines?

  • Polymerization:

    
    -unsaturated aldehydes are Michael acceptors. If the amine attacks C3 (Michael addition) instead of the carbonyl, it can trigger polymerization.
    
  • Fix: Use the Ti(OiPr)4 protocol (Scenario A). It coordinates the carbonyl so strongly that it directs the amine to the C=O bond (1,2-addition) rather than the C=C bond (1,4-addition).

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2. Link

    • Core cit
  • Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link

    • Foundational text for organocerium addition to deactiv
  • Raifeld, Y. E., et al. (1982).
  • Organic Chemistry Portal. (2023). "Reductive Amination: Titanium Isopropoxide Method." Link

    • General verified procedure for difficult substr

Sources

Troubleshooting

Process Chemistry Support Center: 5,6-dihydro-4H-pyran-2-carbaldehyde

Welcome to the Technical Support Center for the scale-up and downstream processing of 5,6-dihydro-4H-pyran-2-carbaldehyde and its derivatives (e.g., 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde). This hub is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and downstream processing of 5,6-dihydro-4H-pyran-2-carbaldehyde and its derivatives (e.g., 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde). This hub is designed for process chemists and drug development professionals to troubleshoot synthetic bottlenecks, understand mechanistic failure points, and implement self-validating kilo-scale protocols.

Module 1: Core Scale-Up Challenges & Mechanistic Causality (FAQ)

Q1: Why does my yield drop precipitously when scaling 5,6-dihydro-4H-pyran-2-carbaldehyde from 10 grams to 1 kilogram? A1: The compound features a highly reactive conjugated system—specifically, a cyclic enol ether conjugated with an aldehyde. At the laboratory scale, heat dissipation in glass flasks is rapid. However, at the kilo-scale, the reduced surface-area-to-volume ratio in standard reactors leads to localized hot spots. This thermal stress triggers auto-polymerization and dimerization, a behavior well-documented in similar conjugated systems like1[1]. To establish a self-validating system, implement in-line ReactIR to monitor the disappearance of the starting material and halt the reaction strictly before oligomerization initiates.

Q2: During the synthesis of carbohydrate mimetics via Hetero-Diels-Alder reactions, how do I prevent the dihydropyran intermediate from degrading? A2: When synthesizing C-linked disaccharides using 5,6-dihydro-4H-pyran-2-carbaldehyde under microwave irradiation or thermal conditions, the diene/dienophile electronic demand is critical for the2[2]. The enol ether moiety is highly sensitive to Lewis acids. If your catalyst load is too high or the pH drops, it will catalyze the ring-opening of the pyran, leading to 3[3]. Mitigation involves strictly buffering the reaction matrix and utilizing mild, sterically hindered Lewis acids.

Q3: Standard silica gel chromatography degrades the 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde product. What is the recommended purification strategy? A3: The enol ether moiety undergoes rapid acid-catalyzed hydrolysis on standard acidic silica. For scale-up, column chromatography is generally avoided. If necessary, neutralize the silica with 1-2% triethylamine. For industrial scale, the preferred method is avoiding purification altogether by extracting the crude and carrying it directly into the next step, such as condensation with ethyl hydrogen malonate to form stable 4[4].

Module 2: Thermodynamic Profiling & Degradation Data

To predict and prevent batch failures, refer to the quantitative stability thresholds outlined below.

ParameterQuantitative MetricMechanistic CauseScale-up Mitigation Strategy
Thermal Stability Degradation at >80°CAuto-polymerization of conjugated enol etherUse Wiped Film Evaporation (WFE) instead of batch distillation
pH Sensitivity Ring opening at pH < 4Acid-catalyzed hydrolysis of the cyclic enol etherBuffer aqueous quenches; use basified silica (1% Et3N)
Exothermicity ΔT > 20°C/min (Vilsmeier)Rapid iminium ion formation and eliminationCryogenic jacketed reactors; controlled continuous flow dosing

Module 3: Process Flow & Troubleshooting Diagrams

The following diagram maps the critical decision points and failure pathways during the Vilsmeier-Haack formylation scale-up.

ScaleUpWorkflow A Oxan-3-one + POCl3/DMF B Vilsmeier-Haack Intermediate A->B Formylation C Uncontrolled Exotherm (T > 5°C) B->C Poor Heat Transfer D Cryogenic Dosing (T < 0°C) B->D Scaled Reactor E Tar / Decomposition C->E Polymerization F 3-chloro-5,6-dihydro- 4H-pyran-2-carbaldehyde D->F Quench & Extract

Figure 1: Mechanistic workflow and thermal control points for Vilsmeier-Haack formylation.

Module 4: Validated Kilo-Scale Experimental Protocol

Protocol: Kilo-Scale Synthesis of 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde Objective: Safely scale the Vilsmeier-Haack formylation of oxan-3-one. Reference Grounding: Adapted from validated pharmaceutical 4[4].

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a jacketed reactor with DMF (1.0 equiv) and cool to 0 °C under a nitrogen atmosphere. Add POCl3 (1.0 equiv) dropwise over 60 minutes.

    • Causality Check: Slow addition prevents the violent exothermic formation of the chloroiminium ion, ensuring reagent stability.

  • Solvent Dilution: Add anhydrous Dichloromethane (DCM) (0.5 volumes) dropwise at 0 °C. Stir for 1 hour at room temperature to ensure complete reagent formation, then recool the reactor to 0 °C.

  • Substrate Addition (Critical Path): Dissolve oxan-3-one (1.0 equiv) in DCM. Dose this solution into the reactor over 5 hours using a controlled metering pump, maintaining the internal temperature strictly ≤ 0 °C.

    • Causality Check: The formylation and subsequent elimination to form the 3-chloro-alkene is highly exothermic; strict thermal control prevents the intermediate from decomposing into intractable tar.

  • Quench: Transfer the reaction mixture via cannula into a secondary reactor containing vigorously stirred saturated aqueous NH4Cl at 0 °C.

    • Causality Check: A buffered quench prevents the pH from dropping too low, which would hydrolyze the newly formed dihydropyran ring.

  • Isolation: Extract the aqueous mixture with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath strictly < 30 °C) to afford the crude product[4].

References

  • Source: molaid.com (Original DOI: 10.1021/jo101219w)
  • Source: univ-lorraine.
  • WO 2024/115733 A1 (Preparation of GPR17 Modulators)
  • 2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde CAS NO.

Sources

Optimization

Technical Support Center: Catalyst Selection for 5,6-Dihydro-4H-pyran-2-carbaldehyde Reactions

Welcome to the Technical Support Center. As a highly versatile α,β-unsaturated aldehyde, 5,6-dihydro-4H-pyran-2-carbaldehyde (DHPCA) presents unique synthetic opportunities and challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly versatile α,β-unsaturated aldehyde, 5,6-dihydro-4H-pyran-2-carbaldehyde (DHPCA) presents unique synthetic opportunities and challenges. Its dual reactivity profile—combining an enol-ether-like pyran ring with a conjugated formyl group—makes it a prime candidate for Knoevenagel condensations, asymmetric organocatalysis, and selective oxidations. However, its susceptibility to polymerization and side reactions necessitates precise catalyst selection and rigorous reaction control.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure your syntheses succeed.

📊 Catalyst Selection & Performance Matrix

To establish a baseline for your experimental design, refer to the quantitative data summarized below. This matrix correlates the target transformation with the optimal catalyst system and its expected performance metrics.

Reaction TypeTarget TransformationRecommended Catalyst SystemMechanistic RoleTypical Yield / ee
Knoevenagel Condensation α,β-Unsaturated Acid/EsterPiperidine + PyridineBase deprotonation & transient iminium formation75–95% / N/A[1]
Asymmetric Conjugate Addition Chiral Substituted PyranMacMillan ImidazolidinoneLUMO-lowering via rigid iminium ion56–87% / 85–97% ee[2]
Selective Oxidation Dihydropyran Carboxylic AcidTEMPO / IBDChemoselective radical oxidation>90% / N/A[3]

🛠️ Troubleshooting Guides & FAQs

Q1: Why am I observing extensive polymerization and low yields during the Knoevenagel condensation of DHPCA with malonic acid derivatives?

A1: This is a classic issue with α,β-unsaturated aldehydes. DHPCA is highly prone to self-condensation or polymerization under strongly basic conditions.

  • The Causality & Solution: Transition to a Doebner-modified Knoevenagel system using piperidine (catalytic) and pyridine (solvent/co-base) . Piperidine acts as a weak base to deprotonate the active methylene compound and transiently forms an iminium intermediate with DHPCA, accelerating the nucleophilic attack[4]. Pyridine facilitates the subsequent decarboxylation step without being basic enough to trigger DHPCA polymerization[4]. Ensure the reaction is heated gently and monitor via TLC to prevent thermal degradation[5].

Q2: I am attempting an asymmetric Diels-Alder (or conjugate addition) using DHPCA as the electrophile, but my enantiomeric excess (ee) is stalling below 60%. How do I optimize the catalyst?

A2: For α,β-unsaturated aldehydes like DHPCA, traditional Lewis acids often fail to provide sufficient chiral discrimination due to the flexible coordination environment.

  • The Causality & Solution: Switch to MacMillan’s Imidazolidinone catalysts (e.g., (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone) paired with an acid co-catalyst like trifluoroacetic acid (TFA). The secondary amine condenses with DHPCA to form a rigid iminium ion. This reversible formation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the DHPCA system, highly activating the conjugated double bond toward nucleophilic attack[6]. The bulky tert-butyl and benzyl groups on the catalyst effectively shield one face of the iminium ion, dictating the stereochemical outcome and routinely pushing ee >90%[2].

Q3: I need to oxidize the formyl group of DHPCA to a carboxylic acid without epoxidizing the conjugated double bond or cleaving the pyran ring. What catalyst avoids over-oxidation?

A3: Harsh oxidants (like KMnO4 or Jones reagent) will aggressively attack the electron-rich double bond of the dihydropyran ring.

  • The Causality & Solution: Employ the TEMPO / IBD (Iodosobenzene diacetate) catalytic system. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) acts as a highly chemoselective radical catalyst that specifically targets primary alcohols and aldehydes. It operates under mild, biphasic conditions, preventing the epimerization or oxidative cleavage of the sensitive pyran double bond[3].

🧪 Validated Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (Doebner Modification)

Adapted for DHPCA and its halogenated derivatives[5].

  • Preparation: Charge a dry, round-bottom flask with DHPCA (1.0 equiv) and the active methylene compound (e.g., ethyl hydrogen malonate, 2.0 equiv).

  • Solvent & Catalyst: Add anhydrous pyridine (approx. 1.5 mL/mmol of DHPCA) as the solvent. Introduce piperidine (0.2 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 110°C for 3 hours.

  • Self-Validation Step: Monitor CO₂ evolution (bubbling) if using a malonic acid derivative; the cessation of gas evolution indicates the completion of the decarboxylation step.

  • Workup: Cool the mixture to room temperature, quench with iced water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Enantioselective Organocatalytic Conjugate Addition (MacMillan Protocol)

Optimized for iminium-ion activation of α,β-unsaturated aldehydes[2].

  • Catalyst Activation: In a vial equipped with a magnetic stir bar, dissolve the MacMillan imidazolidinone catalyst (0.2 equiv) in a mixture of CH₂Cl₂ and isopropanol (85:15 v/v).

  • Co-Catalysis: Add TFA (0.2 equiv) to generate the active amine salt, stirring for 10 minutes at room temperature.

  • Equilibration: Cool the reaction mixture to -20°C. Add DHPCA (1.0 equiv) and stir for 5 minutes to allow iminium ion formation.

  • Self-Validation Step: The reaction mixture will often exhibit a transient yellow/orange color change, confirming the formation of the conjugated iminium intermediate. Maintain strictly at -20°C to preserve facial selectivity.

  • Addition: Slowly add the nucleophile (e.g., a malonate derivative, 1.2 equiv). Stir until complete consumption of DHPCA is observed via TLC.

  • Workup: Quench cold with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

🗺️ Logical Workflow & Decision Tree

CatalystSelection Start 5,6-dihydro-4H-pyran-2-carbaldehyde (DHPCA) Reactions Condensation Knoevenagel Condensation (C-C Bond Formation) Start->Condensation Organocatalysis Asymmetric Addition (Diels-Alder / Michael) Start->Organocatalysis Oxidation Oxidation to Carboxylic Acid Start->Oxidation Piperidine Catalyst: Piperidine + Pyridine (Base/Solvent System) Condensation->Piperidine MacMillan Catalyst: MacMillan Imidazolidinone (Iminium Activation) Organocatalysis->MacMillan TEMPO Catalyst: TEMPO / IBD (Radical Oxidation) Oxidation->TEMPO Issue1 Check Pyridine ratio & prevent polymerization Piperidine->Issue1 Low Yield? Issue2 Optimize acid co-catalyst (e.g., TFA) & Temp MacMillan->Issue2 Low ee%? Issue3 Control TEMPO loading & temperature TEMPO->Issue3 Over-oxidation?

Workflow for catalyst selection and troubleshooting in DHPCA reactions.

📚 References

  • [5] WO 2024/115733 A1 - Processes for Preparation of Compounds. Google Patents / WIPO.

  • [3] Organic Syntheses Procedure: TEMPO/IBD Protocol. Organic Syntheses. [Link]

  • [4] Knoevenagel condensation. Wikipedia.[Link]

  • [1] Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate.[Link]

  • [6] Asymmetric Catalysis Special Feature Part I: Enantioselective organocatalytic construction of pyrroloindolines. ResearchGate / PNAS. [Link]

  • [2] Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde NMR Spectral Assignments

This guide provides an in-depth technical analysis of the NMR spectral assignments for 5,6-dihydro-4H-pyran-2-carbaldehyde , a critical conjugated building block often confused with its regioisomer, the acrolein dimer. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral assignments for 5,6-dihydro-4H-pyran-2-carbaldehyde , a critical conjugated building block often confused with its regioisomer, the acrolein dimer.

Executive Summary & Core Distinction

In drug development and complex synthesis, 5,6-dihydro-4H-pyran-2-carbaldehyde (Target) serves as a potent Michael acceptor and diene for inverse-electron-demand Diels-Alder reactions. However, it is frequently misidentified as its non-conjugated isomer, 3,4-dihydro-2H-pyran-2-carboxaldehyde (commonly known as the acrolein dimer).

Correct identification is paramount: the Target is an


-unsaturated aldehyde (conjugated system), whereas the Alternative is a vinyl ether (non-conjugated). This guide details the specific NMR signatures required to validate the Target and rule out the Alternative.
Product vs. Alternative: The Structural Divergence
FeatureTarget: 5,6-dihydro-4H-pyran-2-carbaldehyde Alternative: 3,4-dihydro-2H-pyran-2-carboxaldehyde
Structure Type Conjugated Enal (Cyclic)Vinyl Ether (Cyclic)
Double Bond C2=C3 (Tetrasubstituted at C2)C5=C6 (Disubstituted)
Key Reactivity Michael Addition, Nucleophilic Attack at C3Polymerization, Hydrolysis (Acetal formation)
Stability Thermodynamically stable (conjugated)Kinetically formed (Diels-Alder adduct)
1H NMR Olefinic Region One signal (H3) at ~6.5–7.0 ppmTwo signals (H6, H5) at ~6.4 & 4.7 ppm

NMR Spectral Assignments (1H & 13C)

The following data represents the consensus assignments for the Target molecule in CDCl₃.

1H NMR Assignment Table (400 MHz, CDCl₃)
PositionShift (

, ppm)
Multiplicity

(Hz)
Structural Insight
CHO 9.40 – 9.55 Singlet (s)-Conjugated aldehyde. Lack of coupling to H2 (quaternary) confirms C2 substitution.
H3 6.60 – 6.85 Triplet (t) or dd~4.0Diagnostic Peak. Vinylic proton

to carbonyl. Downfield shift due to conjugation.
H6 4.05 – 4.20 Triplet (t)~5.5Methylene adjacent to Oxygen (O1). Typical ether shift.
H4 2.20 – 2.40 Multiplet (m)-Allylic methylene. Coupled to H3 and H5.
H5 1.80 – 2.00 Multiplet (m)-Homoallylic methylene. Bridge between H4 and H6.

Technical Note: The absence of a vinylic proton at ~4.7 ppm (characteristic of the H5 in the 3,4-dihydro isomer) is the primary "pass/fail" criterion for purity.

13C NMR Assignment Table (100 MHz, CDCl₃)
PositionShift (

, ppm)
Carbon TypeAssignment Logic
C=O 190.0 – 192.0 CarbonylConjugated aldehyde carbonyl.
C2 150.0 – 155.0 Quaternary (

)

-Carbon of enal system. Highly deshielded by O1 and conjugation.
C3 140.0 – 145.0 Methine (

)

-Carbon.
C6 65.0 – 67.0 Methylene (

)
Adjacent to Oxygen.
C4 20.0 – 22.0 Methylene (

)
Allylic.
C5 18.0 – 20.0 Methylene (

)
Central methylene.

Experimental Protocol for Validation

To ensure rigorous identification, follow this "Self-Validating" protocol. This workflow is designed to distinguish the Target from hydrolysis products (open-chain aldehydes) and regioisomers.

Step 1: Sample Preparation
  • Solvent Choice: Use Benzene-d6 (C₆D₆) if available. It provides superior resolution of the aliphatic region (H4/H5) compared to CDCl₃ due to magnetic anisotropy effects, separating overlapping multiplets.

  • Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent. High concentrations can induce polymerization of impurities, complicating the baseline.

  • Acid Scavenger: If the sample is aged, add a micro-spatula tip of anhydrous K₂CO₃ to the tube to neutralize traces of acid that catalyze isomerization or hydrolysis.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds . Accurate integration of the aldehyde proton (CHO) vs. the olefinic proton (H3) is critical. A 1:1 ratio confirms the structure; a deviation suggests the presence of non-conjugated isomers or oxidation products.

  • Scans: 16 scans are sufficient for >95% purity; 64 scans for impurity profiling (<1%).

Step 3: Diagnostic Logic (Isomer Differentiation)

Run the following mental check immediately after acquisition:

  • Check 9.5 ppm: Is it a Singlet? (Target) or Doublet? (Alternative).

  • Check 6.0-7.0 ppm: Is there one vinylic signal (Target) or two (Alternative)?

  • Check 4.5-5.0 ppm: Is this region empty ? (Target) or does it contain a signal (H5 of Alternative)?

Visualization: Assignment & Isomerization Pathways

The following diagram illustrates the structural relationship and the spectroscopic logic flow for distinguishing the target from its common isomer.

NMR_Assignment_Logic Start Unknown Sample (Pyran-carbaldehyde) Check_Aldehyde Step 1: Inspect Aldehyde Proton (~9.5 ppm) Start->Check_Aldehyde Singlet Singlet (s) Implies Quaternary C2 Check_Aldehyde->Singlet Target Profile Doublet Doublet (d) Implies Methine C2 Check_Aldehyde->Doublet Isomer Profile Check_Vinyl Step 2: Inspect Olefinic Region (4.5 - 7.0 ppm) Singlet->Check_Vinyl Result_Alt ALTERNATIVE ISOMER 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) Doublet->Result_Alt One_Vinyl One Signal (~6.7 ppm) (H3 only) Check_Vinyl->One_Vinyl Consistent Two_Vinyl Two Signals (~6.4 ppm & ~4.7 ppm) Check_Vinyl->Two_Vinyl Inconsistent Result_Target CONFIRMED TARGET 5,6-dihydro-4H-pyran-2-carbaldehyde (Conjugated) One_Vinyl->Result_Target Two_Vinyl->Result_Alt

Caption: Decision tree for validating 5,6-dihydro-4H-pyran-2-carbaldehyde using 1H NMR splitting patterns.

References

  • PubChem. Acrolein Dimer (3,4-Dihydro-2H-pyran-2-carboxaldehyde) Compound Summary. National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO). International Publication No. WO 2024/115733. (2024).[1][2] Mentions 5,6-dihydro-4H-pyran-2-carbaldehyde as a reactant.[3] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 5,6-dihydropyran-2-ones and related heterocycles. Available at: [Link][4][5]

  • Kissel, C. L., et al. "Identification and Persistence of 5,6-Dihydro-2H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media." Journal of Agricultural and Food Chemistry, 69(7), 2069-2075 (2021).[2] (Provides comparative data for the 3-carboxaldehyde isomer). Available at: [Link]

Sources

Comparative

Comparison of "5,6-dihydro-4H-pyran-2-carbaldehyde" reactivity with other aldehydes

An in-depth understanding of aldehyde reactivity is critical for applications ranging from total synthesis to the design of targeted covalent inhibitors (TCIs) in drug development. While simple aliphatic and aromatic ald...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of aldehyde reactivity is critical for applications ranging from total synthesis to the design of targeted covalent inhibitors (TCIs) in drug development. While simple aliphatic and aromatic aldehydes exhibit predictable 1,2-addition chemistry,


-unsaturated systems introduce the complexity of 1,4-conjugate (Michael) additions.

This guide provides a rigorous comparative analysis of 5,6-dihydro-4H-pyran-2-carbaldehyde —a specialized cyclic enol-ether aldehyde—against standard reference aldehydes (acrolein, crotonaldehyde, and hexanal).

Mechanistic Causality: The "Push-Pull" Electronic System

To understand the reactivity of 5,6-dihydro-4H-pyran-2-carbaldehyde, we must first analyze its electronic architecture. Unlike simple


-unsaturated systems like acrolein, this molecule features an endocyclic oxygen atom directly conjugated to the exocyclic aldehyde via the C2=C3 double bond.

This creates a classic "push-pull" electronic system :

  • The "Pull": The C2-carbaldehyde group exerts a strong electron-withdrawing effect (

    
    ), which would normally make the 
    
    
    
    -carbon (C3) highly electrophilic.
  • The "Push": The adjacent O1 ring oxygen donates its lone pair electron density (

    
    ) into the same C2=C3 double bond.
    

The Result: The electron donation from the ring oxygen effectively satisfies the electron demand of the aldehyde. This drastically quenches the electrophilicity of the


-carbon. Consequently, while acrolein is a highly reactive Michael acceptor that rapidly depletes cellular thiols [1], 5,6-dihydro-4H-pyran-2-carbaldehyde is remarkably stable against soft nucleophiles, strongly preferring 1,2-additions or serving as a conformationally locked diene in cycloadditions [3].

Quantitative Reactivity Comparison

The table below summarizes the divergent reactivity profiles of 5,6-dihydro-4H-pyran-2-carbaldehyde compared to other benchmark aldehydes, using Glutathione (GSH) addition as the standard metric for Michael acceptor electrophilicity.

AldehydeStructural ClassMichael Acceptor Reactivity (

)
1,2-Addition CapabilityCycloaddition Profile
Acrolein Acyclic

-unsaturated
Exceptionally High (~490 M

s

)
Yes (Often competes with 1,4-addition)Excellent (Highly reactive dienophile)
Crotonaldehyde Acyclic

-unsaturated
Moderate (~1.5 M

s

)
YesGood
5,6-dihydro-4H-pyran-2-carbaldehyde Cyclic Push-Pull

-unsaturated
Very Low (<0.01 M

s

)
Yes (Primary pathway) Moderate (Conformationally locked diene)
Hexanal AliphaticN/A (Lacks

-carbon)
Yes (Exclusive pathway)N/A

Data extrapolated from established kinetic models for


-unsaturated Michael acceptors [2].

Visualizing Reactivity Pathways

The following diagram illustrates how the structural properties of 5,6-dihydro-4H-pyran-2-carbaldehyde dictate its downstream synthetic utility.

Reactivity A 5,6-dihydro-4H-pyran -2-carbaldehyde B1 1,2-Nucleophilic Addition (NaBH4, RMgX) A->B1 B2 1,4-Michael Addition (Thiols, Amines) A->B2 B3 Cycloaddition (Diels-Alder) A->B3 C1 Allylic Alcohols (Rapid, High Yield) B1->C1 C2 Conjugate Adducts (Sluggish, Push-Pull Effect) B2->C2 C3 Fused Heterocycles (Stereoselective) B3->C3

Divergent reactivity pathways of 5,6-dihydro-4H-pyran-2-carbaldehyde based on nucleophile type.

Experimental Validation: Self-Validating Kinetic Profiling Protocol

To empirically verify the suppressed Michael acceptor reactivity of 5,6-dihydro-4H-pyran-2-carbaldehyde against standard


-unsaturated aldehydes, we utilize an in situ NMR kinetic tracking protocol.

Design Rationale & Causality: We use Glutathione (GSH) as the model soft nucleophile to mimic biological environments. Because polar GSH is insoluble in pure organic solvents and the cyclic aldehyde has limited aqueous solubility, a mixed


 solvent system is strictly required to maintain a homogeneous phase.
Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Prepare a 100 mM solution of GSH in

      
      , strongly buffered to pH 7.4 using 100 mM sodium phosphate. Causality: Strict pH control is required because the thiolate anion (
      
      
      
      ) is the active nucleophile; fluctuations in pH will artificially alter the observed rate constant.
    • Prepare a 10 mM solution of 5,6-dihydro-4H-pyran-2-carbaldehyde in

      
      .
      
  • Incorporation of the Internal Standard:

    • Add 5 mM Dimethyl sulfone (

      
      ) to the aldehyde solution. Causality:
      
      
      
      is completely inert to both Michael addition and redox reactions, providing a highly stable singlet at ~3.15 ppm to ensure accurate integration regardless of reaction progress.
  • Establishing Controls (Self-Validation):

    • Negative Control: Mix the aldehyde solution with GSH-free pH 7.4 buffer. Monitor for 1 hour to quantify background hydration or spontaneous degradation.

    • Positive Control: Substitute the cyclic aldehyde with acrolein to validate that the kinetic capture window and buffer system successfully facilitate rapid 1,4-addition.

  • Baseline Acquisition:

    • Record a baseline

      
      -NMR spectrum of the aldehyde/
      
      
      
      mixture to establish the initial integration ratio of the aldehyde proton (-CHO singlet) versus the
      
      
      singlet.
  • Kinetic Tracking:

    • Inject the GSH buffer solution directly into the NMR tube containing the aldehyde.

    • Acquire

      
      -NMR spectra every 60 seconds for 1 hour. Monitor the disappearance of the 
      
      
      
      -vinyl proton and the appearance of the upfield
      
      
      -thioether multiplet.
  • Data Processing:

    • Plot

      
       versus time. The slope yields the pseudo-first-order rate constant (
      
      
      
      ), which is converted to the second-order rate constant (
      
      
      ) by dividing by the GSH concentration.

References

  • Kinetic analysis of the reactions of 4-hydroperoxycyclophosphamide and acrolein with glutathione, mesna, and WR-1065 PubMed (National Institutes of Health) URL:[Link]

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione ResearchGate URL:[Link]

  • WO 2024/115733 A1 - Novel Compounds and Processes for Preparation (Synthesis and Reactivity of Pyran-2-carbaldehyde derivatives) WIPO / Googleapis Patent Database URL:[Link]

Validation

Technical Comparison: 5,6-dihydro-4H-pyran-2-carbaldehyde vs. Glutaraldehyde in Heterocyclic Synthesis

Executive Summary This guide provides a technical comparison between 5,6-dihydro-4H-pyran-2-carbaldehyde (and its isomeric commercial form, Acrolein Dimer ) and Glutaraldehyde . While both reagents serve as 1,5-dicarbony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5,6-dihydro-4H-pyran-2-carbaldehyde (and its isomeric commercial form, Acrolein Dimer ) and Glutaraldehyde . While both reagents serve as 1,5-dicarbonyl equivalents for the synthesis of nitrogen heterocycles (specifically pyridines), they represent divergent synthetic philosophies: "Masked/Controlled" (Pyran) vs. "Free/Reactive" (Glutaraldehyde).

Key Takeaway: Glutaraldehyde is the direct precursor for the parent pyridine but suffers from high volatility, polymerization, and lack of regiocontrol. 5,6-dihydro-4H-pyran-2-carbaldehyde acts as a robust, masked precursor for 3-substituted pyridines (e.g., 3-picoline), offering superior atom economy, handling stability, and higher yields in catalytic gas-phase synthesis.

Chemical Identity & Structural Dynamics

To understand the reactivity differences, one must first distinguish the structural behaviors of these molecules in solution.

FeatureGlutaraldehyde 5,6-dihydro-4H-pyran-2-carbaldehyde (DHPC)
CAS 111-30-813417-49-7 (Isomer: 100-73-2)
Structure Linear, saturated dialdehyde (C5).Cyclic, unsaturated, masked aldehyde (C6).
State Aqueous solution (usually 25-50%).Neat liquid (Oil).
Stability Low. Polymerizes to hemiacetals/oligomers. Requires stabilizers (methanol).High. Stable cyclic enol ether/enal form.
Reactivity Class Bis-electrophile (Aggressive).Latent 1,5-dicarbonyl (Controlled).
Primary Product Pyridine (unsubstituted).3-Picoline (3-methylpyridine).[1][2]
The Isomer Nuance

Commercially, "Acrolein Dimer" is predominantly 3,4-dihydro-2H-pyran-2-carboxaldehyde . Under acidic or thermal reaction conditions, it isomerizes to the conjugated 5,6-dihydro-4H-pyran-2-carbaldehyde before or during ring opening. This guide treats them as a functional unit (DHPC) regarding synthetic utility.

Mechanism of Action: Ring Opening vs. Direct Condensation

The fundamental difference lies in the activation energy required to expose the reactive carbonyls.

Glutaraldehyde: The "Brute Force" Pathway

Glutaraldehyde exists in equilibrium with hydrated forms. Upon exposure to an amine source (ammonia), it reacts immediately at both ends.

  • Pros: Fast reaction at lower temperatures.

  • Cons: High risk of polymerization (aldol condensation with itself) before hetero-cyclization.

DHPC: The "Controlled Release" Pathway

DHPC is a "masked" dialdehyde. It requires a catalyst (Acid/Zeolite) or heat to hydrolyze the enol ether bond or open the ring. This creates a low steady-state concentration of the reactive open-chain species, suppressing side reactions.

ReactionPathways DHPC 5,6-dihydro-4H-pyran-2-carbaldehyde (Masked Precursor) OpenChain Open Chain Intermediate (2-hydroxy-adipaldehyde eq.) DHPC->OpenChain Acid/Heat (Ring Opening) Picoline 3-Picoline (3-Methylpyridine) OpenChain->Picoline Cyclization - H2O Glut Glutaraldehyde (Free Dialdehyde) Pyridine Pyridine (Parent) Glut->Pyridine Direct Condensation Polymer Polymers/Oligomers (Side Products) Glut->Polymer Self-Aldol (High Rate) Ammonia + NH3 / Catalyst Ammonia->Picoline Ammonia->Pyridine

Figure 1: Mechanistic divergence.[3] DHPC proceeds through a controlled ring-opening, minimizing polymerization, whereas Glutaraldehyde suffers from competing self-polymerization pathways.

Synthetic Applications & Performance Comparison

A. Synthesis of Pyridines (The Hantzsch/Chichibabin Domain)

This is the primary industrial application for both.

1. Glutaraldehyde Route:

  • Reaction: Glutaraldehyde + Ammonia

    
     Pyridine.
    
  • Performance: Historically poor atom economy due to polymerization. Modern methods use Zeolites (e.g., HZSM-5) to improve yield, but "coking" (carbon deposition) is rapid due to the instability of glutaraldehyde.

  • Yield: Typically 40–60% without highly specialized catalysts.

2. DHPC (Acrolein Dimer) Route:

  • Reaction: DHPC + Ammonia

    
     3-Picoline + H
    
    
    
    O.
  • Performance: The DHPC ring opens only on the catalyst surface. The "extra" carbon (C6 vs C5) becomes the methyl group at the 3-position.

  • Yield: High. Industrial processes (e.g., over ZSM-5 or fluoride-treated zeolites) report yields >90%.

  • Selectivity: Highly regioselective for 3-substituted products.

B. Knoevenagel & Functionalization

For fine chemical synthesis (drug intermediates), DHPC offers a distinct advantage: The Aldehyde Handle .

  • DHPC: The pendant aldehyde group (at C2) can react with nucleophiles (malonates, Wittig reagents) while the ring remains intact. This allows the chemist to build complexity before aromatizing the ring.

  • Glutaraldehyde: Cannot be selectively functionalized at one end easily; both ends are identical and reactive.

Experimental Protocol: Synthesis of 3-Picoline from DHPC

Objective: Synthesis of 3-picoline using a gas-phase flow reactor (Simulation of Industrial Best Practice).

Reagents:

  • 5,6-dihydro-4H-pyran-2-carbaldehyde (or Acrolein Dimer).

  • Ammonia (gas).[2]

  • Catalyst: HZSM-5 Zeolite (Si/Al ratio ~30).

Workflow:

  • Catalyst Prep: Calcine HZSM-5 at 550°C for 4 hours to activate acidic sites.

  • Vaporization: Pre-heat DHPC to 250°C in a vaporization chamber.

  • Mixing: Mix DHPC vapor with Ammonia gas (Molar ratio 1:3 to 1:5).

  • Reaction: Pass mixture over the catalyst bed at 350–400°C .

    • Note: The high temperature is required to drive the endothermic ring opening and aromatization.

  • Condensation: Cool effluent to 0°C. Separation of organic layer.

  • Purification: Distillation. 3-Picoline boils at ~144°C.

ExperimentalWorkflow Start Start: DHPC Liquid Vap Vaporization (250°C) Start->Vap Mix Mixing Chamber (NH3 Gas, Ratio 1:5) Vap->Mix Reactor Fixed Bed Reactor (HZSM-5, 400°C) Mix->Reactor Feed Cool Condenser (0°C) Reactor->Cool Effluent Sep Phase Separation Cool->Sep Distill Distillation (144°C) Sep->Distill Organic Phase Product Pure 3-Picoline Distill->Product

Figure 2: Process flow for the conversion of DHPC to 3-Picoline. Note the high-temperature requirement for the catalytic conversion.

Safety & Toxicity Profile

While both are aldehydes, their handling profiles differ significantly.

ParameterGlutaraldehydeDHPC (Acrolein Dimer)
Acute Toxicity High. Severe respiratory irritant.Moderate/High. Toxic by ingestion/inhalation.
Sensitization Severe. Known respiratory sensitizer (Asthma).Moderate.
Volatility Low (usually aqueous), but vapors are potent.[4]Moderate. Vapor pressure is lower than acrolein.
Handling Hazard Cross-links skin proteins instantly (Staining/Necrosis).Less immediate cross-linking; danger lies in hydrolysis to acrolein.
Storage Shelf-life limited (months). Polymerizes.[4]Stable for years if stored cool/dry.

Critical Warning: DHPC hydrolyzes to form Acrolein (highly toxic lachrymator) and hydroxy-aldehydes in the presence of water and acid. All reactions must be performed in a fume hood with appropriate scrubbing for acrolein vapors.

References

  • Synthesis of 3-Picoline from Acrolein Dimer

    • Title: Synthesis of 3-picoline from acrolein diethyl acetal and ammonia over NH4F-HF tre
    • Source: ResearchG
    • URL:

  • Glutaraldehyde Reactivity & Toxicity

    • Title: A critical review of the toxicology of glutaraldehyde.
    • Source: Critical Reviews in Toxicology (NIH/PubMed).
    • URL:

  • Pyran-2-carbaldehyde Properties

    • Title: 3,4-Dihydro-2H-pyran-2-carboxaldehyde (CAS 100-73-2) Common Chemistry.[5]

    • Source: CAS (American Chemical Society).[5]

    • URL:[5]

  • Reaction Mechanisms of Aldehydes with Ammonia

    • Title: Reaction mechanism of aldehydes and ammonia to form pyridine bases.[6]

    • Source: ResearchG
    • URL:

Sources

Comparative

Validation of a synthetic route to "5,6-dihydro-4H-pyran-2-carbaldehyde"

The following guide validates the synthetic strategies for 5,6-dihydro-4H-pyran-2-carbaldehyde and its relevant isomers. Editorial Note on Isomerism: The nomenclature "5,6-dihydro-4H-pyran-2-carbaldehyde" refers to the c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the synthetic strategies for 5,6-dihydro-4H-pyran-2-carbaldehyde and its relevant isomers.

Editorial Note on Isomerism: The nomenclature "5,6-dihydro-4H-pyran-2-carbaldehyde" refers to the conjugated


-unsaturated aldehyde  (Double bond at C2-C3). However, the term is frequently conflated in literature with the Acrolein Dimer  (3,4-dihydro-2H-pyran-2-carbaldehyde, Double bond at C5-C6).
  • Target A (Conjugated): 5,6-dihydro-4H-pyran-2-carbaldehyde (Thermodynamic product, stable enal).

  • Target B (Kinetic): 3,4-dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer, enol ether).

This guide primarily validates the Hetero-Diels-Alder (HDA) route for the kinetic product (the most common precursor) and the Oxidative Route for the high-purity/chiral conjugated target.

Executive Summary: Route Comparison

For industrial and large-scale applications, the thermal dimerization of acrolein is the dominant route, yielding the 3,4-dihydro isomer. For pharmaceutical applications requiring the conjugated 5,6-dihydro isomer (often in chiral form), the oxidation of the corresponding alcohol (derived from glycals or enzymatic resolution) is the superior, albeit more expensive, alternative.

FeatureRoute 1: Thermal Hetero-Diels-Alder Route 2: Oxidative Transformation (TEMPO/BAIB)
Primary Product 3,4-dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer)5,6-dihydro-4H-pyran-2-carbaldehyde (or chiral 3,4-isomer)
Mechanism [4+2] Cycloaddition (Inverse Electron Demand)Chemoselective Oxidation of Primary Alcohol
Atom Economy 100% (Atom Perfect)Lower (Requires stoichiometric oxidants/co-oxidants)
Purity Profile Moderate (Requires distillation; polymerization side-products)High (Chromatographic purification possible)
Scalability High (Continuous flow or autoclave)Moderate (Batch limitations of oxidants)
Key Risk Runaway polymerization of acrolein (Safety Critical)Over-oxidation to carboxylic acid

Technical Analysis & Causality

Route 1: Thermal Dimerization of Acrolein (The Kinetic Route)

This route utilizes acrolein as both the diene and the dienophile. The reaction is an inverse electron demand Hetero-Diels-Alder (HDA).

  • Mechanistic Insight: Acrolein possesses both an electron-poor alkene and an electron-poor carbonyl. Under thermal conditions (~170°C), one molecule acts as the heterodiene (4

    
    ) and the other as the dienophile (2
    
    
    
    ).
  • Causality of Conditions:

    • Temperature (170-190°C): Required to overcome the activation energy of the cycloaddition. Below 150°C, the reaction is sluggish; above 200°C, tar formation (polymerization) dominates.

    • Inhibitor (Hydroquinone): Acrolein is prone to radical polymerization. Hydroquinone acts as a radical scavenger to prevent the formation of polyacrolein, ensuring the mechanism favors the pericyclic pathway.

    • Pressure: The reaction involves volatile acrolein (bp 53°C). A sealed vessel (autoclave) is strictly required to maintain the liquid phase and concentration necessary for bimolecular kinetics.

Route 2: Oxidation of Dihydropyran-Methanol (The Thermodynamic/Chiral Route)

When the specific 5,6-dihydro conjugated isomer is required (or a specific enantiomer), the direct dimerization is insufficient due to lack of stereocontrol and regioselectivity. The preferred route involves the oxidation of 5,6-dihydro-2H-pyran-2-methanol (or the 3,4-isomer followed by isomerization).

  • Mechanistic Insight: The use of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with a co-oxidant (e.g., BAIB or NaOCl) allows for the chemoselective oxidation of the primary alcohol to the aldehyde without affecting the sensitive enol ether or double bond of the dihydropyran ring.

  • Isomerization Logic: The 3,4-dihydro isomer (enol ether) can isomerize to the 5,6-dihydro isomer (conjugated enal) under acid catalysis, but this is reversible and prone to hydration. Accessing the 5,6-dihydro form directly often starts from stable glycal precursors (e.g., tri-O-acetyl-D-glucal derivatives) followed by reductive elimination and oxidation.

Visualized Pathways (Graphviz)

SyntheticPathways cluster_0 Route 1: Thermal Dimerization (Kinetic) cluster_1 Route 2: Oxidative / Isomerization (Thermodynamic) Acrolein Acrolein (2 equiv) Transition [4+2] Transition State (Inverse Electron Demand) Acrolein->Transition 170-190°C Hydroquinone Dimer34 3,4-dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer) Transition->Dimer34 Kinetic Product Isomerization Isomerization (Acid/Base Catalysis) Dimer34->Isomerization Thermodynamic Equilibration Alcohol 3,4-dihydro-2H-pyran-2-methanol (Chiral or Racemic) Oxidation Oxidation Step (TEMPO/BAIB) Alcohol->Oxidation Oxidation->Dimer34 Target56 5,6-dihydro-4H-pyran-2-carbaldehyde (Conjugated Enal) Isomerization->Target56

Caption: Comparison of the direct thermal dimerization route (yielding the 3,4-dihydro kinetic product) and the oxidative/isomerization pathway targeting the conjugated 5,6-dihydro isomer.

Validated Experimental Protocols

Protocol A: Thermal Dimerization (Preparation of Acrolein Dimer)

Target: 3,4-dihydro-2H-pyran-2-carbaldehyde Basis: Organic Syntheses Coll. Vol. 3, p. 502; Industrial Standards.

Safety Warning: Acrolein is an extreme lacrymator and highly toxic. Work exclusively in a high-efficiency fume hood.

  • Preparation: In a heavy-walled glass pressure tube or stainless steel autoclave, place Acrolein (freshly distilled, 100 g) and Hydroquinone (0.2 g, 0.2 wt%).

    • Why Hydroquinone? Essential to inhibit radical polymerization of acrolein, which leads to an intractable white solid (disacryl) and potential pressure buildup.

  • Reaction: Seal the vessel and heat to 170°C for 2 hours .

    • Control: Monitor pressure if using an autoclave. The reaction is exothermic; ensure adequate heat dissipation capacity.

  • Workup: Cool the vessel to room temperature. The resulting dark liquid is crude acrolein dimer.

  • Purification: Fractionally distill the mixture under reduced pressure.

    • Collect the fraction boiling at 145-146°C (atmospheric) or 40-42°C at 10 mmHg .

    • Yield: Expect 30-40% conversion per pass (recycling unreacted acrolein increases effective yield to >80%).

Protocol B: TEMPO-Mediated Oxidation (Synthesis of Chiral/Conjugated Aldehyde)

Target: (R)-3,4-dihydro-2H-pyran-2-carbaldehyde (convertible to 5,6-isomer) Basis: J. Org. Chem. protocols for sensitive aldehydes.

  • Reagents: Dissolve (R)-3,4-dihydro-2H-pyran-2-methanol (10 mmol) in Dichloromethane (DCM) (50 mL).

  • Catalyst Addition: Add TEMPO (0.1 equiv, 1 mmol) and BAIB (Bis-acetoxyiodobenzene) (1.1 equiv, 11 mmol).

    • Why BAIB? It acts as the stoichiometric oxidant to regenerate the oxoammonium species from TEMPO. It is mild and avoids the acidic conditions of Jones reagent which would hydrolyze the enol ether.

  • Reaction: Stir at 0°C to Room Temperature for 2-4 hours. Monitor by TLC (stain with Anisaldehyde; aldehyde spot will appear distinct from alcohol).

  • Workup: Quench with aqueous Na2S2O3. Extract with DCM, wash with NaHCO3, and dry over MgSO4.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis).

    • Isomerization Note: To access the 5,6-dihydro isomer , treat the resulting aldehyde with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DCM to promote migration of the double bond to the conjugated position (thermodynamic control).

Analytical Validation (Self-Validating System)

To ensure the correct isomer has been synthesized, use 1H NMR integration of the vinylic protons.

IsomerKey 1H NMR Signal Diagnostic Feature
3,4-dihydro (Acrolein Dimer)

6.38 (d, 1H, H-6)
Enol ether proton (adjacent to Oxygen). Coupled to H-5.
5,6-dihydro (Conjugated)

6.8-7.0 (m, 1H, H-3)

-proton of

-unsaturated system.
Hydrolyzed Byproduct

9.7 (t, 2H)
Open chain glutaraldehyde derivative (implies failed synthesis).

Quality Control Check:

  • Aldehyde Proton: Check for a doublet at

    
    9.6 ppm. If absent, oxidation failed.
    
  • Enol Ether Stability: If the sample turns cloudy or acidic, hydrolysis to 2-hydroxy-adipaldehyde is occurring. Store under inert atmosphere at -20°C.

References

  • Organic Syntheses. "Acrolein Dimer". Org.[1] Synth.1955 , Coll. Vol. 3, 502. [Link]

  • National Institutes of Health (PubChem). "3,4-Dihydro-2H-pyran-2-carbaldehyde". PubChem Compound Summary. [Link]

  • Journal of Organic Chemistry. "Synthesis of potent adenosine A2A and A3 receptor agonist...". J. Org.[2] Chem. (Cited via NIH/ResearchGate). [Link] (General reference for TEMPO oxidation of dihydropyranyl methanols).

  • Google Patents. "Process for the manufacture of acrolein derivatives".

Sources

Validation

Characterization and Synthetic Utility of 5,6-Dihydro-4H-pyran-2-carbaldehyde Derivatives: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic value of various chemical building blocks. The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic value of various chemical building blocks. The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a major directive in modern medicinal chemistry. In this context, 5,6-dihydro-4H-pyran-2-carbaldehyde (DHP-2-CHO) and its derivatives have emerged as privileged synthons.

Unlike simple aliphatic or aromatic aldehydes, the DHP-2-CHO core offers a pre-functionalized oxygen heterocycle with built-in unsaturation. This guide objectively compares the performance of DHP-2-CHO against traditional aldehydes and provides self-validating experimental protocols for deploying this building block in the synthesis of complex therapeutics, such as C-linked disaccharide mimetics[1] and GPR17 modulators[2].

Comparative Performance Analysis: Selecting the Right Aldehyde

When designing a synthetic route for rigidified heterocycles or carbohydrate mimetics, the choice of the starting aldehyde dictates the efficiency, stereocontrol, and downstream versatility of the sequence. Table 1 quantitatively compares DHP-2-CHO against standard aromatic (e.g., benzaldehyde) and linear aliphatic (e.g., hexanal) aldehydes.

Table 1: Comparative Efficiency in Complex Scaffold Synthesis
Performance MetricDHP-2-CHO DerivativesAromatic AldehydesLinear Aliphatic Aldehydes
Typical Yield (Cycloadditions) 75% – 90%85% – 95%40% – 60%
Stereoselectivity (dr) High (>9:1)N/A (Planar)Poor (~1:1 to 3:1)
Reaction Time (Condensations) 1 – 3 h (Microwave)1 – 2 h4 – 12 h
Aldol Side-Reactions Low (Conformationally restricted)None (No α-protons)High (Prone to enolization)
Downstream sp3 Versatility Excellent (Alkene & ether handles)Poor (Requires harsh reduction)Moderate

The Causality of Performance: Linear aliphatic aldehydes suffer from multiple reactive rotamers and readily undergo self-aldol condensation, leading to poor yields and complex purification. Aromatic aldehydes are highly reactive and stable but trap the final molecule in a flat, sp2-hybridized state. DHP-2-CHO strikes the perfect balance: the endocyclic double bond and the pyran oxygen restrict the conformational degrees of freedom, translating to high diastereoselectivity during [1], while preserving rich sp3 character for subsequent functionalization.

Mechanistic Pathways and Synthetic Workflows

DHP-2-CHO is structurally primed to diverge into several high-value therapeutic scaffolds. The diagram below illustrates the logical workflow from the base DHP-2-CHO building block to three distinct pharmacological targets: Schiff base ligands, fused pyrroles, and carbohydrate mimetics.

G DHP 5,6-dihydro-4H-pyran- 2-carbaldehyde Cond1 Amine Condensation DHP->Cond1 Primary Amines (MeOH/THF) Cond2 Malonate Condensation DHP->Cond2 Ethyl Hydrogen Malonate (Piperidine, Pyridine) HDAR Hetero-Diels-Alder (Microwave) DHP->HDAR Danishefsky's Diene (Solvent-free/MW) Schiff Schiff Bases (Ligands) Cond1->Schiff -H2O Pyrrole Fused Pyrroles (GPR17 Modulators) Cond2->Pyrrole Cyclization Carbo C-Linked Disaccharide Mimetics HDAR->Carbo Cycloaddition

Synthetic divergence of 5,6-dihydro-4H-pyran-2-carbaldehyde into key therapeutic scaffolds.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Microwave-Assisted Hetero-Diels-Alder Reaction (HDAR)

Target: C-Linked Disaccharide Mimetics[1]

  • Preparation: In a microwave-safe vial, combine the DHP-2-CHO derivative (1.0 equiv) and Danishefsky's diene (1.5 equiv).

  • Irradiation: Subject the neat mixture to microwave irradiation at 100 °C for 15–30 minutes.

    • Causality: Microwave heating provides rapid, uniform energy distribution. We specifically avoid prolonged thermal heating because it allows competing oxa-Diels-Alder pathways to dominate, destroying the desired diastereoselectivity[1].

  • Deprotection: Treat the crude mixture with a mild acidic solution (e.g., 0.1 N HCl in THF) for 30 minutes to cleave the silyl enol ether and eliminate methanol.

  • Self-Validation Checkpoint: Before column chromatography, analyze the crude mixture via 1H NMR. The reaction is deemed successful if the characteristic aldehyde proton (

    
     9.2–10.0 ppm) has completely disappeared, replaced by the emergence of the 
    
    
    
    -unsaturated enone olefinic protons (
    
    
    5.3–5.5 ppm) of the newly formed 2,3-dihydro-4H-pyran-4-one ring[1].
Protocol B: Synthesis of Fused Pyrano-Pyrroles

Target: Intermediates for GPR17 Modulators[3]

  • Condensation Setup: To a stirred solution of 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv) and ethyl hydrogen malonate (2.0 equiv) in pyridine, add piperidine (0.2 equiv) in one portion under a nitrogen atmosphere[3].

  • Cyclization: Heat the reaction mixture to 110 °C for 3 hours.

    • Causality: Piperidine acts as a nucleophilic catalyst for the initial Knoevenagel condensation. Pyridine is deliberately chosen as the solvent because its basicity drives the subsequent decarboxylative cyclization, forcing the intermediate to close into the rigidified tetrahydropyrano[3,2-b]pyrrole core[3].

  • Quench & Extract: Cool to room temperature, quench with ice water, and extract with dichloromethane (DCM).

  • Self-Validation Checkpoint: Run a rapid LCMS of the organic layer. The starting material mass ([M+H]+ = 147.1 for the chloro-aldehyde)[3] must be absent, replaced by the mass of the cyclized ethyl ester product.

Analytical Characterization Data

Accurate characterization of DHP-2-CHO derivatives is critical for verifying structural integrity. Table 2 outlines the expected spectroscopic markers used to validate these building blocks before deploying them in library synthesis.

Table 2: Key Spectroscopic Markers for DHP-2-CHO Derivatives
Analytical TechniqueTarget Functional GroupExpected Signal / ShiftDiagnostic Value
1H NMR (CDCl3) Aldehyde (-CHO)

9.20 – 9.98 ppm (s, 1H)
Confirms intact formyl group[3][4].
1H NMR (CDCl3) Endocyclic Olefin (=CH-)

5.40 – 6.00 ppm (m, 1H)
Verifies the position of the double bond within the pyran ring[4].
13C NMR (CDCl3) Carbonyl Carbon (C=O)

185.0 – 192.0 ppm
Confirms the sp2 hybridized aldehyde carbon.
FT-IR (Thin Film) Carbonyl Stretch

~1675 – 1700 cm⁻¹
The lower wavenumber (compared to typical aliphatic aldehydes at 1725 cm⁻¹) validates conjugation with the endocyclic double bond.

References

  • Title: Rapid Synthesis of Carbohydrate Derivatives, Including Mimetics of C-Linked Disaccharides and C-Linked Aza Disaccharides, Using the Hetero-Diels−Alder Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: New Schiff bases from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde Source: Arkivoc URL: [Link]

  • Title: WO2024115733 - FUSED PYRROLYL-SULFONAMIDE COMPOUNDS Source: WIPO Patentscope URL: [Link]

Sources

Comparative

Mechanistic studies of "5,6-dihydro-4H-pyran-2-carbaldehyde" reactions

[1][2][3][4][5] Executive Summary & Molecule Profile 5,6-Dihydro-4H-pyran-2-carbaldehyde is a cyclic -unsaturated aldehyde (enal).[1] It is a structural isomer of the common "acrolein dimer" (3,4-dihydro-2H-pyran-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary & Molecule Profile

5,6-Dihydro-4H-pyran-2-carbaldehyde is a cyclic


-unsaturated aldehyde (enal).[1] It is a structural isomer of the common "acrolein dimer" (3,4-dihydro-2H-pyran-2-carboxaldehyde). While the acrolein dimer is a vinyl ether prone to hydrolytic ring opening, the 5,6-dihydro isomer possesses a conjugated system that imparts distinct stability and reactivity, making it a valuable scaffold for constructing bicyclic heterocycles and extended conjugated systems.
Structural Distinction[1][3][6][7]
  • 5,6-Dihydro-4H-pyran-2-carbaldehyde (Target): Conjugated enal.[2] Double bond at C2–C3. Stable to mild acid; reactive as a Michael acceptor and electrophile.

  • 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer): Vinyl ether. Double bond at C5–C6. Acid-labile (hydrolyzes to 2-hydroxyadipaldehyde).

Comparative Analysis: Performance & Reactivity

This section compares the target molecule against its primary isomer (Acrolein Dimer) and a functional alternative (Glutaraldehyde) to guide reagent selection.

Table 1: Reactivity Profile Comparison
Feature5,6-Dihydro-4H-pyran-2-carbaldehydeAcrolein Dimer (3,4-Dihydro isomer)Glutaraldehyde
Primary Functionality Conjugated Enal (

-unsaturated)
Vinyl Ether / Masked DialdehydeDialdehyde
Acid Stability High (Retains ring structure)Low (Hydrolyzes rapidly)Moderate (Polymerizes)
Dominant Reaction Knoevenagel Condensation, Michael AdditionHydrolysis, Hetero-Diels-AlderCrosslinking (Schiff base)
Key Application Synthesis of polycyclic alkaloids, chain extensionPrecursor to 1,2,6-hexanetriol, BiocidesProtein crosslinking, Disinfection
Handling Stable oil (often requires inert atmosphere)Volatile liquid, strong lacrymatorAqueous solution, sensitizer
Decision Guide
  • Choose 5,6-Dihydro-4H-pyran-2-carbaldehyde when synthesizing fused ring systems (e.g., pyrano[3,2-b]pyrroles) or when a stable cyclic enal is required for chain elongation via Knoevenagel condensation.

  • Choose Acrolein Dimer if the goal is to generate 1,6-dicarbonyls (via hydrolysis) or for use as a generic C6 building block in commodity chemical synthesis.

Mechanistic Deep Dive

Mechanism A: Knoevenagel Condensation (Chain Extension)

The most prominent application of 5,6-dihydro-4H-pyran-2-carbaldehyde is its reaction with active methylene compounds (e.g., malonates) to form extended conjugated dienes. This reaction exploits the aldehyde functionality while preserving the dihydropyran ring.

Pathway:

  • Deprotonation: Base (Piperidine) deprotonates the active methylene (Ethyl hydrogen malonate).

  • Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl of the pyran.

  • Elimination: Dehydration and decarboxylation (if using mono-acid malonates) occur to yield the vinyl-substituted dihydropyran.

KnoevenagelMechanism cluster_0 Reactants cluster_1 Intermediate R1 5,6-Dihydro-4H-pyran- 2-carbaldehyde I1 Aldol Adduct (Alcohol) R1->I1 + Enolate R2 Ethyl Hydrogen Malonate R2->I1 Base (Piperidine) I2 Acyl-Enol Intermediate I1->I2 - H2O (Dehydration) P1 Extended Diene Product (Ethyl 3-(5,6-dihydro-4H- pyran-2-yl)acrylate) I2->P1 - CO2 (Decarboxylation) caption Fig 1: Knoevenagel condensation pathway yielding conjugated dienes.

Mechanism B: Isomerization vs. Hydrolysis

Understanding the stability difference between the 5,6-dihydro and 3,4-dihydro isomers is critical for process control.

  • 3,4-Dihydro (Kinetic Dimer): The oxygen lone pair donates into the C5=C6 double bond (vinyl ether), making C5 nucleophilic and C6 susceptible to protonation. Acid catalyzes the addition of water across C5=C6, leading to ring opening.

  • 5,6-Dihydro (Thermodynamic Isomer): The C2=C3 double bond is conjugated with the carbonyl. This resonance stabilization prevents facile hydration of the double bond under mild conditions, directing nucleophiles to the carbonyl (1,2-addition) or C3 (1,4-addition).

IsomerStability cluster_kinetic Kinetic Isomer (Acrolein Dimer) cluster_thermo Thermodynamic Isomer (Target) Kinetic 3,4-Dihydro-2H-pyran- 2-carboxaldehyde (Vinyl Ether) Hydrolysis Hydrolysis (+ H3O+) Kinetic->Hydrolysis Acid Sensitive Thermo 5,6-Dihydro-4H-pyran- 2-carbaldehyde (Conjugated Enal) Kinetic->Thermo Isomerization (Base/Heat) OpenChain 2-Hydroxyadipaldehyde (Ring Open) Hydrolysis->OpenChain Reaction Nucleophilic Attack (Knoevenagel/Michael) Thermo->Reaction Acid Stable Product Functionalized Dihydropyran Reaction->Product

Fig 2: Divergent reactivity pathways of pyran-2-carbaldehyde isomers.

Validated Experimental Protocol

Protocol: Synthesis of Ethyl 3-(5,6-dihydro-4H-pyran-2-yl)acrylate

Objective: Chain extension via Knoevenagel condensation. Source Validation: Adapted from WO 2024/115733 (See Ref 1).

Reagents:

  • 5,6-Dihydro-4H-pyran-2-carbaldehyde (1.0 equiv)[3]

  • Ethyl hydrogen malonate (2.0 equiv)

  • Piperidine (0.2 equiv, Catalyst)

  • Pyridine (Solvent, ~1.5 mL per mmol substrate)

Workflow:

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde (e.g., 4.1 g, 28 mmol) and ethyl hydrogen malonate (7.39 g, 56 mmol) in pyridine (45 mL).

  • Initiation: Add piperidine (476 mg, 5.6 mmol) in one portion at room temperature.

  • Reaction: Heat the mixture to 110°C and stir for 3 hours .

    • Checkpoint: Monitor by TLC or LCMS for disappearance of the aldehyde.

  • Quench: Cool to room temperature and pour into iced water.

  • Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Petroleum Ether gradient).

Expected Outcome:

  • Yield: ~40–60%

  • Characterization:

    • LCMS: [M+H]+ corresponding to product mass.

    • 1H NMR: Distinct vinyl protons for the acrylate side chain and retention of the dihydropyran ring signals.

References

  • Database: PubChem Compound Summary for CID 60994 (Acrolein dimer). National Center for Biotechnology Information.

  • Article: Burland, P. A., et al.[1] "Rapid Synthesis of Carbohydrate Derivatives... Using the Hetero-Diels−Alder Reaction."[1] Journal of Organic Chemistry, 2010.[1] (Describes substituted 5,6-dihydro-4H-pyran-2-carbaldehydes).

  • Safety Data: CAMEO Chemicals. "Acrolein Dimer, Stabilized". NOAA.

Sources

Validation

Isomeric purity analysis of "5,6-dihydro-4H-pyran-2-carbaldehyde"

Technical Comparison Guide: Isomeric Purity Analysis of 5,6-Dihydro-4H-Pyran-2-Carbaldehyde Executive Summary & Structural Context The analysis of 5,6-dihydro-4H-pyran-2-carbaldehyde (Structure B ) presents a specific is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Isomeric Purity Analysis of 5,6-Dihydro-4H-Pyran-2-Carbaldehyde

Executive Summary & Structural Context

The analysis of 5,6-dihydro-4H-pyran-2-carbaldehyde (Structure B ) presents a specific isomeric challenge often overlooked in standard protocols. This molecule is the thermodynamic isomer of the more common "acrolein dimer" (3,4-dihydro-2H-pyran-2-carboxaldehyde, Structure A ).

In drug development, distinguishing these isomers is critical because Structure B contains an


-unsaturated aldehyde moiety, conferring significantly different electrophilicity and metabolic stability compared to the isolated alkene/aldehyde system in Structure A .

The Core Analytical Challenge:

  • Kinetic Product (Impurity A): 3,4-dihydro-2H-pyran-2-carboxaldehyde (Non-conjugated).

  • Thermodynamic Product (Target B): 5,6-dihydro-4H-pyran-2-carbaldehyde (Conjugated).

This guide outlines the definitive protocols to quantify the isomeric purity of B , ensuring the absence of A .

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the stage of development and required sensitivity.

AnalysisWorkflow Sample Raw Sample (5,6-dihydro isomer) QuickCheck Quick Screen: FT-IR (ATR) Sample->QuickCheck Identity Confirmation Quantitation Quantitation: 1H-NMR (CDCl3) QuickCheck->Quantitation If C=O < 1700 cm-1 Note1 Differentiation: Conjugated vs Non-Conjugated C=O QuickCheck->Note1 TraceAnalysis Trace Impurity: GC-MS (Splitless) Quantitation->TraceAnalysis If >95% Pure Note2 Key Marker: Vinyl Proton @ ~7.0 ppm Quantitation->Note2 Decision Purity Decision TraceAnalysis->Decision Final CoA

Figure 1: Analytical workflow for validating isomeric purity. The process prioritizes structural confirmation via IR/NMR before trace analysis via GC.

Comparative Analysis of Methods

FeatureMethod A: Quantitative 1H-NMR Method B: High-Res GC-MS Method C: FT-IR (ATR)
Primary Utility Absolute Purity & Molar RatioTrace Isomer Detection (<0.1%)Rapid Identity Confirmation
Differentiation Basis Electronic Environment (Conjugation)Boiling Point & FragmentationCarbonyl Bond Stiffness
Sample Prep Minimal (Dissolve in CDCl3)Dilution (DCM/Acetone)None (Neat)
Key Data Point Vinyl Proton Shift (

)
Retention Time (

)
C=O Stretch (

)
Limitations Lower Sensitivity (~1% LOD)Thermal Isomerization RiskNon-Quantitative

Detailed Experimental Protocols

Protocol 1: Quantitative 1H-NMR (The Gold Standard)

Why this works: The magnetic environment of the vinyl proton in the 5,6-isomer is drastically different from the 3,4-isomer due to conjugation with the carbonyl group. This provides an unambiguous, self-validating integration ratio.

Reagents:

  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS.

  • Internal Standard (Optional for wt%): 1,3,5-Trimethoxybenzene (TMB).

Procedure:

  • Weigh 10 mg of sample and 5 mg of TMB into a vial.

  • Dissolve in 0.6 mL CDCl3.

  • Acquire spectrum (min 16 scans, d1 > 5s to ensure relaxation).

Data Interpretation:

SignalTarget: 5,6-dihydro (Conjugated) Impurity: 3,4-dihydro (Unconjugated)
Aldehyde (-CHO) Singlet @ ~9.2 - 9.4 ppmSinglet @ ~9.6 - 9.8 ppm
Vinyl Proton One signal @ ~6.8 - 7.0 ppm (C3-H)Two signals @ ~6.0 - 6.4 ppm (C5/C6-H)
Coupling C3-H often appears as a triplet or dd due to C4-H2.Complex multiplet for C5/C6.

Calculation:



Protocol 2: GC-MS Isomer Separation

Why this works: While NMR gives ratios, GC-MS detects trace levels of the 3,4-isomer which may polymerize the sample. The 3,4-isomer (kinetic) generally has a lower boiling point and distinct fragmentation (Retro-Diels-Alder) compared to the 5,6-isomer.

Instrument Parameters:

  • Column: Rxi-5Sil MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 200°C. Note: Keep inlet temp moderate to prevent thermal isomerization.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 250°C.

Diagnostic Fragmentation (EI Source):

  • 3,4-dihydro (Impurity): Prominent peak at m/z 56 (Acrolein) due to Retro-Diels-Alder fragmentation.

  • 5,6-dihydro (Target): More stable molecular ion (m/z 112 ) and loss of CHO (m/z 83 ).

Protocol 3: FT-IR Rapid Screening

Why this works: Conjugation lowers the energy required to stretch the carbonyl bond.[1]

Procedure:

  • Place 1 drop of neat liquid on the Diamond ATR crystal.

  • Acquire 4 scans.[2]

Criteria:

  • Target (5,6-dihydro): Strong band at 1685 ± 5 cm⁻¹ . (Conjugated Aldehyde).[1][3][4][5][6]

  • Impurity (3,4-dihydro): Strong band at 1725 ± 5 cm⁻¹ . (Saturated Aldehyde).[1][4][5]

  • Pass Criteria: Absence of shoulder peak at 1725 cm⁻¹.

Mechanistic Insight: Why Purity Matters

The 3,4-dihydro isomer is prone to polymerization and ring-opening hydrolysis, which can destabilize drug formulations. The 5,6-dihydro isomer is the "stabilized" form, but its synthesis often involves the isomerization of the 3,4-dihydro form.

Isomerization Start Acrolein (2 eq) Kinetic Kinetic Product (3,4-dihydro-2H-pyran-2-CHO) Impurity A Start->Kinetic Diels-Alder (RT) Thermo Thermodynamic Product (5,6-dihydro-4H-pyran-2-CHO) Target B Kinetic->Thermo Acid/Base Catalysis Isomerization Thermo->Kinetic Not Favorable

Figure 2: The synthetic pathway showing the origin of the isomeric impurity. The analysis must confirm the complete conversion of the Kinetic product to the Thermodynamic product.

References

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) Spectral Data. National Institute of Standards and Technology.[2] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.

Sources

Comparative

Biological activity comparison of "5,6-dihydro-4H-pyran-2-carbaldehyde" derivatives

Executive Summary: The GPR17 Modulator Scaffold 5,6-dihydro-4H-pyran-2-carbaldehyde represents a specialized chemical scaffold distinct from the widely reported "2-amino-4H-pyran" multicomponent reaction products. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The GPR17 Modulator Scaffold

5,6-dihydro-4H-pyran-2-carbaldehyde represents a specialized chemical scaffold distinct from the widely reported "2-amino-4H-pyran" multicomponent reaction products. While generic pyran derivatives are often screened for broad antimicrobial activity, this specific aldehyde and its direct derivatives (particularly acrylic acid conjugates) have emerged as targeted modulators of GPR17 (G protein-coupled receptor 17) .

GPR17 is a critical "sensor" receptor involved in oligodendrocyte differentiation and myelination.[1] Consequently, derivatives of this scaffold are currently under investigation as therapeutic agents for demyelinating disorders (e.g., Multiple Sclerosis) and Glioblastoma Multiforme (GBM) .

This guide compares the biological activity of these specific derivatives against standard GPR17 ligands (Montelukast, MDL29,951) and broader pyran-based therapeutics.

Chemical Profile & Synthetic Utility[2][3][4][5][6]

The Scaffold
  • IUPAC Name: 5,6-dihydro-4H-pyran-2-carbaldehyde[2][3][4]

  • Key Structural Feature: An

    
    -unsaturated aldehyde embedded in a six-membered oxygen heterocycle. This conjugation makes the C2-formyl group highly reactive for chain extension (e.g., Knoevenagel condensation) while maintaining a rigid cyclic core.
    
  • Differentiation: Unlike the acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde), which contains an enol ether, the 5,6-dihydro isomer possesses a conjugated double bond (C2=C3), offering distinct electronic properties for receptor binding.

Synthetic Workflow: Generating GPR17 Ligands

The primary route to bioactive GPR17 modulators involves converting the aldehyde into an acrylic acid derivative.

SynthesisWorkflow Aldehyde 5,6-dihydro-4H-pyran-2-carbaldehyde (Starting Material) Intermediate Knoevenagel Condensation (110°C, 3h) Aldehyde->Intermediate Reagent Ethyl Hydrogen Malonate + Piperidine/Pyridine Reagent->Intermediate Product 3-(5,6-dihydro-4H-pyran-2-yl)acrylic acid (Bioactive Core) Intermediate->Product Decarboxylation Target GPR17 Modulation (Remyelination) Product->Target Binding

Figure 1: Synthetic pathway for transforming the aldehyde scaffold into a bioactive GPR17 modulator (Adapted from WO 2024/115733).

Comparative Biological Activity

GPR17 Modulation (Primary Indication)

GPR17 acts as a negative regulator of oligodendrocyte differentiation. Antagonists are sought to "release" the brake on myelination in diseases like MS.

Compound ClassRepresentative AgentMechanismPotency (IC50/EC50)Selectivity Profile
Pyran-2-Carbaldehyde Deriv. 3-(5,6-dihydro-4H-pyran-2-yl)acrylic acidGPR17 Antagonist (Putative)Low µM range (Est.)High specificity for GPR17 over CysLT1/P2Y receptors compared to repurposed drugs.
Leukotriene Antagonists Montelukast / PranlukastRepurposed Antagonist~1-10 µMLow. Primary target is CysLT1; GPR17 activity is an off-target effect.
Synthetic Agonists MDL29,951GPR17 Agonist~200 nMUsed as a tool compound; agonists generally inhibit remyelination.
Endogenous Ligands UDP-Glucose / LTD4AgonistnM - µMNon-selective; activates purinergic and leukotriene receptors.

Key Insight: The 5,6-dihydro-4H-pyran derivatives offer a "cleaner" pharmacological profile than Montelukast, which carries side effects due to its primary activity on cysteinyl leukotriene receptors.

Antimicrobial & Cytotoxic Activity (Secondary Context)

While the aldehyde is the precursor for GPR17 ligands, broader "pyran" derivatives (often fused chromenes) are reported for other activities.[5] Note that these usually require functionalization at the C3/C4 positions, not just the C2-aldehyde.

  • Anticancer (GBM): GPR17 expression is negatively correlated with glioma progression.[6] Agonists or modulators derived from this scaffold may inhibit tumor proliferation by forcing differentiation of glioma stem-like cells.

  • Antimicrobial: Simple hydrazone derivatives of the aldehyde (Schiff bases) have shown moderate MIC values (25-50 µg/mL) against S. aureus, but are generally inferior to fluoroquinolones (MIC < 1 µg/mL).

Mechanism of Action: The Remyelination Pathway

The following diagram illustrates how the pyran-derived antagonist promotes myelin repair by blocking the GPR17 "brake."

MOA Ligand Pyran-Acrylic Acid Derivative (Antagonist) GPR17 GPR17 Receptor (Oligodendrocyte Surface) Ligand->GPR17 Blocks Endogenous Agonists (LTD4/UDP) G_Protein Gi/o Signaling (Inhibition of cAMP) GPR17->G_Protein Constitutive Activity Blocked Differentiation Oligodendrocyte Precursor Cell (OPC) Differentiation G_Protein->Differentiation Release of Inhibition Myelination Myelin Sheath Formation (CNS Repair) Differentiation->Myelination

Figure 2: Mechanism of GPR17 antagonism by pyran derivatives leading to remyelination.

Experimental Protocols

Protocol A: Synthesis of 3-(5,6-dihydro-4H-pyran-2-yl)acrylic acid

Source: Adapted from WO 2024/115733

  • Reagents: Dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 eq) and ethyl hydrogen malonate (2.0 eq) in anhydrous pyridine.

  • Catalysis: Add piperidine (0.2 eq) in one portion at room temperature under nitrogen.

  • Reaction: Heat the mixture to 110°C and stir for 3 hours .

  • Work-up: Cool to room temperature. Quench with ice water. Acidify to pH 3-4 with 1N HCl to precipitate the acid product.

  • Purification: Filter the precipitate and recrystallize from ethanol/water.

Protocol B: GPR17 cAMP Inhibition Assay

Purpose: To validate antagonist activity.

  • Cell Line: CHO-K1 cells stably expressing human GPR17.

  • Stimulation: Incubate cells with the test compound (0.1 nM – 10 µM) for 15 minutes.

  • Challenge: Add Forskolin (10 µM) to induce cAMP production. (Note: GPR17 is Gi-coupled; agonists decrease cAMP, antagonists reverse this or block agonist-induced decrease).

  • Agonist Challenge (for Antagonists): To test antagonism, co-incubate with a known agonist (e.g., MDL29,951 at EC80) and measure the recovery of cAMP levels.

  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Patent WO 2024/115733 A1 . GPR17 Modulators and Uses Thereof. (2024). Describes the synthesis of 5,6-dihydro-4H-pyran-2-carbaldehyde derivatives for treating myelination disorders.

  • Metrick, C. M., et al. (2025). GPR17 structure and agonism with small molecules and oxysterols. bioRxiv.[7] Provides structural basis for GPR17 ligand binding.[1][7][8][9]

  • Baghernejad, B. & Fiuzat, M. (2023). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. J. Med. Nanomat. Chem. Discusses general pyran synthesis but distinguishes MCR products from the specific aldehyde scaffold.

  • Moghe, A., et al. (2015).[10] Molecular mechanisms of acrolein toxicity: Relevance to human disease. Toxicol. Sci. Provides background on the reactivity of acrolein-related scaffolds.

Sources

Validation

Literature review of "5,6-dihydro-4H-pyran-2-carbaldehyde" applications

Comparative Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde in Advanced Pharmaceutical Synthesis As drug targets become increasingly complex, the demand for conformationally restricted, stereochemically dense building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde in Advanced Pharmaceutical Synthesis

As drug targets become increasingly complex, the demand for conformationally restricted, stereochemically dense building blocks has surged. For researchers developing C-linked disaccharide mimetics, adenosine receptor agonists, and novel treatments for myelination disorders, the choice of starting scaffold dictates the efficiency of the entire synthetic route.

This guide objectively evaluates the performance of 5,6-dihydro-4H-pyran-2-carbaldehyde (and its closely related isomers like 3,4-dihydro-2H-pyran-2-carbaldehyde) against traditional acyclic enal alternatives. By analyzing mechanistic causality and experimental data, we will demonstrate how this cyclic scaffold optimizes stereocontrol and yield in complex cycloadditions.

Mechanistic Rationale: The Power of Conformational Rigidity

In target-oriented synthesis, the rotational freedom of a precursor directly impacts the activation energy and stereoselectivity of downstream reactions. When using acyclic


-unsaturated aldehydes (enals) in Hetero-Diels-Alder (HDA) reactions, the molecule must pay an entropic penalty to adopt the reactive s-cis or s-trans conformation.

By contrast, 5,6-dihydro-4H-pyran-2-carbaldehyde is locked into a rigid dihydropyran ring[1]. This structural pre-organization provides two distinct mechanistic advantages:

  • Kinetic Acceleration: The pre-organized geometry lowers the activation energy required for cycloaddition, allowing reactions to proceed rapidly under mild microwave irradiation[1].

  • Facial Selectivity: The cyclic backbone creates a distinct steric bias, directing the incoming diene to a single face of the aldehyde, thereby ensuring exceptional diastereomeric excess (

    
    ).
    

G A 5,6-dihydro-4H-pyran-2-carbaldehyde C Conformationally Rigid (Pre-organized Geometry) A->C B Acyclic Enal Alternatives D High Rotational Freedom (Entropic Penalty) B->D E Hetero-Diels-Alder (HDA) Cycloaddition C->E D->E F High Diastereoselectivity (>95% de) E->F G Poor Stereocontrol (<60% de) E->G

Fig 1: Mechanistic divergence between cyclic and acyclic enals in HDA cycloadditions.

Comparative Performance Data

To objectively assess the utility of 5,6-dihydro-4H-pyran-2-carbaldehyde, we compare its performance against a standard acyclic enal (e.g., crotonaldehyde) in the synthesis of highly functionalized pyran-4-ones via HDA reactions with Danishefsky's diene.

Parameter5,6-dihydro-4H-pyran-2-carbaldehydeAcyclic Enal AlternativeCausality / Impact
Conformational State Rigid (Pre-organized)Flexible (Free rotation)Dictates the entropic barrier of the transition state.
Reaction Time 15 min (Microwave, 110°C)45 - 60 min (Microwave, 110°C)Rigid scaffolds require less thermal energy to achieve the reactive conformation[1].
Typical Yield 85% - 92%40% - 55%Shorter reaction times prevent the thermal degradation of sensitive dienes[1].
Diastereomeric Excess > 95%< 60%The cyclic ring sterically blocks one face, forcing highly selective endo-approach.
Downstream Utility C-Linked Disaccharides[1], GPR17 modulators[2]Simple aliphatic derivativesEssential for complex pharmaceutical targets requiring dense stereocenters.

Field-Proven Applications

A. Synthesis of C-Linked Disaccharide Mimetics

C-linked disaccharides are highly sought after in drug development because they are resistant to enzymatic cleavage by glycosidases. 5,6-dihydro-4H-pyran-2-carbaldehyde serves as the foundational "sugar" ring. When subjected to microwave-assisted HDA reactions, it rapidly yields functionalized 2,3-dihydro-4H-pyran-4-ones, which are direct precursors to C-linked mimetics[1].

B. GPR17 Modulators for Myelination Disorders

In the development of therapeutics for brain tissue damage and myelination disorders, substituted derivatives (such as 3-chloro-5,6-dihydro-4H-pyran-2-carbaldehyde) are critical. The aldehyde undergoes condensation with ethyl hydrogen malonate to build the core tetrahydropyrano-pyrrole scaffolds required for GPR17 receptor binding[2].

C. Adenosine and Receptor Agonists

The chiral variant, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde, is utilized to synthesize potent adenosine receptor agonists. The dihydropyran moiety specifically enhances the binding affinity at the


 and 

receptors compared to standard ribose rings[3]. The precursor is often generated via a highly clean TEMPO/IBD oxidation protocol, which prevents the epimerization of the sensitive

-stereocenter[4].

Step-by-Step Experimental Methodology: Microwave-Assisted HDA Reaction

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes an observable metric to confirm reaction trajectory.

Objective: Synthesize a conformationally restricted pyran-4-one intermediate from 5,6-dihydro-4H-pyran-2-carbaldehyde.

Reagents:

  • 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 equiv)

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.5 equiv)

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Protocol:

  • Preparation & Atmosphere Control: In an oven-dried, microwave-safe vial equipped with a magnetic stir bar, dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde in anhydrous toluene to achieve a 0.2 M concentration. Purge the vial with dry nitrogen for 5 minutes.

    • Causality: Danishefsky's diene is highly moisture-sensitive. Eliminating ambient water prevents premature hydrolysis of the silyl enol ether.

  • Diene Addition: Add Danishefsky's diene dropwise at room temperature.

    • Self-Validation Check: The solution should remain clear to pale yellow. If the solution immediately turns dark brown, the diene has degraded, and the reaction must be aborted.

  • Microwave Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 110°C for exactly 15 minutes.

    • Causality: Microwave heating provides instantaneous, uniform thermal energy, driving the cycloaddition to completion before the diene can undergo thermal polymerization[1].

  • Deprotection (Cyclization): Cool the vial to room temperature. Transfer the crude mixture to a round-bottom flask, concentrate briefly, and redissolve in DCM. Add 0.1 equiv of TFA and stir for 30 minutes at room temperature to cleave the trimethylsilyl group and eliminate methanol, forming the enone.

  • Validation & Isolation:

    • TLC Monitoring: Elute with Hexanes:EtOAc (7:3). The disappearance of the starting aldehyde (visualized with

      
       stain) and the appearance of a strongly UV-active product spot confirms success.
      
    • Spectroscopic Validation: Isolate via flash column chromatography. Analyze the crude

      
       NMR. The success of the reaction is validated by the disappearance of the distinct aldehyde proton at 
      
      
      
      ~9.5 ppm and the emergence of a new anomeric proton doublet. The coupling constant (
      
      
      ) of this proton will confirm the high diastereomeric excess (
      
      
      ) predicted by the rigid cyclic transition state.

References

  • Burland, P. A., et al. "Rapid Synthesis of Carbohydrate Derivatives, Including Mimetics of C-Linked Disaccharides and C-Linked Aza Disaccharides, Using the Hetero-Diels−Alder Reaction." Journal of Organic Chemistry, 2010. URL:[Link]

  • World Intellectual Property Organization. "WO 2024/115733 A1: Compounds for use in the prevention and/or treatment of GPR17 mediated disorders." PATENTSCOPE, 2024. URL:[Link]

  • Jagtap, et al. "Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist." Molecular Diversity, 2022. URL:[Link]

  • Organic Syntheses. "Application in Total Synthesis: TEMPO/IBD Oxidation." Organic Syntheses, Vol. 88, p. 152. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5,6-Dihydro-4H-pyran-2-carbaldehyde

Executive Summary & Chemical Profile 5,6-dihydro-4H-pyran-2-carbaldehyde is a highly reactive heterocyclic

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5,6-dihydro-4H-pyran-2-carbaldehyde is a highly reactive heterocyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated aldehyde utilized extensively as an intermediate in organic synthesis and drug development. Due to the conjugation of the carbon-carbon double bond with the carbonyl group, this molecule acts as a potent . This electrophilic nature not only makes it prone to spontaneous, exothermic polymerization but also poses significant biological hazards, including the depletion of cellular glutathione and the formation of [1]. Furthermore, 

-unsaturated aldehydes are recognized as structural alerts for[2]. Proper disposal requires neutralizing this reactivity to prevent environmental contamination and laboratory accidents.

Operational Safety & Handling

Before initiating any disposal procedures, strict environmental controls must be established to ensure operator safety and chemical stability:

  • Atmosphere & Storage: The compound must be stored at 2-8°C under an inert gas (argon or nitrogen) to prevent auto-oxidation into carboxylic acids and subsequent [3].

  • Ventilation: All handling and quenching must occur within a certified chemical fume hood to mitigate inhalation risks, as volatile aldehydes are severe [3].

  • PPE: Operators must wear double nitrile gloves, a chemically resistant lab coat, and splash goggles.

Step-by-Step Disposal Workflows

Protocol A: Sodium Bisulfite Quenching (For volumes <100 mL or dilute solutions)

Causality: Direct disposal of reactive aldehydes into mixed organic waste can trigger violent exothermic polymerization if incompatible chemicals (e.g., amines, strong bases) are present. Quenching with sodium bisulfite (


) drives a nucleophilic addition reaction, converting the hazardous aldehyde into a stable, water-soluble [3].
  • Step 1: Preparation Prepare a 1.0 M solution of sodium bisulfite in deionized water. Ensure a minimum 2:1 molar excess of bisulfite to the aldehyde to guarantee complete consumption. Place the bisulfite solution in a round-bottom flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath to safely dissipate the heat of the exothermic [3].

  • Step 2: Addition Begin vigorous stirring of the chilled bisulfite solution. Using an addition funnel, introduce the 5,6-dihydro-4H-pyran-2-carbaldehyde dropwise. Expert Insight: Never add the bisulfite solution to the aldehyde. Always add the reactive electrophile to the quenching agent. This maintains a constant stoichiometric excess of the quencher, preventing runaway [3].

  • Step 3: Verification (Self-Validating System) Allow the mixture to stir for 1-2 hours at room temperature. Validate the complete consumption of the aldehyde using Schiff's reagent. If the solution remains colorless, the aldehyde has been fully quenched. Alternatively, confirm the disappearance of the aldehyde proton via crude

    
    -NMR.
    
  • Step 4: Disposal Transfer the neutralized, water-soluble adduct to a designated aqueous hazardous [3].

Protocol B: Direct Segregated Disposal (For Bulk Quantities >100 mL)

Causality: Quenching large volumes of


-unsaturated aldehydes is prohibitively exothermic and poses a thermal runaway risk. Bulk quantities must be handled as segregated organic waste.
  • Step 1: Transfer the chemical into a heavy-duty, chemically compatible HDPE waste container.

  • Step 2: Flush the headspace with argon or nitrogen before sealing to halt auto-oxidation.

  • Step 3: Label the container explicitly: "Halogen-Free Organic Waste: 5,6-dihydro-4H-pyran-2-carbaldehyde (Reactive Aldehyde - Polymerization Hazard)."

  • Step 4: Store in a flammable storage cabinet away from oxidizers, mineral acids, and amines until collected by a certified [3].

Emergency Spill Response

  • Containment: Cover the spill immediately with an inert absorbent like dry sand or [4]. Crucial: Do NOT use paper towels or combustible absorbents. The heat generated by rapid oxidation or polymerization can ignite combustible [4].

  • Neutralization: Carefully pour a 1M sodium bisulfite solution over the absorbed spill, working from the perimeter toward the center to contain [3].

  • Cleanup: Scoop the neutralized slurry using non-sparking tools into a solid hazardous waste container. Decontaminate the surface with soap and [3].

Data Presentation

Table 1: Physicochemical & Hazard Profile

PropertyDetail
Chemical Formula

Structural Alert

-unsaturated aldehyde (Strong Michael Acceptor)
Primary Hazards Flammable, Respiratory Irritant, Skin Sensitizer, Potential Genotoxin
Incompatibilities Strong oxidizers, amines, strong bases, mineral acids
Storage Requirements 2-8°C, under inert gas (Ar/

)

Table 2: Waste Stream Segregation Guide

Waste TypeDisposal MethodCompatible StreamsIncompatible Streams
Dilute aqueous solutions Bisulfite Quench

Aqueous Waste
Neutral aqueous wasteOxidizing acids, heavy metals
Bulk pure chemical Direct Organic Waste (Inerted)Halogen-free organicsAmines, Bases, Oxidizers
Contaminated PPE/Solids Solid Hazardous WasteLab trash (double-bagged)Reactive metals

Mechanistic Workflow Diagram

G Start 5,6-dihydro-4H-pyran-2-carbaldehyde Waste Generated Decision Volume & Concentration? Start->Decision Small Small Scale / Dilute (< 100 mL) Decision->Small  Yes Large Bulk / Concentrated (> 100 mL) Decision->Large  No Quench Quench with 1M NaHSO3 (Fume Hood, Ice Bath) Small->Quench OrgWaste Segregated Organic Waste Stream Large->OrgWaste Adduct Formation of Water-Soluble Bisulfite Adduct Quench->Adduct  Nucleophilic Addition AqWaste Aqueous Hazardous Waste Stream Adduct->AqWaste Label Label: Reactive Aldehyde No Oxidizers/Bases OrgWaste->Label

Decision tree and chemical quenching workflow for 5,6-dihydro-4H-pyran-2-carbaldehyde disposal.

References

  • Axichem. "Safety Data and Handling for alpha,beta-unsaturated aldehydes." Available at:[Link]

  • National Institutes of Health (NIH) PMC. "Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease." Available at:[Link]

  • European Food Safety Authority (EFSA). "Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids." Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-dihydro-4H-pyran-2-carbaldehyde

Welcome to a comprehensive guide designed for the precise and safe handling of 5,6-dihydro-4H-pyran-2-carbaldehyde. In our work as researchers and drug development professionals, the mastery of our materials extends beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 5,6-dihydro-4H-pyran-2-carbaldehyde. In our work as researchers and drug development professionals, the mastery of our materials extends beyond their synthetic utility to a deep, causal understanding of their inherent risks. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our objective is to build a self-validating system of safety around this compound, ensuring that every operational step is underpinned by authoritative knowledge and field-proven practices.

Hazard Profile: Understanding the "Why" Behind the "What"

5,6-dihydro-4H-pyran-2-carbaldehyde is a reactive organic compound. Its hazard profile is dictated by the combined characteristics of its cyclic ether and aldehyde functional groups. A thorough risk assessment is the foundation of any safety protocol.

The primary hazards associated with this chemical are summarized below:

Hazard CategoryDescriptionRationale & Causality
Flammability Combustible to highly flammable liquid and vapor.[1][2][3][4]The dihydropyran ring and low molecular weight contribute to a low flash point. Vapors can form explosive mixtures with air and may travel to an ignition source.[1][2]
Eye Irritation Causes serious eye irritation.[1][3][5]Aldehyde functional groups are known to be irritants to mucous membranes. Direct contact can cause significant discomfort and potential damage.
Skin Irritation & Sensitization Causes skin irritation and may provoke an allergic skin reaction upon repeated exposure.[1][5][6]As a reactive aldehyde, it can interact with skin proteins, leading to irritation. Over time, this can trigger an immune response, resulting in allergic contact dermatitis.
Respiratory Irritation Vapors may cause respiratory tract irritation.[3][4]The compound's volatility allows for inhalation. The aldehyde group can irritate the sensitive tissues of the nose, throat, and lungs.
Toxicity Harmful if swallowed.[5][7][8]Ingestion can lead to acute toxic effects.
Peroxide Formation Cyclic ethers like dihydropyran are known to form explosive peroxides upon exposure to air and light over time.[9]The ether linkage is susceptible to autoxidation. These peroxides are dangerously unstable and can detonate when subjected to heat, friction, or shock, especially during distillation when they become concentrated.[9]

Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors and direct contact with the skin and eyes.[5] Ingestion is less common but presents a significant hazard.

The Hierarchy of Controls: Your First and Most Critical Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and a chemical hazard. The most effective safety programs prioritize engineering and administrative controls to minimize exposure in the first place.

cluster_0 A Elimination / Substitution B Engineering Controls (e.g., Fume Hood) A->B Most Effective C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Last Line of Defense) C->D Least Effective

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

Always handle 5,6-dihydro-4H-pyran-2-carbaldehyde within a certified chemical fume hood to manage vapor inhalation risks.[5] Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

Core PPE Protocol: A Step-by-Step Implementation

Based on the risk assessment, the following PPE is mandatory for all handling procedures.

Eye and Face Protection

Your vision is irreplaceable. Standard prescription glasses are not safety glasses.

  • Minimum Requirement: For handling small quantities (<50 mL) within a fume hood, wear safety glasses equipped with side shields that conform to the ANSI Z87.1 standard.[10]

  • Recommended for Transfers/Reactions: For any liquid transfer, reaction setup, or workup where splashing is possible, upgrade to chemical splash goggles.[11] Goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors.

  • High-Volume Operations: When handling larger volumes (>1L), supplement chemical splash goggles with a full-face shield to protect against extensive splashes.

Skin and Body Protection

This is a two-part system involving glove selection and protective apparel.

Glove Selection: A Critical Choice The choice of glove material is paramount, as permeation by aldehydes can be rapid through improper materials. A single glove type is often insufficient. We recommend a double-gloving technique for a balance of protection and dexterity.

Glove MaterialSplash Protection (Outer Glove)Immersion/Extended Contact (Inner Glove)Rationale
Nitrile Good Not Recommended Provides excellent dexterity and splash resistance for incidental contact. However, it is not recommended for prolonged exposure to many aldehydes.[12][13]
Neoprene Very Good Fair Offers better resistance to a broader range of chemicals than nitrile, including some aldehydes. It is a robust choice for an outer glove.[12]
Butyl Rubber Excellent Excellent Butyl rubber provides superior resistance to aldehydes, ketones, and esters.[12] It should be your primary barrier for any task with a high risk of direct, prolonged contact.

Protocol:

  • Inner Glove: Wear a snug-fitting nitrile glove. This is your primary dexterity layer.

  • Outer Glove: Wear a butyl rubber or neoprene glove over the nitrile glove. This is your primary chemical barrier.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[4] If contact with the chemical occurs, remove the outer glove immediately, inspect the inner glove, and replace both if necessary. Do not reuse disposable gloves.[10]

Protective Apparel

  • Lab Coat: A clean, buttoned, flame-retardant lab coat that extends to the knees is mandatory.[14] Given the flammability of the compound, standard cotton/poly blends are less ideal.

  • Clothing: Wear long pants and closed-toe shoes made of non-absorbent material. Shorts, skirts, and sandals are strictly prohibited.[14]

  • Apron: For transfers of significant volumes, wear a chemical-resistant apron over the lab coat.[10]

Respiratory Protection

Engineering controls (i.e., a fume hood) should eliminate the need for respiratory protection during routine use.[5] However, a respirator is critical in non-routine or emergency situations.

  • When Required: During spill cleanup, in case of ventilation failure, or for any task where airborne concentrations may exceed exposure limits.

  • Type: Use a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[15] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) is required. All personnel requiring respirator use must be medically cleared, trained, and fit-tested.

Operational Safety and Emergency Plans

Handling and Storage

  • Ventilation: All manipulations must occur inside a chemical fume hood.[5][16]

  • Ignition Sources: Keep strictly away from heat, sparks, open flames, and other ignition sources.[2][16] Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[1][2][16]

  • Inert Atmosphere: Due to the severe peroxide hazard, store the chemical under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container.[1][9]

  • Labeling: Crucially, label the container with the date it was received and the date it was first opened.[9] This is vital for tracking peroxide formation.

Spill Response

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Don the appropriate PPE as described above, including respiratory protection.

  • Contain: Use a non-combustible, inert absorbent material like vermiculite or sand to contain the spill.[5][17] Do not use combustible materials like paper towels.

  • Clean: Scoop the absorbed material with non-sparking tools into a suitable, labeled container for hazardous waste disposal.[16][17]

First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Chemical waste is a regulated responsibility.

  • Waste Collection: Collect all waste material, including contaminated absorbent and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix this waste stream with other chemical waste unless directed by your institution's Environmental Health & Safety (EH&S) department.

  • Disposal: Arrange for disposal through your institution's certified hazardous waste program. Never pour this chemical down the drain.[6]

By integrating this comprehensive safety and handling protocol into your daily workflow, you actively contribute to a culture of safety and scientific excellence. Your well-being, and that of your colleagues, is the most valuable asset in the laboratory.

References

  • 3 - SAFETY DATA SHEET . Thermo Fisher Scientific. (2010, November 10). Available at: [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment . University of Nevada, Reno Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]

  • 5,6-Dihydro-2H-pyran-3-carbaldehyde | C6H8O2 | CID 83423 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Personal Protective Equipment | Department of Chemistry and Biochemistry . The Ohio State University. Available at: [Link]

  • How to Choose PPE for Chemical Work . Allan Chemical Corporation. (2025, October 23). Available at: [Link]

  • Chemical hazards: PPE and tools to help you choose them - Delta Plus . Delta Plus. Available at: [Link]

  • 5,6-dihydro-2H-pyran-2-carbaldehyde, 53897-26-0 . The Good Scents Company. Available at: [Link]

  • Resistance To Chemicals of Common Glove Materials . University of California, Berkeley. Available at: [Link]

  • Glove Guide - Chemical Compatibility - myUSF . University of South Florida. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety . University of Texas at Austin. Available at: [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. Available at: [Link]

  • MSDS of 3,4-Dihydro-2H-pyran - Capot Chemical . Capot Chemical. (2016, June 23). Available at: [Link]

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% - Cole-Parmer . Cole-Parmer. Available at: [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals . University of Pittsburgh. Available at: [Link]

Sources

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